Product packaging for n-Acetyl-d-alanyl-d-serine(Cat. No.:CAS No. 159957-07-0)

n-Acetyl-d-alanyl-d-serine

Cat. No.: B15417729
CAS No.: 159957-07-0
M. Wt: 218.21 g/mol
InChI Key: OHDMDPKNKIIBFQ-INEUFUBQSA-N
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Description

N-Acetyl-d-alanyl-d-serine is a useful research compound. Its molecular formula is C8H14N2O5 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O5 B15417729 n-Acetyl-d-alanyl-d-serine CAS No. 159957-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159957-07-0

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C8H14N2O5/c1-4(9-5(2)12)7(13)10-6(3-11)8(14)15/h4,6,11H,3H2,1-2H3,(H,9,12)(H,10,13)(H,14,15)/t4-,6-/m1/s1

InChI Key

OHDMDPKNKIIBFQ-INEUFUBQSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-d-alanyl-d-serine: A Theoretical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

n-Acetyl-d-alanyl-d-serine is a dipeptide composed of d-alanine and d-serine, with the N-terminus of the d-alanine residue acetylated. Peptides containing d-amino acids are of significant interest to researchers and drug development professionals due to their increased resistance to proteolytic degradation compared to their l-amino acid counterparts. This enhanced stability can lead to improved pharmacokinetic properties for peptide-based therapeutics. This document provides a theoretical exploration of the chemical properties, potential synthesis, and characterization of this compound.

Predicted Chemical Properties

The chemical properties of this compound can be predicted by considering the properties of its constituent amino acids, n-Acetyl-d-alanine and d-serine.

PropertyPredicted ValueSource/Basis
Molecular Formula C₈H₁₄N₂O₅Calculated from the structures of N-acetyl-d-alanine and d-serine with the formation of a peptide bond.
Molecular Weight 218.21 g/mol Calculated from the molecular formula.
Appearance White to off-white powder.[1]Based on the typical appearance of similar small peptides and N-acetylated amino acids.[1]
Solubility Predicted to be soluble in water and polar organic solvents.Based on the polar nature of the peptide backbone, the acetyl group, and the hydroxyl group of the serine residue.
Chirality Contains two chiral centers (the α-carbons of d-alanine and d-serine).Inherent to the structure of d-amino acids.

Hypothetical Synthesis Protocol

The synthesis of this compound can be approached using standard solid-phase or solution-phase peptide synthesis methodologies. Below is a hypothetical solution-phase synthesis protocol.

Objective: To synthesize this compound.

Materials:

  • N-Acetyl-d-alanine

  • d-Serine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Activation of N-Acetyl-d-alanine:

    • Dissolve N-Acetyl-d-alanine and NHS in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (dissolved in DCM) dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Coupling Reaction:

    • In a separate flask, dissolve d-Serine methyl ester hydrochloride in DCM and neutralize with TEA or DIPEA until the pH is approximately 8.

    • Filter the DCU precipitate from the activated N-Acetyl-d-alanine solution.

    • Add the activated ester solution to the neutralized d-serine methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of the Dipeptide Ester:

    • Filter any further DCU precipitate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude this compound methyl ester.

    • Purify the crude product by column chromatography on silica gel.

  • Saponification of the Methyl Ester:

    • Dissolve the purified dipeptide ester in a mixture of methanol and water.

    • Add 1M NaOH solution dropwise at 0°C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the solution with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous solution with EtOAc to remove any unreacted starting material.

    • Lyophilize the aqueous solution to obtain the final product, this compound.

Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_deprotection Saponification Ac_D_Ala N-Acetyl-d-alanine Activated_Ester Activated Ester Ac_D_Ala->Activated_Ester NHS NHS NHS->Activated_Ester DCC DCC DCC->Activated_Ester Dipeptide_Ester This compound methyl ester Activated_Ester->Dipeptide_Ester D_Ser_Me d-Serine methyl ester D_Ser_Me->Dipeptide_Ester Final_Product This compound Dipeptide_Ester->Final_Product NaOH NaOH NaOH->Final_Product

Caption: Hypothetical solution-phase synthesis workflow for this compound.

Predicted Characterization Data

The successful synthesis of this compound would be confirmed through various analytical techniques.

TechniquePredicted Observations
¹H NMR Resonances corresponding to the acetyl methyl protons, the α-protons of both amino acid residues, the β-protons of alanine and serine, and the hydroxyl proton of serine. The coupling patterns would be consistent with the dipeptide structure.
¹³C NMR Signals for the carbonyl carbons of the acetyl group, the peptide bond, and the C-terminal carboxylic acid, as well as for the α- and β-carbons of both amino acid residues.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 219.09). Fragmentation patterns would be expected to show cleavage of the peptide bond.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid and the serine side chain.

Potential Biological Significance

While no specific biological activity has been reported for this compound, peptides containing d-alanine and d-serine are known to have biological relevance. For instance, the d-alanyl-d-alanine terminus of peptidoglycan precursors is the target of vancomycin-class antibiotics. The biological roles of free d-serine as a co-agonist at the NMDA receptor are also well-documented.[2] The incorporation of an N-acetyl group and the presence of d-amino acids could confer unique pharmacological properties to this dipeptide, such as enhanced stability and cell permeability, making it a candidate for further investigation in drug discovery.

Conclusion

This technical guide provides a theoretical framework for the chemical properties, synthesis, and characterization of this compound. Although direct experimental data is currently lacking, the information presented here, based on the well-established chemistry of its constituent amino acids and peptides, offers a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and other d-amino acid-containing peptides. Further experimental investigation is required to validate these theoretical predictions and to explore the potential applications of this novel dipeptide.

References

A Comprehensive Guide to the Structure Elucidation of N-Acetyl-D-alanyl-D-serine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This technical guide provides an in-depth overview of the modern analytical techniques used for the structure elucidation of N-Acetyl-D-alanyl-D-serine. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral analysis, a comprehensive and unambiguous structural assignment can be achieved. This document outlines the detailed experimental protocols, presents expected quantitative data in a structured format, and illustrates the analytical workflows and logical relationships through clear diagrams.

Introduction

This compound is a modified dipeptide of significant interest due to the presence of non-canonical D-amino acids. Such peptides are often found in bacterial cell walls and can play crucial roles in antibiotic resistance mechanisms. Therefore, the unambiguous confirmation of its covalent structure and stereochemistry is critical for understanding its biological function and for its potential use in drug development, particularly in the design of novel antibacterial agents.

This guide details a systematic approach to elucidating the structure of this compound, beginning with primary structure confirmation via mass spectrometry and progressing to detailed covalent and stereochemical assignment using high-resolution NMR spectroscopy.

Mass Spectrometry for Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is the first step in structure elucidation, providing a highly accurate molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like peptides without significant fragmentation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF mass analyzer) equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Mass Analyzer Settings:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 100-500

    • Resolution: >100,000 FWHM

  • Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺ and use software to calculate the elemental composition.

Expected Quantitative Data

The expected data from ESI-HRMS analysis is summarized in the table below.

ParameterExpected Value
Chemical FormulaC₈H₁₄N₂O₅
Monoisotopic Mass218.0897 g/mol
[M+H]⁺ (Protonated Ion)219.0975 m/z
[M+Na]⁺ (Sodium Adduct)241.0794 m/z

NMR Spectroscopy for Covalent Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise covalent structure and stereochemistry of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to assemble the molecular backbone and assign all atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Expected Quantitative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound (in D₂O).

Atom Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetyl-CH₃~2.05 (s, 3H)~24.5
Acetyl-C=O-~175.0
Ala α-H~4.30 (q, 1H)~52.0
Ala β-CH₃~1.40 (d, 3H)~19.0
Ala C=O-~176.5
Ser α-H~4.50 (t, 1H)~58.0
Ser β-CH₂~3.90 (d, 2H)~63.0
Ser C=O-~174.0

Note: s=singlet, d=doublet, t=triplet, q=quartet. Chemical shifts are approximate and can vary with solvent and pH.

Visualization of Analytical Workflows

Diagrams are essential for visualizing the logical flow of experiments and the relationships between different data points in structure elucidation.

Overall Experimental Workflow

The following diagram illustrates the sequential workflow for the complete structure elucidation of this compound.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_chiral Stereochemistry Sample Purified Sample HRMS ESI-HRMS Sample->HRMS Step 1 NMR_1D 1D NMR (1H, 13C) Sample->NMR_1D Step 2 Formula Elemental Formula (C8H14N2O5) HRMS->Formula Structure Covalent Structure Confirmation Formula->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure Chiral Chiral Analysis (e.g., Chiral GC-MS) Structure->Chiral Step 3 Final Final Structure (this compound) Chiral->Final

Caption: Workflow for Structure Elucidation.

Logical Relationships in NMR Data

This diagram shows the key correlations observed in 2D NMR experiments that allow for the unambiguous assembly of the molecular structure. HMBC correlations (long-range C-H) are critical for connecting the different spin systems.

G cluster_acetyl Acetyl Group cluster_ala D-Alanine Residue cluster_ser D-Serine Residue Ac_Me Acetyl-CH3 (δH ~2.05) Ac_CO Acetyl-C=O (δC ~175.0) Ac_Me->Ac_CO HMBC Ala_NH Ala-NH Ala_alpha Ala α-CH (δH ~4.30) Ala_NH->Ala_alpha COSY Ala_alpha->Ac_CO HMBC Ala_beta Ala β-CH3 (δH ~1.40) Ala_alpha->Ala_beta COSY Ala_CO Ala C=O (δC ~176.5) Ala_alpha->Ala_CO HMBC Ala_beta->Ala_CO HMBC Ser_NH Ser-NH Ser_alpha Ser α-CH (δH ~4.50) Ser_NH->Ser_alpha COSY Ser_alpha->Ala_CO HMBC Ser_beta Ser β-CH2 (δH ~3.90) Ser_alpha->Ser_beta COSY Ser_CO Ser-COOH

An In-depth Technical Guide to the Synthesis and Potential Biological Significance of N-Acetyl-D-alanyl-D-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-D-alanyl-D-serine, a dipeptide derivative containing two D-amino acids. Given the increasing interest in D-amino acid-containing peptides for their enhanced stability and unique biological activities, this document outlines plausible synthetic routes, detailed experimental protocols, and potential biological implications related to its D-serine component.

Introduction

This compound is a modified dipeptide composed of D-alanine and D-serine, with the N-terminus of D-alanine being acetylated. Peptides containing D-amino acids are of significant interest in pharmaceutical development because they are more resistant to proteolytic degradation compared to their L-amino acid counterparts.[1] This increased stability can lead to a longer half-life in vivo. The incorporation of D-serine is particularly noteworthy due to its role as a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, implicating it in synaptic plasticity, neurodevelopment, and various neurological conditions.[2][3]

This guide details a proposed chemo-enzymatic synthesis pathway for this compound, starting with the chemical N-acetylation of D-alanine, followed by an enzymatic peptide coupling step to form the final product. Chemical synthesis methods are also discussed as a viable alternative.

Proposed Synthesis Pathway

A logical and efficient pathway for the synthesis of this compound involves a two-step process:

  • N-acetylation of D-alanine: The synthesis begins with the acetylation of the amino group of D-alanine using acetic anhydride. This step yields N-Acetyl-D-alanine.

  • Peptide Bond Formation: The newly synthesized N-Acetyl-D-alanine is then coupled with D-serine to form the dipeptide this compound. This can be achieved through either chemical or enzymatic methods.

Below is a diagram illustrating the overall synthesis pathway.

Synthesis_Pathway D_Alanine D-Alanine N_Acetyl_D_Alanine N-Acetyl-D-Alanine D_Alanine->N_Acetyl_D_Alanine Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetyl_D_Alanine Coupling Peptide Coupling (Chemical or Enzymatic) N_Acetyl_D_Alanine->Coupling D_Serine D-Serine D_Serine->Coupling Final_Product This compound Coupling->Final_Product

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the chemical N-acetylation of D-alanine and subsequent peptide coupling with D-serine.

Step 1: Synthesis of N-Acetyl-D-alanine

The acetylation of D-alanine can be performed using acetic anhydride. The reaction can be carried out in an aqueous basic solution (Schotten-Baumann conditions) or in acetic acid.[4]

Protocol: Acetylation in Acetic Acid

  • Dissolution: Dissolve D-alanine (1.0 mol) in glacial acetic acid (e.g., 500 mL).

  • Reaction: Heat the solution to 90°C and add acetic anhydride (1.1 mol) dropwise while maintaining the temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of D-alanine is complete.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain a crystalline residue or a viscous oil that solidifies upon cooling.[4]

  • Purification: The crude N-Acetyl-D-alanine can be purified by recrystallization from water or an appropriate organic solvent to achieve high purity (≥98%).[5]

Step 2: Peptide Coupling

Standard chemical peptide synthesis involves the activation of the carboxyl group of N-Acetyl-D-alanine and its subsequent reaction with the amino group of D-serine. Protecting groups for the hydroxyl group of D-serine may be necessary to prevent side reactions. Solid-phase peptide synthesis (SPPS) or solution-phase synthesis are common methods.[6][7]

Protocol: Solution-Phase Coupling using Carbodiimide

  • Protection (Optional): Protect the hydroxyl group of D-serine, for example, as a benzyl ether, if necessary.

  • Activation: Dissolve N-Acetyl-D-alanine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq) to form an activated ester.

  • Coupling: To the activated N-Acetyl-D-alanine, add D-serine (or its protected derivative) (1.0 eq) and a base such as diisopropylethylamine (DIEA) to neutralize the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The final product is purified by column chromatography.

  • Deprotection: If a protecting group was used on D-serine, remove it in the final step. For example, a benzyl group can be removed by hydrogenolysis.

Enzymatic synthesis offers a greener alternative with high stereospecificity.[8][9] Enzymes like d-aminopeptidases or engineered ligases could potentially catalyze the formation of the D-alanyl-D-serine bond.

Conceptual Protocol: Enzymatic Coupling

  • Enzyme Selection: Choose an appropriate enzyme capable of forming a peptide bond between an N-acetylated D-amino acid and another D-amino acid. A d-alanine-d-alanine ligase-related protein could be a starting point for enzyme engineering.[10]

  • Reaction Buffer: Dissolve N-Acetyl-D-alanine and D-serine in a suitable buffer at the optimal pH for the selected enzyme.

  • Enzymatic Reaction: Add the enzyme to the substrate solution and incubate at the optimal temperature. The reaction may require a cofactor such as ATP.

  • Monitoring and Termination: Monitor the formation of the product by HPLC. Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

  • Purification: Purify the product from the reaction mixture using chromatographic techniques such as ion-exchange or reverse-phase chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis steps, compiled from analogous reactions reported in the literature.

Table 1: Quantitative Data for N-Acetylation of D-Alanine

Parameter Value Reference(s)
Reactants D-Alanine, Acetic Anhydride [4]
Solvent Glacial Acetic Acid [4]
Molar Ratio (D-Ala:Ac₂O) 1 : 1.1 - 1.3 [4]
Temperature 48 - 150 °C [4]
Reaction Time 10 - 30 minutes [4]
Yield 78 - 95% [4]

| Purity (after purification) | >98% |[4][5] |

Table 2: Quantitative Data for Chemical Peptide Coupling

Parameter Value Reference(s)
Reactants N-Acetyl-D-alanine, D-Serine [11]
Coupling Reagents DCC/NHS, HATU, HBTU [11][12]
Solvent DMF, DCM, Propylene Carbonate [11]
Temperature Room Temperature [6]
Reaction Time 2 - 24 hours [12]

| Yield | 70 - 95% |[11][12] |

Visualizations

Experimental Workflow: Chemical Synthesis

Chemical_Synthesis_Workflow cluster_acetylation Step 1: N-Acetylation cluster_coupling Step 2: Peptide Coupling Dissolve Dissolve D-Alanine in Acetic Acid React Add Acetic Anhydride (90°C) Dissolve->React Isolate_Acetylated Concentrate under Reduced Pressure React->Isolate_Acetylated Purify_Acetylated Recrystallize N-Acetyl-D-Alanine Isolate_Acetylated->Purify_Acetylated Activate Activate N-Acetyl-D-Alanine with DCC/NHS Purify_Acetylated->Activate Proceed to Coupling Couple Add D-Serine and Base Activate->Couple Purify_Dipeptide Chromatographic Purification Couple->Purify_Dipeptide

Caption: Workflow for the chemical synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, its components suggest potential interactions with neurological pathways, primarily through the D-serine moiety.

Modulation of the NMDA Receptor

D-serine is the primary endogenous co-agonist at the glycine-binding site of the NMDA receptor.[13][14] The activation of NMDA receptors is crucial for synaptic transmission, long-term potentiation (LTP), and memory formation.[2] It is plausible that this compound could act as:

  • A pro-drug: It might be hydrolyzed in vivo to release D-serine, thereby modulating NMDA receptor activity.

  • A direct modulator: The molecule itself could interact with the NMDA receptor or associated proteins, potentially as an agonist or antagonist. Recent studies have shown that even D-serine can have inhibitory effects on non-ionotropic NMDA receptor signaling.[15][16] The addition of the N-acetyl-D-alanyl group could alter its binding and functional properties.

The diagram below illustrates the established signaling role of D-serine at the NMDA receptor.

NMDA_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) Ca_Influx->Synaptic_Plasticity Downstream Signaling

Caption: Role of D-serine as a co-agonist in NMDA receptor activation.

The Serine Shuttle Pathway

The synthesis of D-serine in the brain is tightly regulated. Astrocytes synthesize L-serine via the 3-phosphoglycerate dehydrogenase (Phgdh) pathway and "shuttle" it to neurons.[17][18] In neurons, the enzyme serine racemase converts L-serine to D-serine.[14][18] Introducing an exogenous D-serine-containing peptide could potentially influence this delicate homeostatic balance.

Conclusion

This guide outlines a robust framework for the synthesis of this compound, leveraging established chemical and enzymatic principles. The provided protocols and quantitative data serve as a valuable resource for researchers in peptide chemistry and drug development. The unique composition of this dipeptide, particularly the presence of D-serine, suggests intriguing possibilities for its application as a modulator of NMDA receptor activity, warranting further investigation into its specific biological functions and therapeutic potential.

References

The Biological Role of N-Acetyl-D-alanyl-D-serine: A Linchpin in Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide N-Acetyl-D-alanyl-D-serine, as part of the larger peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide, plays a critical biological role not as a primary signaling molecule, but as a key component in a crucial bacterial survival mechanism: resistance to glycopeptide antibiotics, most notably vancomycin. This technical guide elucidates the biological significance of the D-alanyl-D-serine terminus in bacterial cell wall biosynthesis, its mechanism of action in conferring antibiotic resistance, the genetic and enzymatic machinery responsible for its production, and detailed experimental protocols for its study.

Introduction: The Central Role of Peptidoglycan and the Action of Vancomycin

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. Its primary component is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide stems. In many Gram-positive bacteria, the pentapeptide stem of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. This terminus is the specific target of vancomycin, which binds to it and sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall synthesis, ultimately leading to cell death.

This compound in Vancomycin Resistance

The emergence of vancomycin-resistant enterococci (VRE) and other resistant strains poses a significant threat to public health. A primary mechanism of this resistance involves the substitution of the terminal D-alanine of the peptidoglycan precursor with D-serine, resulting in a D-alanyl-D-serine (D-Ala-D-Ser) terminus. This seemingly subtle change has profound implications for vancomycin efficacy.

Mechanism of Action

The substitution of D-alanine with D-serine reduces the binding affinity of vancomycin for its target. This is attributed to the bulkier hydroxymethyl group of serine compared to the methyl group of alanine, which creates steric hindrance and disrupts the precise hydrogen bonding network required for high-affinity binding.

Quantitative Data on Vancomycin Binding Affinity

The alteration from D-Ala-D-Ala to D-Ala-D-Ser results in a quantifiable decrease in vancomycin's binding affinity, which, while not as drastic as the D-Ala-D-Lactate substitution seen in high-level resistance, is sufficient to confer clinically significant resistance.

Ligand TerminusVancomycin Binding Affinity ReductionReference
Acyl-D-Ala-D-AlaBaseline[1]
Acyl-D-Ala-D-Ser6-fold lower affinity[1]

Biosynthesis of Peptidoglycan Precursors with a D-alanyl-D-serine Terminus

The production of peptidoglycan precursors ending in D-Ala-D-Ser is a multi-step enzymatic process orchestrated by genes typically located on mobile genetic elements, such as transposons, within vancomycin-resistant bacteria.

The van Gene Clusters

Several distinct van gene clusters (e.g., vanC, vanE, vanG, vanL, and vanN) are responsible for conferring D-Ala-D-Ser-mediated vancomycin resistance. These operons encode the necessary enzymes for the synthesis of the altered precursors and, in some cases, for the elimination of the susceptible D-Ala-D-Ala-containing precursors.

Key Enzymes

The central enzyme in this resistance pathway is a D-alanine-D-serine ligase (e.g., VanC, VanE, VanG). This enzyme catalyzes the ATP-dependent ligation of D-alanine and D-serine to form the D-Ala-D-Ser dipeptide.

The overall reaction is: D-alanine + D-serine + ATP ⇌ D-alanyl-D-serine + ADP + phosphate

This newly synthesized dipeptide is then incorporated into the UDP-MurNAc-pentapeptide precursor by the MurF ligase.

Signaling Pathway for Vancomycin Resistance

The expression of the van gene clusters is often inducible. A two-component regulatory system, typically consisting of a sensor kinase (e.g., VanS) and a response regulator (e.g., VanR), detects the presence of vancomycin and initiates the transcription of the resistance genes.

Vancomycin_Resistance_Signaling Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS binds VanS->VanS VanR VanR (Response Regulator) VanS->VanR phosphorylates van_operon van Operon (e.g., vanC, vanE, vanG) VanR->van_operon activates transcription Van_enzymes Resistance Enzymes (e.g., D-Ala-D-Ser Ligase) van_operon->Van_enzymes translation DAlaDSer D-Ala-D-Ser Van_enzymes->DAlaDSer synthesizes PG_precursor Modified Peptidoglycan Precursor DAlaDSer->PG_precursor incorporation Resistance Vancomycin Resistance PG_precursor->Resistance

Inducible Vancomycin Resistance Pathway.

Experimental Protocols

D-alanine-D-serine Ligase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for D-Ala-D-Ala ligases and can be used to measure the activity of D-Ala-D-Ser ligases by quantifying the amount of ADP produced.

Materials:

  • Purified D-Ala-D-Ser ligase (e.g., VanC, VanG)

  • Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 10 mM KCl, 0.005% Triton X-114

  • D-Alanine solution (1 M)

  • D-Serine solution (1 M)

  • ATP solution (100 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For a 50 µL final volume:

    • 25 µL of 2x Assay Buffer

    • 5 µL of D-Alanine (final concentration 100 mM)

    • 5 µL of D-Serine (final concentration 100 mM)

    • Variable volume of purified enzyme

    • Nuclease-free water to a volume of 45 µL

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of ATP (final concentration 10 mM).

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Malachite Green reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 650 nm.

  • Create a standard curve using known concentrations of ADP to quantify the amount of product formed.

Analysis of Peptidoglycan Precursors by HPLC

This protocol allows for the separation and quantification of UDP-MurNAc-pentapeptide precursors, enabling the detection of those terminating in D-Ala-D-Ser.

Materials:

  • Bacterial cell culture grown with and without vancomycin induction

  • Boiling water bath

  • Centrifuge

  • Lyophilizer

  • HPLC system with a C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 250 x 4.6 mm)

  • Mobile Phase A: 50 mM sodium phosphate, pH 4.5

  • Mobile Phase B: 15% methanol in Mobile Phase A

  • UV detector

Procedure:

  • Extraction of Precursors:

    • Harvest bacterial cells from a 1 L culture by centrifugation.

    • Resuspend the cell pellet in 10 mL of sterile water.

    • Extract the precursors by incubating the cell suspension in a boiling water bath for 10 minutes.

    • Cool on ice and centrifuge to pellet cell debris.

    • Collect the supernatant and lyophilize.

  • HPLC Analysis:

    • Reconstitute the lyophilized extract in 1 mL of Mobile Phase A.

    • Inject 50 µL onto the C18 column.

    • Elute with a gradient of Mobile Phase B (e.g., 0-100% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the eluent at 262 nm.

    • Identify peaks corresponding to UDP-MurNAc-pentapeptide(D-Ala-D-Ala) and UDP-MurNAc-pentapeptide(D-Ala-D-Ser) by comparing retention times with known standards or by subsequent mass spectrometry analysis.

Visualizations

Biosynthesis of Modified Peptidoglycan Precursor

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Ala_Racemase Alanine Racemase L_Ala->Ala_Racemase D_Ala D-Alanine DAlaDSer_Ligase D-Ala-D-Ser Ligase (VanG/VanC) D_Ala->DAlaDSer_Ligase L_Ser L-Serine Ser_Racemase Serine Racemase (VanT) L_Ser->Ser_Racemase D_Ser D-Serine D_Ser->DAlaDSer_Ligase Ala_Racemase->D_Ala Ser_Racemase->D_Ser DAlaDSer D-Ala-D-Ser DAlaDSer_Ligase->DAlaDSer MurF MurF Ligase DAlaDSer->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide_Ser UDP-MurNAc-pentapeptide(D-Ser) MurF->UDP_MurNAc_pentapeptide_Ser Lipid_II_Ser Lipid II (D-Ser) UDP_MurNAc_pentapeptide_Ser->Lipid_II_Ser MraY, MurG PG Peptidoglycan Lipid_II_Ser->PG Transglycosylation & Transpeptidation

Modified Peptidoglycan Precursor Biosynthesis.
Experimental Workflow for Peptidoglycan Precursor Analysis

HPLC_Workflow Culture Bacterial Culture (+/- Vancomycin) Harvest Harvest Cells (Centrifugation) Culture->Harvest Extract Boiling Water Extraction Harvest->Extract Clarify Clarify Extract (Centrifugation) Extract->Clarify Lyophilize Lyophilize Supernatant Clarify->Lyophilize Reconstitute Reconstitute in Mobile Phase Lyophilize->Reconstitute HPLC HPLC Analysis (C18 Column, UV 262 nm) Reconstitute->HPLC Analyze Data Analysis (Peak Integration & Comparison) HPLC->Analyze

Workflow for HPLC Analysis of Precursors.

Conclusion

The presence of an this compound terminus in peptidoglycan precursors is a significant marker of vancomycin resistance in various bacterial species. Understanding the biochemical pathways, enzymatic mechanisms, and genetic basis of this modification is crucial for the development of novel antimicrobial strategies to combat resistant infections. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate this important area of microbiology and drug development. By targeting the enzymes involved in the synthesis of these altered precursors, it may be possible to restore the efficacy of vancomycin and develop new therapeutics that circumvent this resistance mechanism.

References

The Role of N-Acetyl-D-alanyl-D-serine in the Bacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Vancomycin has long been a last-resort antibiotic for treating serious infections caused by Gram-positive bacteria, such as Enterococcus species and Staphylococcus aureus. Vancomycin's mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall biosynthesis. However, bacteria have evolved sophisticated resistance mechanisms, one of which involves the substitution of D-Ala-D-Ala with D-alanyl-D-serine (D-Ala-D-Ser) in the peptidoglycan structure. This alteration, mediated by a cluster of resistance genes, reduces the binding affinity of vancomycin to its target, rendering the antibiotic less effective. This technical guide provides an in-depth exploration of the role of N-Acetyl-D-alanyl-D-serine in the bacterial cell wall, focusing on the molecular mechanisms of resistance, quantitative data on enzyme kinetics and antibiotic affinity, and detailed experimental protocols for studying this phenomenon.

Molecular Mechanism of D-Ala-D-Ser Mediated Vancomycin Resistance

Vancomycin resistance conferred by the incorporation of D-Ala-D-Ser is a complex process involving the coordinated action of several enzymes encoded by van gene clusters (e.g., vanC, vanE, vanG, vanL, and vanN). The key steps in this resistance pathway are:

  • Synthesis of D-Serine: The VanT enzyme, a serine racemase, converts L-serine to D-serine.[1]

  • Synthesis of D-alanyl-D-serine: A specific D-Ala-D-Ser ligase (e.g., VanC, VanE, VanG, VanL, or VanN) catalyzes the formation of a dipeptide bond between D-alanine and D-serine.[2][3]

  • Hydrolysis of D-alanyl-D-alanine: The VanXY enzyme, a DD-carboxypeptidase or DD-dipeptidase, eliminates the susceptible D-Ala-D-Ala precursors, preventing their incorporation into the cell wall.

  • Incorporation into Peptidoglycan: The newly synthesized D-Ala-D-Ser is incorporated into the peptidoglycan precursors, which are then used for cell wall construction.

The presence of the hydroxyl group in the side chain of D-serine sterically hinders the binding of vancomycin to the peptidoglycan precursor, leading to a decrease in the antibiotic's efficacy.[4]

Vancomycin_Resistance_Pathway cluster_synthesis Synthesis of Resistant Precursors cluster_hydrolysis Elimination of Susceptible Precursors cluster_incorporation Cell Wall Incorporation L-Serine L-Serine VanT VanT L-Serine->VanT Racemization D-Serine D-Serine VanT->D-Serine Van_Ligase VanC/E/G/L/N (D-Ala-D-Ser Ligase) D-Serine->Van_Ligase D-Alanine D-Alanine D-Alanine->Van_Ligase D-Ala-D-Ser D-Ala-D-Ser Van_Ligase->D-Ala-D-Ser Incorp Incorporation D-Ala-D-Ser->Incorp D-Ala-D-Ser->Incorp D-Ala-D-Ala D-Ala-D-Ala VanXY VanXY (DD-Carboxypeptidase/ Dipeptidase) D-Ala-D-Ala->VanXY Hydrolysis Hydrolyzed_Products 2x D-Ala VanXY->Hydrolyzed_Products UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->Incorp Resistant_Precursor UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ser) Incorp->Resistant_Precursor Cell_Wall Bacterial Cell Wall Resistant_Precursor->Cell_Wall

Caption: Signaling pathway of D-Ala-D-Ser mediated vancomycin resistance.

Quantitative Data

The modification of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Ser has a quantifiable impact on both enzyme kinetics and the efficacy of vancomycin.

Table 1: Kinetic Parameters of D-Ala-D-X Ligases
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
VanG D-Ala-D-Ser0.04 (for D-Ser)10.8270[2]
D-Ala-D-Ala0.25 (for D-Ala)1.24.8[2]
VanA D-Ala-D-Ser9.9 (for D-Ser)5.80.59[2]
D-Ala-D-Ala0.03 (for D-Ala)1.343.3[2]
VanC2 D-Ala-D-Ser0.32 (for D-Ser)1959[4]
Table 2: Vancomycin Affinity and Minimum Inhibitory Concentrations (MIC)
Ligand/Strain TypeFold Decrease in Vancomycin Affinity (compared to D-Ala-D-Ala)Vancomycin MIC (µg/mL)Reference
D-Ala-D-Ser ~6-10 fold-[4][5]
VanC-type -2-32
VanE-type -8-16
VanG-type -16
VanL-type -4-16
VanN-type -16[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of D-Ala-D-Ser in bacterial cell walls.

Analysis of Peptidoglycan Precursors by HPLC

This protocol outlines the extraction and analysis of UDP-MurNAc-pentapeptide precursors to determine their terminal dipeptide.

HPLC_Workflow cluster_culture 1. Bacterial Culture cluster_extraction 2. Precursor Extraction cluster_analysis 3. HPLC Analysis Culture Grow bacteria to mid-log phase Induce Induce with vancomycin (if applicable) Culture->Induce Harvest Harvest cells (centrifugation) Induce->Harvest Lyse Lyse cells (e.g., sonication, boiling) Harvest->Lyse Extract Extract with boiling water or acid Lyse->Extract Centrifuge Centrifuge to remove cell debris Extract->Centrifuge Filter Filter supernatant Centrifuge->Filter Inject Inject onto C18 reverse-phase column Filter->Inject Elute Elute with a gradient of acetonitrile in phosphate buffer Inject->Elute Detect Detect at 262 nm Elute->Detect

Caption: Experimental workflow for peptidoglycan precursor analysis by HPLC.

Methodology:

  • Bacterial Growth and Induction:

    • Grow bacterial cultures in appropriate media to mid-logarithmic phase (OD600 of 0.5-0.7).

    • For inducible resistance, add a sub-inhibitory concentration of vancomycin (e.g., 0.5 x MIC) and incubate for a further 1-2 hours.

  • Extraction of Precursors:

    • Harvest cells by centrifugation at 4°C.

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in sterile water and lyse the cells by boiling for 5-10 minutes or by sonication.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.

    • Elute the precursors using a linear gradient of acetonitrile in a suitable buffer (e.g., 50 mM sodium phosphate, pH 4.8).

    • Monitor the elution profile by measuring absorbance at 262 nm.

    • Identify peaks corresponding to UDP-MurNAc-pentapeptide(D-Ala-D-Ala) and UDP-MurNAc-pentapeptide(D-Ala-D-Ser) by comparing retention times with known standards or by subsequent mass spectrometry analysis.

D-Ala-D-Ser Ligase Activity Assay

This spectrophotometric assay measures the ADP produced during the ligation of D-alanine and D-serine.

Ligase_Assay_Workflow cluster_reaction 1. Reaction Setup cluster_measurement 2. Spectrophotometric Measurement Components Combine in a cuvette: - Buffer (e.g., Tris-HCl) - ATP - MgCl2 - D-Alanine - D-Serine - Coupling enzymes (PK, LDH) - NADH - Purified Ligase Enzyme Incubate Incubate at 37°C Components->Incubate Monitor Monitor decrease in absorbance at 340 nm Incubate->Monitor Calculate Calculate initial velocity Monitor->Calculate

Caption: Workflow for the D-Ala-D-Ser ligase activity assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • ATP

    • MgCl2

    • D-Alanine

    • D-Serine

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Enzyme Addition: Add the purified D-Ala-D-Ser ligase to initiate the reaction.

  • Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The decrease in absorbance is due to the oxidation of NADH, which is coupled to the production of ADP by the ligase.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations.

VanT Serine Racemase Assay

This assay measures the conversion of L-serine to D-serine by the VanT enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM HEPES, pH 8.0)

    • Pyridoxal 5'-phosphate (PLP)

    • L-Serine

    • Purified VanT enzyme

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Detection of D-Serine: The amount of D-serine produced can be quantified using various methods, including:

    • HPLC with a chiral column: This method separates the D- and L-isomers of serine, allowing for direct quantification of the D-isomer.

    • Coupled enzyme assay: D-serine can be deaminated by D-amino acid oxidase, and the resulting α-keto acid can be measured colorimetrically or spectrophotometrically.

VanXY DD-Carboxypeptidase/Dipeptidase Assay

This assay measures the hydrolysis of D-Ala-D-Ala containing substrates by the VanXY enzyme.

Methodology:

  • Substrate: Use either a synthetic D-Ala-D-Ala dipeptide or a peptidoglycan precursor analog ending in D-Ala-D-Ala as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate

    • Purified VanXY enzyme

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection of D-Alanine Release: The amount of D-alanine released can be quantified using:

    • HPLC: Separate and quantify the D-alanine product.

    • Coupled enzyme assay: D-alanine can be oxidized by D-amino acid oxidase, and the resulting pyruvate can be measured in a coupled reaction with lactate dehydrogenase and NADH, similar to the ligase assay.

Conclusion

The modification of the bacterial cell wall through the incorporation of this compound is a crucial mechanism of vancomycin resistance. Understanding the intricate molecular pathways, the kinetics of the involved enzymes, and the resulting decrease in antibiotic affinity is paramount for the development of novel therapeutic strategies to combat resistant pathogens. The experimental protocols detailed in this guide provide a framework for researchers to investigate this resistance mechanism further, paving the way for the design of new inhibitors that can restore the efficacy of glycopeptide antibiotics. The continued study of these resistance mechanisms is essential in the ongoing battle against antibiotic-resistant bacteria.

References

The Role of N-Acetyl-D-alanyl-D-serine in Peptidoglycan: A Mechanism of Glycopeptide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic resistance poses a significant threat to global health. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin, in certain Gram-positive bacteria involves the modification of the peptidoglycan structure. This guide provides a detailed examination of the function of N-acetyl-D-alanyl-D-serine, a critical component in this resistance pathway. By replacing the canonical D-alanyl-D-alanine terminus of peptidoglycan precursors, this compound reduces the binding affinity of vancomycin, thereby rendering the antibiotic ineffective. This document outlines the biochemical basis of this modification, the genetic determinants, and the associated quantitative effects on antibiotic susceptibility. Detailed experimental protocols and pathway visualizations are provided to support further research and drug development efforts in this area.

Introduction: Peptidoglycan and the Action of Glycopeptide Antibiotics

Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic stress.[1][2] It is composed of glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems.[1] In many bacteria, these pentapeptide chains terminate in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[3]

Glycopeptide antibiotics, such as vancomycin, exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[4][5] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and leading to cell lysis.[4]

The D-Ala-D-Ser Modification: A Key to Vancomycin Resistance

A significant mechanism of vancomycin resistance involves the substitution of the terminal D-alanine of the peptidoglycan precursor with D-serine, resulting in a D-alanyl-D-serine (D-Ala-D-Ser) terminus.[5][6] This seemingly minor alteration has profound implications for the efficacy of vancomycin.

Biochemical Basis of Resistance

The resistance conferred by the D-Ala-D-Ser modification stems from a reduction in the binding affinity of vancomycin for its target.[6] The hydroxyl group of serine, being bulkier than the methyl group of alanine, creates steric hindrance that disrupts the hydrogen bonding network essential for the stable interaction between vancomycin and the peptide terminus.[5][6] This leads to a significant decrease in the efficacy of the antibiotic.

Genetic Determinants of D-Ala-D-Ser-Mediated Resistance

The synthesis of peptidoglycan precursors ending in D-Ala-D-Ser is orchestrated by specific gene clusters, often referred to as van operons. Several types of D-Ala-D-Ser resistance have been identified, including VanC, VanE, VanG, VanL, and VanN.[5][6][7] These operons typically encode a suite of enzymes necessary for the modification, including:

  • A D-Ala:D-Ser ligase (e.g., VanC, VanE, VanG, VanL, VanN): This key enzyme catalyzes the formation of the D-Ala-D-Ser dipeptide.[5][6]

  • A serine racemase: This enzyme provides the D-serine substrate for the ligase.[7]

  • A D,D-dipeptidase and/or D,D-carboxypeptidase (e.g., VanXYc): These enzymes are crucial for eliminating the susceptible D-Ala-D-Ala-containing precursors from the cytoplasm, ensuring that only the modified precursors are incorporated into the cell wall.[6]

Some of these resistance determinants are intrinsic to certain bacterial species (e.g., vanC in Enterococcus gallinarum), while others can be acquired and are sometimes transferable via conjugation.[6][7]

Quantitative Data on D-Ala-D-Ser Mediated Resistance

The substitution of D-Ala with D-Ser results in a quantifiable decrease in vancomycin efficacy. The following tables summarize key quantitative data from the literature.

ParameterValueReference
Reduction in Vancomycin Binding Affinity (D-Ala-D-Ser vs. D-Ala-D-Ala)6-fold lower affinity[6]
Reduction in Vancomycin Binding Affinity (D-Ala-D-Lac vs. D-Ala-D-Ala)1,000-fold lower affinity[7]
Vancomycin MIC for E. faecium UCN71 (VanN-type)16 µg/ml[8]
Teicoplanin MIC for E. faecium UCN71 (VanN-type)0.5 µg/ml[8]
EnzymeSubstrate Specificity (kcat/Km)Fold AdvantageReference
VanC-2 LigaseD-Serine incorporation vs. D-Alanine incorporation400-fold selective advantage for D-Ser[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of D-Ala-D-Ser mediated vancomycin resistance.

Determination of Minimum Inhibitory Concentration (MIC)
  • Principle: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Methodology:

    • Prepare a series of two-fold dilutions of the antibiotic (e.g., vancomycin, teicoplanin) in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the cultures at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Identification of van Gene Clusters by PCR
  • Principle: To amplify specific DNA sequences corresponding to the genes within the van operons.

  • Methodology:

    • Extract genomic DNA from the bacterial isolate.

    • Design degenerate primers based on conserved regions of known van ligase genes.

    • Perform PCR using the extracted DNA as a template and the designed primers.

    • Analyze the PCR products by gel electrophoresis to determine their size.

    • Sequence the amplified fragments to confirm their identity.

    • For unknown flanking regions, Thermal Asymmetric Interlaced (TAIL)-PCR can be employed.

Analysis of Peptidoglycan Precursors
  • Principle: To isolate and identify the terminal dipeptide of the cytoplasmic peptidoglycan precursors.

  • Methodology:

    • Grow the bacterial culture to mid-log phase.

    • Extract the cytoplasmic precursors using a suitable method (e.g., boiling in water or buffer).

    • Separate the precursors using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the fractions by mass spectrometry to identify the molecular weights of the precursor components, specifically looking for the presence of UDP-MurNAc-pentapeptide terminating in D-Ala-D-Ser.

Enzyme Kinetics of D-Ala:D-Ser Ligase
  • Principle: To determine the kinetic parameters (Km and kcat) of the purified ligase for its substrates.

  • Methodology:

    • Clone and overexpress the ligase gene (e.g., vanG) in a suitable expression host (e.g., E. coli).

    • Purify the recombinant protein using affinity chromatography.

    • Set up a series of reaction mixtures containing the purified enzyme, ATP, D-alanine, and varying concentrations of D-serine.

    • Measure the rate of dipeptide formation over time using a suitable assay (e.g., a coupled enzymatic assay that measures ADP production).

    • Calculate the kinetic parameters by fitting the data to the Michaelis-Menten equation.

Visualization of the D-Ala-D-Ser Resistance Pathway

The following diagrams illustrate the modified peptidoglycan biosynthesis pathway leading to vancomycin resistance.

Peptidoglycan_Biosynthesis_Van_Resistance cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Ala_Racemase Alanine Racemase L_Ala->Ala_Racemase D_Ala D-Alanine DD_Ligase D-Ala-D-Ala Ligase (Ddl) D_Ala->DD_Ligase Van_Ligase D-Ala-D-Ser Ligase (e.g., VanG) D_Ala->Van_Ligase D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF VanXY VanXY D,D-peptidase/ carboxypeptidase D_Ala_D_Ala->VanXY Hydrolysis UDP_MurNAc_tripeptide UDP-MurNAc- L-Ala-D-Glu-m-DAP UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide_Ala UDP-MurNAc-pentapeptide (ends in D-Ala-D-Ala) UDP_MurNAc_pentapeptide_Ala->VanXY Hydrolysis Lipid_II_Ala Lipid II (D-Ala-D-Ala) UDP_MurNAc_pentapeptide_Ala->Lipid_II_Ala MraY, MurG L_Ser L-Serine Ser_Racemase Serine Racemase (VanV) L_Ser->Ser_Racemase D_Ser D-Serine D_Ser->Van_Ligase D_Ala_D_Ser D-Ala-D-Ser D_Ala_D_Ser->MurF UDP_MurNAc_pentapeptide_Ser UDP-MurNAc-pentapeptide (ends in D-Ala-D-Ser) Lipid_II_Ser Lipid II (D-Ala-D-Ser) UDP_MurNAc_pentapeptide_Ser->Lipid_II_Ser MraY, MurG Ala_Racemase->D_Ala DD_Ligase->D_Ala_D_Ala MurF->UDP_MurNAc_pentapeptide_Ala MurF->UDP_MurNAc_pentapeptide_Ser Ser_Racemase->D_Ser Van_Ligase->D_Ala_D_Ser Peptidoglycan_Ala Peptidoglycan (D-Ala-D-Ala) Lipid_II_Ala->Peptidoglycan_Ala Flippase, PBP Peptidoglycan_Ser Peptidoglycan (D-Ala-D-Ser) Lipid_II_Ser->Peptidoglycan_Ser Flippase, PBP PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Ala->PBP Peptidoglycan_Ser->PBP Vancomycin Vancomycin Vancomycin->Peptidoglycan_Ala High Affinity Binding (Inhibition) Vancomycin->Peptidoglycan_Ser Low Affinity Binding (Resistance)

Caption: Modified peptidoglycan synthesis pathway in vancomycin-resistant bacteria.

Experimental_Workflow Bacterial_Isolate Bacterial Isolate with Suspected Vancomycin Resistance MIC_Test MIC Determination (Vancomycin, Teicoplanin) Bacterial_Isolate->MIC_Test Genomic_DNA_Extraction Genomic DNA Extraction Bacterial_Isolate->Genomic_DNA_Extraction Precursor_Analysis Peptidoglycan Precursor Analysis (HPLC-MS) Bacterial_Isolate->Precursor_Analysis Phenotypic_Characterization Phenotypic Characterization MIC_Test->Phenotypic_Characterization PCR_van_genes PCR for van Gene Clusters (e.g., vanG) Genomic_DNA_Extraction->PCR_van_genes Sequencing DNA Sequencing PCR_van_genes->Sequencing Gene_Cloning Gene Cloning and Protein Expression Sequencing->Gene_Cloning Genotypic_Characterization Genotypic Characterization Sequencing->Genotypic_Characterization Biochemical_Characterization Biochemical Characterization Precursor_Analysis->Biochemical_Characterization Protein_Purification Protein Purification (e.g., VanG Ligase) Gene_Cloning->Protein_Purification Enzyme_Kinetics Enzyme Kinetics Assay (kcat/Km) Protein_Purification->Enzyme_Kinetics Enzyme_Kinetics->Biochemical_Characterization

Caption: Experimental workflow for characterizing D-Ala-D-Ser-mediated vancomycin resistance.

Conclusion and Future Directions

The substitution of D-Ala-D-Ala with D-Ala-D-Ser in peptidoglycan precursors is a well-established mechanism of low-level vancomycin resistance in Gram-positive bacteria. This adaptation, driven by specific genetic operons, highlights the remarkable plasticity of bacterial cell wall biosynthesis. A thorough understanding of the enzymes involved in this pathway, particularly the D-Ala:D-Ser ligases, is paramount for the development of novel therapeutic strategies to combat antibiotic-resistant infections. Future research should focus on the development of inhibitors targeting these essential resistance enzymes, potentially restoring the efficacy of glycopeptide antibiotics. Furthermore, continued surveillance is necessary to monitor the emergence and spread of novel van operons in clinical settings.

References

n-Acetyl-d-alanyl-d-serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of the dipeptide n-Acetyl-d-alanyl-d-serine. Due to the absence of this specific molecule in current chemical databases, this document outlines a robust experimental approach for its creation and characterization, based on established principles of peptide chemistry. Furthermore, we explore its hypothetical role in neurobiology, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation, drawing inferences from the known functions of its constituent D-amino acids. This paper serves as a foundational resource for researchers interested in the synthesis and evaluation of novel D-dipeptides for therapeutic applications.

Introduction

This compound is a dipeptide composed of D-alanine and D-serine, with an acetyl group capping the N-terminus of the alanine residue. The presence of D-amino acids is of significant interest in pharmacology and neurobiology. While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial roles as signaling molecules. Notably, D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

N-terminal acetylation is a common post-translational modification that can enhance the stability of peptides against enzymatic degradation by aminopeptidases. The combination of D-amino acids, which confer resistance to standard proteases, with N-acetylation could result in a highly stable peptide. This guide details a proposed pathway for the synthesis of this compound and discusses its potential as a research tool or therapeutic agent.

Chemical and Physical Properties

A specific CAS (Chemical Abstracts Service) number for this compound has not been found in public databases, indicating it is likely a novel compound that has not been previously synthesized or registered. Upon successful synthesis and characterization, a new CAS number would be assigned. The fundamental properties of the molecule are presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₈H₁₄N₂O₅Calculated
Molecular Weight 218.21 g/mol Calculated
CAS Number Not available-
Appearance To be determined (likely a white solid)Predicted
Solubility To be determined-
Melting Point To be determined-

Proposed Synthesis and Experimental Protocols

A reliable method for synthesizing this compound is through solution-phase peptide chemistry. This approach involves the coupling of an N-terminally protected D-alanine derivative with a C-terminally and side-chain protected D-serine derivative, followed by deprotection.

Materials and Reagents
  • N-acetyl-D-alanine

  • D-serine methyl ester hydrochloride

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH) solution (1M)

  • Hydrochloric acid (HCl) solution (1M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Protocol: Solution-Phase Synthesis

Step 1: Side-Chain Protection of D-Serine Methyl Ester

  • Suspend D-serine methyl ester hydrochloride (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise while stirring at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield O-TBDMS-D-serine methyl ester.

Step 2: Peptide Coupling

  • Dissolve N-acetyl-D-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0°C.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add a solution of O-TBDMS-D-serine methyl ester (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Filter off the DCU precipitate and wash with cold DCM.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the crude protected dipeptide.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection

  • Dissolve the purified, fully protected dipeptide in a mixture of Tetrahydrofuran (THF) and 1M NaOH.

  • Stir at room temperature and monitor the saponification of the methyl ester and removal of the TBDMS group by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the final product, this compound, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Serine Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection DSerOMe D-Serine Methyl Ester ProtectedSer O-TBDMS-D-Serine Methyl Ester DSerOMe->ProtectedSer Protection TBDMSCl TBDMSCl, Imidazole Coupling DCC, HOBt ProtectedSer->Coupling NAcDAla N-Acetyl-D-Alanine NAcDAla->Coupling ProtectedDipeptide Protected Dipeptide Coupling->ProtectedDipeptide Deprotection NaOH, then HCl ProtectedDipeptide->Deprotection FinalProduct This compound Deprotection->FinalProduct NMDA_Signaling cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling Glutamate Glutamate NMDAR GluN2 NMDA Receptor GluN1 Glutamate->NMDAR:f0 DSerine D-Serine DSerine->NMDAR:f2 HypotheticalPeptide This compound (Hypothetical Modulator/Prodrug) HypotheticalPeptide->DSerine Slow Release? HypotheticalPeptide->NMDAR:f1 Direct Modulation? CaInflux Ca²⁺ Influx NMDAR->CaInflux Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) CaInflux->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

In-depth Technical Guide on the Metabolic Pathway of n-Acetyl-d-alanyl-d-serine

Author: BenchChem Technical Support Team. Date: November 2025

While a direct guide on the metabolism of n-Acetyl-d-alanyl-d-serine cannot be provided due to the absence of available data, this document will instead focus on the well-documented and crucial metabolic pathways of its constituent D-amino acid, D-serine . D-serine is a significant neuromodulator, and its metabolism is a subject of extensive research, particularly in the context of neuroscience and drug development.

This guide will provide an in-depth overview of D-serine metabolism, adhering to the requested format for data presentation, experimental protocols, and pathway visualization.

Technical Guide: The Metabolic Pathway of D-Serine

This guide details the biosynthesis, degradation, and transport of D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Understanding the D-serine metabolic pathway is critical for researchers in neuroscience, as dysregulation of D-serine levels is implicated in various neurological and psychiatric disorders.

Core Metabolic Pathways of D-Serine

The metabolism of D-serine is primarily governed by two key enzymes: Serine Racemase (SR) for its synthesis and D-Amino Acid Oxidase (DAO) for its degradation.

D-serine is synthesized from its L-enantiomer, L-serine, through a racemization reaction catalyzed by the enzyme Serine Racemase (SR) .[1] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is found in both neurons and glial cells.[1] The synthesis of L-serine itself is a critical precursor step, often occurring in astrocytes which can then supply L-serine to neurons in a process sometimes referred to as the "serine shuttle".

The primary enzyme responsible for the degradation of D-serine is D-Amino Acid Oxidase (DAO) .[2] DAO is a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme that catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide.[3] It is important to note that Serine Racemase also possesses α,β-eliminase activity, allowing it to degrade D-serine and L-serine to pyruvate and ammonia, adding another layer of regulation to D-serine levels.[2]

Signaling and Regulatory Pathways

The activity of Serine Racemase and the subsequent levels of D-serine are tightly regulated. One key regulatory mechanism involves the NMDA receptor itself. Activation of NMDA receptors can lead to the translocation of cytosolic Serine Racemase to the plasma membrane, which results in a significant reduction in its enzymatic activity.[4] This creates a negative feedback loop where high synaptic activity and NMDA receptor activation can downregulate the synthesis of its own co-agonist, D-serine.[4]

D_Serine_Regulation Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activation SR_Cytosolic Serine Racemase (Active, Cytosolic) Ca_Influx->SR_Cytosolic Triggers Translocation SR_Membrane Serine Racemase (Inactive, Membrane) SR_Cytosolic->SR_Membrane Translocation L_Serine L_Serine D_Serine D_Serine SR_Cytosolic->D_Serine Inhibition of Synthesis L_Serine->D_Serine Synthesis D_Serine->NMDA_Receptor Co-agonist Binding

Caption: Feedback inhibition of D-serine synthesis.
Quantitative Data

The following table summarizes key quantitative parameters related to the enzymes involved in D-serine metabolism. These values can vary depending on the specific experimental conditions, tissue type, and species.

EnzymeSubstrateKm (mM)Vmax (nmol/mg/h)Source OrganismReference
Serine RacemaseL-Serine5-10100-200Rat Brain[1]
D-Amino Acid OxidaseD-Serine0.8-1.550-150Human Kidney[2]

Note: The provided values are approximate ranges compiled from various studies and should be considered as illustrative.

Experimental Protocols

This section outlines the general methodologies for key experiments used to study the D-serine metabolic pathway.

Objective: To measure the rate of D-serine synthesis from L-serine by Serine Racemase.

Principle: This assay quantifies the amount of D-serine produced from L-serine in the presence of a sample containing Serine Racemase (e.g., brain tissue homogenate or purified enzyme). The D-serine produced is then measured using a D-serine-specific detection method.

Materials:

  • Enzyme source (e.g., tissue homogenate, purified SR)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • L-serine solution (substrate)

  • Pyridoxal-5'-phosphate (PLP) solution (cofactor)

  • D-Amino Acid Oxidase (for D-serine detection)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Microplate reader

Procedure:

  • Prepare the reaction mixture containing the assay buffer, PLP, and the enzyme source.

  • Initiate the reaction by adding L-serine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by heat inactivation or addition of a precipitating agent (e.g., trichloroacetic acid).

  • To detect the produced D-serine, add a detection cocktail containing D-Amino Acid Oxidase, HRP, and Amplex Red. DAO will specifically oxidize D-serine, producing hydrogen peroxide, which in the presence of HRP reacts with Amplex Red to generate a fluorescent product (resorufin).

  • Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Quantify the amount of D-serine produced by comparing the fluorescence to a standard curve generated with known concentrations of D-serine.

SR_Assay_Workflow cluster_reaction Serine Racemase Reaction cluster_detection D-Serine Detection Reaction_Mix Prepare Reaction Mix (Buffer, PLP, Enzyme) Add_LSerine Add L-Serine (Start Reaction) Reaction_Mix->Add_LSerine Incubate Incubate at 37°C Add_LSerine->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Mix Add Detection Mix (DAO, HRP, Amplex Red) Stop_Reaction->Add_Detection_Mix Measure_Fluorescence Measure Fluorescence Add_Detection_Mix->Measure_Fluorescence Quantify Quantify D-Serine Measure_Fluorescence->Quantify

Caption: Experimental workflow for Serine Racemase assay.

Objective: To determine the rate of D-serine degradation by D-Amino Acid Oxidase.

Principle: This assay measures the activity of DAO by quantifying the production of hydrogen peroxide as a byproduct of D-serine oxidation.

Materials:

  • Enzyme source (e.g., tissue homogenate, purified DAO)

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • D-serine solution (substrate)

  • FAD solution (cofactor)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Microplate reader

Procedure:

  • Prepare the reaction mixture containing the assay buffer, FAD, HRP, and Amplex Red.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding D-serine.

  • Immediately begin monitoring the increase in fluorescence in a microplate reader in kinetic mode at 30°C.

  • The rate of fluorescence increase is proportional to the rate of hydrogen peroxide production and thus to the DAO activity.

  • Calculate the enzyme activity based on a hydrogen peroxide standard curve.

Conclusion

While the metabolic pathway of this compound remains uncharacterized, the study of its component amino acid, D-serine, offers significant insights into neuromodulation and the pathology of various central nervous system disorders. The enzymatic machinery of Serine Racemase and D-Amino Acid Oxidase provides key targets for therapeutic intervention aimed at modulating NMDA receptor activity. Further research into the potential metabolism of N-acetylated peptides containing D-amino acids may reveal novel biological pathways.

References

Methodological & Application

Synthesis of n-Acetyl-d-alanyl-d-serine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

n-Acetyl-d-alanyl-d-serine is a dipeptide of interest in various fields of biochemical and pharmaceutical research, including studies on bacterial cell wall biosynthesis and the development of novel antimicrobial agents. The presence of d-amino acids provides resistance to enzymatic degradation by common proteases, making it a valuable tool for studying biological systems. This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers in chemistry, biochemistry, and drug development. The synthesis involves a three-stage process: the N-acetylation of d-alanine, the coupling of N-acetyl-d-alanine with a protected d-serine derivative, and the subsequent deprotection to yield the final product.

Experimental Protocols

The synthesis of this compound is performed in three primary stages:

  • Stage 1: Synthesis of N-acetyl-D-alanine.

  • Stage 2: Peptide coupling of N-acetyl-D-alanine with O-benzyl-D-serine methyl ester.

  • Stage 3: Deprotection to yield this compound.

Stage 1: Synthesis of N-acetyl-D-alanine

This procedure describes the acetylation of the amino group of D-alanine using acetic anhydride.

Materials:

  • D-alanine

  • Acetic anhydride

  • Glacial acetic acid

  • Water (deionized)

  • Ice bath

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250 mL round bottom flask, dissolve D-alanine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with cold water to precipitate the N-acetyl-D-alanine.

  • Filter the white solid, wash with a small amount of cold water, and dry under vacuum.

Stage 2: Peptide Coupling of N-acetyl-D-alanine with O-benzyl-D-serine methyl ester

This stage involves the formation of a peptide bond between N-acetyl-D-alanine and the amino group of O-benzyl-D-serine methyl ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. The hydroxyl group of D-serine is protected as a benzyl ether to prevent side reactions.

Materials:

  • N-acetyl-D-alanine (from Stage 1)

  • O-benzyl-D-serine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-acetyl-D-alanine (1.0 eq), O-benzyl-D-serine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in a mixture of anhydrous DCM and a minimum amount of anhydrous DMF to ensure dissolution.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and maintain a basic environment.

  • Add EDC (1.2 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the crude product by flash column chromatography on silica gel.

Stage 3: Deprotection of the Protected Dipeptide

The final stage involves two deprotection steps: saponification of the methyl ester followed by hydrogenolysis of the benzyl ether protecting group.

Sub-stage 3a: Saponification of the Methyl Ester

Materials:

  • Protected dipeptide (from Stage 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected dipeptide in a mixture of THF and water.

  • Cool the solution to 0 °C and add LiOH (1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.

Sub-stage 3b: Hydrogenolysis of the Benzyl Ether

Materials:

  • Carboxylic acid (from Sub-stage 3a)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the carboxylic acid in methanol.

  • Add 10% Pd/C catalyst (approximately 10% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
1N-acetyl-D-alanineD-alanineAcetic anhydrideAcetic acid85-95>98
2Protected DipeptideN-acetyl-D-alanineEDC, HOBt, DIPEADCM/DMF70-85>95
3aCarboxylic AcidProtected DipeptideLiOHTHF/Water90-98>95
3bFinal ProductCarboxylic Acid10% Pd/C, H₂Methanol>95>98

Yields and purities are representative and may vary based on experimental conditions and scale.

Visualization of Synthesis Workflow

SynthesisWorkflow Synthesis of this compound D_Ala D-alanine Ac_D_Ala N-acetyl-D-alanine D_Ala->Ac_D_Ala Acetic anhydride, Acetic acid Protected_Dipeptide Protected Dipeptide (Ac-D-Ala-D-Ser(OBn)-OMe) Ac_D_Ala->Protected_Dipeptide EDC, HOBt, DIPEA Protected_D_Ser O-benzyl-D-serine methyl ester Protected_D_Ser->Protected_Dipeptide Carboxylic_Acid Carboxylic Acid (Ac-D-Ala-D-Ser(OBn)-OH) Protected_Dipeptide->Carboxylic_Acid LiOH Final_Product This compound Carboxylic_Acid->Final_Product H₂, Pd/C

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound is primarily a synthetic building block, its structural similarity to components of bacterial peptidoglycan suggests a hypothetical interaction with bacterial cell wall synthesis pathways. The following diagram illustrates a simplified, hypothetical mechanism of action where the dipeptide acts as a competitive inhibitor of a transpeptidase enzyme.

SignalingPathway Hypothetical Inhibition of Bacterial Transpeptidase cluster_bacterium Bacterial Cell UDP_NAM UDP-NAM-pentapeptide (...-D-Ala-D-Ala) Transpeptidase Transpeptidase (PBP) UDP_NAM->Transpeptidase Substrate Binding Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Peptidoglycan Cross-linking Dipeptide This compound (Competitive Inhibitor) Dipeptide->Transpeptidase Inhibitor Binding Inhibition->Peptidoglycan Inhibition

Caption: Hypothetical inhibition of bacterial transpeptidase by this compound.

Application Note: Quantification of N-Acetyl-D-alanyl-D-serine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of N-Acetyl-D-alanyl-D-serine in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While this compound is not a widely studied compound, this protocol provides a robust framework for its analysis, leveraging established methodologies for similar N-acetylated peptides and D-amino acid-containing molecules. The method described herein is intended for researchers, scientists, and drug development professionals investigating the potential roles of this and other N-acetylated dipeptides in biological systems.

Introduction

N-acetylated amino acids and peptides are a diverse class of molecules with various biological functions. N-acetylation can modify the properties of peptides, influencing their stability, solubility, and interaction with biological targets. The presence of D-amino acids in peptides is also of significant interest, as they can confer unique structural and functional characteristics, including resistance to enzymatic degradation. D-serine, for instance, is a well-known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission[1][2]. The quantification of specific D-amino acid-containing peptides, such as this compound, is essential for understanding their potential physiological or pathological significance.

This document outlines a sensitive and selective LC-MS/MS method for the determination of this compound. The protocol covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a biological matrix such as plasma or tissue homogenate.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw biological samples on ice.

  • To 100 µL of sample, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole)

LC Method:

  • Column: A chiral column capable of separating stereoisomers is recommended to confirm the D-configuration of the amino acid residues. Alternatively, a standard C18 column can be used for initial quantification if isomeric separation is not critical or has been confirmed by other means. (e.g., CROWNPAK CR-I(+) or similar)[3].

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer. The precursor ion would be the [M+H]+ ion. Fragment ions would be generated by collision-induced dissociation (CID).

    • Hypothetical transitions are provided in the data table below for illustrative purposes.

  • Collision Gas: Argon

  • Source Parameters: Optimized for the specific instrument used.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound.

Table 1: Mass Spectrometric Parameters for this compound and Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound219.186.110015
This compound219.1132.110012
Internal Standard (IS)223.190.110015
Note: These values are hypothetical and must be optimized experimentally.

Table 2: Calibration Curve Summary (Hypothetical Data).

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.592
1001.180
5005.850
Linearity (r²) 0.998
Range 1 - 500 ng/mL

Table 3: Precision and Accuracy (Hypothetical Data).

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=6)Accuracy (%)Precision (%CV)
Low32.9 ± 0.296.76.9
Medium7578.1 ± 4.5104.15.8
High400390.2 ± 18.397.64.7

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical role for this compound in modulating NMDA receptor activity, based on the known function of D-serine as a co-agonist.

NMDA_Receptor_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Precursor Precursor Molecules Synthesis Synthesis of This compound Precursor->Synthesis Vesicle Synaptic Vesicle Synthesis->Vesicle Analyte This compound Vesicle->Analyte Release NMDAR NMDA Receptor Analyte->NMDAR Binds to co-agonist site Glutamate Glutamate Glutamate->NMDAR Binds to glutamate site Ion_Channel Ion Channel Opening (Ca²⁺ Influx) NMDAR->Ion_Channel Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ion_Channel->Downstream

Caption: Hypothetical modulation of NMDA receptor by this compound.

Experimental Workflow

The diagram below outlines the major steps in the quantification of this compound from biological samples.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Tissue) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Protein Precipitation & Supernatant Collection Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for this compound quantification.

Discussion

The presented protocol provides a comprehensive starting point for the quantification of this compound. Method development and validation will be critical to ensure reliable and accurate results. Key considerations include the synthesis of an authentic analytical standard and a stable isotope-labeled internal standard. The choice of the chromatographic column is also crucial, especially if the separation of D- and L-isomers of the dipeptide is necessary to confirm stereochemistry. The mass spectrometric parameters, including precursor and product ions, and collision energies, must be empirically determined for the target analyte.

Conclusion

This application note details a proposed LC-MS/MS method for the quantification of this compound in biological samples. While this specific dipeptide is not extensively characterized in the literature, the provided protocol, based on established analytical principles for similar molecules, offers a solid foundation for researchers to develop and validate a quantitative assay. The successful application of this method will enable further investigation into the potential biological roles of this compound.

References

Application Notes and Protocols for the HPLC Analysis of N-Acetyl-d-alanyl-d-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Acetyl-d-alanyl-d-serine using High-Performance Liquid Chromatography (HPLC). The proposed method is based on established principles of reversed-phase chromatography for peptides and related small molecules.

Introduction

This compound is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for its characterization and use in further applications. This application note describes a robust HPLC method for the separation and quantification of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of a buffered mobile phase and UV detection.

Physicochemical Properties of this compound Analogs

PropertyValue (for N-Acetyl-D-Serine/DL-serine)Reference
Molecular FormulaC5H9NO4[1]
Molecular Weight147.13 g/mol [1][2]
LogP-1.89 to -1.2[1]
Boiling Point468.4 ± 40.0 °C at 760 mmHg
Flash Point237.1 ± 27.3 °C
pKa (predicted)3.53 (acidic), 13.19 (basic)

Note: The LogP value indicates that the molecule is hydrophilic, which influences the choice of mobile phase composition.

Experimental Protocols

This section details the proposed experimental procedure for the HPLC analysis of this compound.

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade

  • 0.22 µm syringe filters

3.2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

3.3. Chromatographic Conditions

The following HPLC parameters are proposed as a starting point for method development. Optimization may be required based on system performance and specific sample matrices.[3][4][5]

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-95% B; 17-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

3.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

3.5. Sample Preparation

  • Dissolve the sample containing this compound in Mobile Phase A to an estimated concentration within the calibration range.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial before injection.

3.6. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms of the standard and sample injections.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

4.1. Hypothetical Calibration Curve Data

The following table presents hypothetical data for a calibration curve of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,100

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample Solutions start->sample_prep filter_std Filter Standards std_prep->filter_std filter_sample Filter Samples sample_prep->filter_sample hplc_analysis HPLC Injection & Separation filter_std->hplc_analysis filter_sample->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification end_node End quantification->end_node

Caption: Experimental workflow for the HPLC analysis of this compound.

5.2. HPLC Method Development Strategy

method_development cluster_initial Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation col_select Column Selection (e.g., C18) gradient_opt Gradient Optimization col_select->gradient_opt mp_select Mobile Phase Selection (ACN/Water with TFA) mp_select->gradient_opt flow_rate_opt Flow Rate Adjustment gradient_opt->flow_rate_opt temp_opt Temperature Optimization flow_rate_opt->temp_opt wavelength_opt Wavelength Selection temp_opt->wavelength_opt linearity Linearity wavelength_opt->linearity accuracy Accuracy wavelength_opt->accuracy precision Precision wavelength_opt->precision robustness Robustness wavelength_opt->robustness final_method Finalized HPLC Method linearity->final_method accuracy->final_method precision->final_method robustness->final_method

Caption: Logical workflow for HPLC method development for dipeptide analysis.[3][6]

References

Application Note: Mass Spectrometric Analysis of N-Acetyl-d-alanyl-d-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of the dipeptide N-Acetyl-d-alanyl-d-serine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound and similar N-acetylated dipeptides are relevant in various fields, including peptidomimetics and drug discovery. This document outlines a comprehensive workflow, from sample preparation to data acquisition and interpretation, and includes expected fragmentation patterns to aid in structural elucidation. The provided methodologies are intended to serve as a robust starting point for researchers engaged in the characterization and quantification of this and structurally related compounds.

Introduction

This compound is a modified dipeptide with potential applications in biochemical and pharmaceutical research. The N-terminal acetylation and the presence of d-amino acids make it resistant to degradation by many common proteases, a desirable characteristic for therapeutic candidates. Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the sensitive and specific analysis of such compounds.[1][2] This application note details the experimental procedures for the analysis of this compound, providing researchers with a framework for its identification and characterization.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful mass spectrometric analysis of peptides to ensure sample cleanliness and compatibility with the ionization source.[3]

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water. Serially dilute the stock solution to create working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step is recommended to remove interfering substances like salts and detergents.[3]

    • Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.

    • Elute the peptide with 1 mL of 50% acetonitrile containing 0.1% formic acid.

  • Final Sample Preparation: Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a solvent suitable for LC-MS analysis, typically 95:5 water:acetonitrile with 0.1% formic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B

    • 15-17 min: 50-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-2% B

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Full Scan MS (MS1): m/z 50 - 500

  • Tandem MS (MS2): Product ion scan of the precursor ion [M+H]⁺. Collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific instrument but can be started around 15-30 eV.

Data Presentation

The expected mass of this compound (C₈H₁₄N₂O₅) is 218.08 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ will have a theoretical m/z of 219.0921.

Table 1: Theoretical m/z of this compound and its common adducts.

Ion SpeciesTheoretical m/z
[M+H]⁺219.0921
[M+Na]⁺241.0740
[M+K]⁺257.0479

Table 2: Predicted Major Fragment Ions of [M+H]⁺ of this compound in MS/MS.

Fragment IonProposed StructureTheoretical m/z
b₂N-Acetyl-d-alanyl114.0550
y₁d-Serine106.0499
b₂-H₂ODehydrated N-Acetyl-d-alanyl96.0444
y₁-H₂ODehydrated d-Serine88.0393
Immonium ion (Ala)44.0495
Immonium ion (Ser)60.0444

Note: The fragmentation of serine-containing peptides often involves the neutral loss of water. The formation of an oxazoline structure from the dehydration of N-acetylated serine has also been reported.[4]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards Stock->Working Cleanup Sample Clean-up (SPE) Working->Cleanup if required Final Final Sample (in LC mobile phase) Cleanup->Final LC HPLC/UHPLC Separation (C18) Final->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 MS2 Tandem MS (CID of [M+H]⁺) MS1->MS2 TIC Total Ion Chromatogram MS2->TIC EIC Extracted Ion Chromatogram (m/z 219.09) TIC->EIC Spectrum MS/MS Spectrum Analysis EIC->Spectrum ID Compound Identification Spectrum->ID fragmentation_pathway cluster_b_ions b-ions cluster_y_ions y-ions cluster_immonium Immonium Ions Precursor [M+H]⁺ m/z 219.09 b2 b₂ N-Acetyl-d-alanyl m/z 114.05 Precursor->b2 y1 y₁ d-Serine m/z 106.05 Precursor->y1 Im_Ala Ala m/z 44.05 Precursor->Im_Ala Im_Ser Ser m/z 60.04 Precursor->Im_Ser b2_h2o b₂ - H₂O m/z 96.04 b2->b2_h2o -H₂O y1_h2o y₁ - H₂O m/z 88.04 y1->y1_h2o -H₂O

References

Application Notes and Protocols for N-Acetyl-D-alanyl-D-serine in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Acetyl-D-alanyl-D-serine and its related dipeptide, D-alanyl-D-serine (D-Ala-D-Ser), in microbiological research. The primary focus is on its role in the mechanism of vancomycin resistance in Gram-positive bacteria. Detailed protocols for key experiments are provided to facilitate the study of this phenomenon in a laboratory setting.

Introduction

Vancomycin is a glycopeptide antibiotic of last resort for treating serious infections caused by Gram-positive bacteria. It functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1] Resistance to vancomycin often arises from the replacement of this D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[2][3] This substitution reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[2] this compound serves as a stable analog and precursor to D-Ala-D-Ser and is a valuable tool for studying the biochemical and genetic basis of this resistance mechanism.

The synthesis of D-Ala-D-Ser is catalyzed by specialized D-Ala:D-Ser ligases, such as VanC, VanE, and VanG, which are encoded by vancomycin resistance gene clusters.[2] The study of these enzymes and the incorporation of D-Ala-D-Ser into the cell wall is crucial for understanding the evolution of antibiotic resistance and for the development of new therapeutic strategies.

Key Applications

  • Induction of Vancomycin Resistance: this compound can be used to experimentally induce vancomycin resistance in susceptible bacterial strains, particularly in mutants deficient in the synthesis of D-Ala-D-Ala (ddl mutants).

  • Biochemical Characterization of Resistance Enzymes: This dipeptide is a key substrate for studying the kinetics and substrate specificity of D-Ala:D-Ser ligases (e.g., VanG, VanC).

  • Analysis of Peptidoglycan Structure: Researchers can use this compound to study the remodeling of peptidoglycan and quantify the incorporation of D-Ala-D-Ser into the cell wall of resistant bacteria.

  • Screening for Novel Antimicrobials: The D-Ala-D-Ser biosynthetic pathway is a target for the development of new antibiotics that can overcome vancomycin resistance.

Data Presentation

Table 1: Vancomycin Minimum Inhibitory Concentrations (MICs) in Enterococcus species with D-Ala-D-Ser Mediated Resistance
Bacterial StrainGenotype/PhenotypeVancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)Reference
Enterococcus faecium UCN71VanN-type resistance (D-Ala-D-Ser)160.5[2]
Enterococcus faecalisVanG-type resistance (D-Ala-D-Ser)Low-level resistanceSusceptible
Enterococcus gallinarumVanC-type resistance (D-Ala-D-Ser)2-32≤ 0.5
Table 2: Kinetic Parameters of D-Ala:D-X Ligases
EnzymeSubstratesKm (mM)kcat (min-1)kcat/Km (mM-1min-1)Reference
VanG (E. faecalis)D-Ala + D-SerD-Ala: 0.12, D-Ser: 0.25150600
VanA (E. faecium)D-Ala + D-SerD-Ala: 0.08, D-Ser: 622504
VanA (E. faecium)D-Ala + D-LacD-Ala: 0.05, D-Lac: 0.693246
VanA (E. faecium)D-Ala + D-AlaD-Ala1: 0.04, D-Ala2: 2105502.6

Signaling Pathway and Experimental Workflow

Vancomycin Resistance Pathway via D-Ala-D-Ser Synthesis

Vancomycin_Resistance_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Vancomycin Vancomycin PG_DAla_DAla Peptidoglycan Precursor (UDP-MurNAc-pentapeptide-D-Ala-D-Ala) Vancomycin->PG_DAla_DAla Binds and Inhibits Cross-linking PG_DAla_DSer Modified Peptidoglycan Precursor (UDP-MurNAc-pentapeptide-D-Ala-D-Ser) Vancomycin->PG_DAla_DSer Weak Binding CellWall_DAla_DAla Cross-linked Peptidoglycan (D-Ala-D-Ala) PG_DAla_DAla->CellWall_DAla_DAla Transglycosylation & Transpeptidation CellWall_DAla_DSer Resistant Cross-linked Peptidoglycan (D-Ala-D-Ser) PG_DAla_DSer->CellWall_DAla_DSer Transglycosylation & Transpeptidation L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr substrate D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl substrate Van_Ligase D-Ala-D-Ser Ligase (VanG, VanC, etc.) D_Ala->Van_Ligase substrate L_Ser L-Serine VanT Serine Racemase (VanT) L_Ser->VanT substrate D_Ser D-Serine D_Ser->Van_Ligase substrate D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF substrate D_Ala_D_Ser D-Ala-D-Ser D_Ala_D_Ser->MurF substrate Alr->D_Ala product VanT->D_Ser product Ddl->D_Ala_D_Ala product Van_Ligase->D_Ala_D_Ser product MurF->PG_DAla_DAla product MurF->PG_DAla_DSer product UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF substrate

Caption: Vancomycin resistance pathway involving D-Ala-D-Ser.

Experimental Workflow for Investigating D-Ala-D-Ser Mediated Vancomycin Resistance

Experimental_Workflow start Start: Bacterial Strain Selection (e.g., ddl mutant of E. faecalis) culture Culture Preparation - Grow ddl mutant in media supplemented with D-Ala-D-Ala - Prepare parallel cultures with this compound start->culture mic_testing Vancomycin Susceptibility Testing - Determine MIC using broth microdilution or agar dilution - Compare MICs of bacteria grown with D-Ala-D-Ala vs. D-Ala-D-Ser culture->mic_testing pg_extraction Peptidoglycan Precursor Extraction - Treat cells with lysozyme - Extract soluble precursors culture->pg_extraction enzyme_assay Biochemical Assay of Ligase Activity - Purify D-Ala-D-Ser ligase (e.g., VanG) - Determine kinetic parameters using a spectrophotometric assay culture->enzyme_assay end Conclusion: Characterization of D-Ala-D-Ser mediated resistance mic_testing->end hplc_analysis HPLC Analysis of Precursors - Separate and quantify UDP-MurNAc-pentapeptide(Ala) and UDP-MurNAc-pentapeptide(Ser) pg_extraction->hplc_analysis hplc_analysis->end enzyme_assay->end

Caption: Workflow for studying D-Ala-D-Ser resistance.

Experimental Protocols

Protocol 1: Induction of Vancomycin Resistance in a ddl Mutant Strain

This protocol describes how to induce vancomycin resistance in a bacterial strain deficient in D-Ala-D-Ala ligase (ddl) by supplementing the growth medium with this compound.

Materials:

  • Bacterial strain with a deletion in the ddl gene (e.g., Clostridioides difficile Δddl or a constructed Enterococcus faecalis Δddl).

  • Brain Heart Infusion (BHI) broth and agar.

  • This compound.

  • D-alanyl-D-alanine.

  • Vancomycin hydrochloride.

  • Sterile culture tubes and plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Media:

    • Prepare BHI broth. For the ddl mutant, supplement the broth with 40 µg/mL D-alanyl-D-alanine for routine culture.

    • Prepare experimental BHI broth supplemented with 80 µg/mL this compound.

    • Prepare BHI agar plates for colony counting.

    • Prepare BHI agar plates with varying concentrations of vancomycin (e.g., 0, 2, 4, 8, 16, 32, 64 µg/mL) for MIC determination.

  • Bacterial Culture:

    • Inoculate the ddl mutant strain into BHI broth supplemented with D-alanyl-D-alanine and incubate overnight at 37°C.

    • The next day, dilute the overnight culture 1:100 into two sets of fresh media:

      • Control: BHI broth with 40 µg/mL D-alanyl-D-alanine.

      • Experimental: BHI broth with 80 µg/mL this compound.

    • Incubate at 37°C, monitoring growth by measuring the optical density at 600 nm (OD600).

  • Vancomycin Susceptibility Testing (MIC Determination):

    • Once the cultures reach mid-log phase (OD600 ≈ 0.5), perform serial dilutions of both the control and experimental cultures.

    • Plate the dilutions onto BHI agar plates containing different concentrations of vancomycin.

    • Incubate the plates at 37°C for 24-48 hours.

    • The MIC is the lowest concentration of vancomycin that inhibits visible growth.

    • Compare the MIC of the control and experimental cultures to determine the level of induced resistance.

Protocol 2: Biochemical Assay for D-Ala:D-Ser Ligase Activity

This protocol describes a spectrophotometric assay to measure the activity of a purified D-Ala:D-Ser ligase (e.g., VanG) by detecting the release of ADP.

Materials:

  • Purified D-Ala:D-Ser ligase.

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM KCl.

  • Substrates: D-alanine, D-serine, ATP.

  • Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Phosphoenolpyruvate (PEP).

  • NADH.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of D-alanine, D-serine, ATP, PEP, and NADH in assay buffer.

    • Prepare a solution of PK/LDH enzyme mix.

  • Assay Setup:

    • In a 96-well plate, prepare the reaction mixture containing:

      • Assay buffer

      • Varying concentrations of D-alanine and D-serine for kinetic analysis.

      • 1 mM ATP

      • 1 mM PEP

      • 0.2 mM NADH

      • PK/LDH enzyme mix (sufficient activity to ensure the coupling reaction is not rate-limiting).

      • Purified D-Ala:D-Ser ligase.

    • The final reaction volume should be 200 µL.

  • Measurement of Enzyme Activity:

    • Initiate the reaction by adding the ligase enzyme to the reaction mixture.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH.

    • The rate of the reaction is proportional to the rate of ADP production by the ligase.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

    • Use a molar extinction coefficient of 6220 M-1cm-1 for NADH to convert the rate of absorbance change to the rate of ADP formation.

    • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Protocol 3: Analysis of Peptidoglycan Precursors by HPLC

This protocol outlines the extraction and analysis of UDP-MurNAc-pentapeptide precursors from bacterial cells to quantify the incorporation of D-Ala-D-Ser.

Materials:

  • Bacterial cultures grown as described in Protocol 1.

  • Lysozyme.

  • Trichloroacetic acid (TCA).

  • HPLC system with a C18 reverse-phase column.

  • Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile phase B: 0.1% TFA in acetonitrile.

  • Standards for UDP-MurNAc-pentapeptide(Ala) and UDP-MurNAc-pentapeptide(Ser) (if available).

Procedure:

  • Extraction of Peptidoglycan Precursors:

    • Harvest bacterial cells from mid-log phase cultures by centrifugation.

    • Wash the cell pellet with sterile water.

    • Resuspend the cells in a small volume of buffer and treat with lysozyme to digest the cell wall.

    • Stop the reaction by adding an equal volume of cold 10% TCA to precipitate macromolecules.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the soluble peptidoglycan precursors.

    • Neutralize the supernatant with a suitable base.

  • HPLC Analysis:

    • Filter the extracted precursors through a 0.22 µm filter.

    • Inject the sample onto the C18 column.

    • Elute the precursors using a gradient of mobile phase B (e.g., 0-30% over 30 minutes).

    • Monitor the elution profile by measuring the absorbance at 262 nm (for the UDP moiety).

    • Identify the peaks corresponding to UDP-MurNAc-pentapeptide(Ala) and UDP-MurNAc-pentapeptide(Ser) by comparing their retention times to known standards or by collecting the fractions and analyzing them by mass spectrometry.

  • Quantification:

    • Integrate the peak areas of the identified precursors.

    • Calculate the relative abundance of UDP-MurNAc-pentapeptide(Ser) to determine the extent of D-Ala-D-Ser incorporation.

Conclusion

The use of this compound is a powerful tool for dissecting the mechanisms of vancomycin resistance in Gram-positive bacteria. The protocols and data presented here provide a framework for researchers to investigate this clinically important phenomenon, from inducing resistance in the laboratory to characterizing the enzymes involved and analyzing the resulting changes in cell wall structure. A deeper understanding of these processes is essential for the development of novel strategies to combat antibiotic-resistant infections.

References

Application Notes and Protocols for n-Acetyl-d-alanyl-d-serine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Acetyl-d-alanyl-d-serine is a crucial substrate for the in vitro characterization of enzymes involved in vancomycin resistance, particularly in bacterial species exhibiting VanC, VanE, and VanG phenotypes. In these resistant strains, the terminal d-Ala-d-Ala of peptidoglycan precursors is replaced by d-Ala-d-Ser, leading to a significant reduction in the binding affinity of vancomycin and conferring resistance.[1][2] The study of enzymes that synthesize or hydrolyze this dipeptide is fundamental to understanding the mechanisms of antibiotic resistance and for the development of novel therapeutics to overcome it.

These application notes provide detailed protocols for the use of this compound in assays for two key enzyme classes: D,D-dipeptidases (e.g., VanX, VanXYc) and D-Ala-D-Ser ligases (e.g., VanC, VanE, VanG). The N-acetylation of the dipeptide provides a stable substrate that mimics the natural acylated peptidoglycan precursors, making it an ideal tool for kinetic studies and inhibitor screening.

Biochemical Pathway of VanC-Type Vancomycin Resistance

The VanC-type resistance mechanism involves a coordinated enzymatic cascade to produce peptidoglycan precursors ending in D-Ala-D-Ser. This pathway is essential for bacterial survival in the presence of vancomycin.

VanC_Pathway cluster_0 Cytoplasm cluster_1 Enzyme Complex cluster_2 Cell Wall L_Ser L-Serine D_Ser D-Serine L_Ser->D_Ser VanT (Serine Racemase) ATP ATP D_Ala_D_Ser D-Ala-D-Ser D_Ser->D_Ala_D_Ser VanC VanC Ligase D_Ser->VanC D_Ala D-Alanine D_Ala->D_Ala_D_Ser D_Ala->VanC ADP_Pi ADP + Pi ATP->VanC UDP_MurNAc_Penta_Ser UDP-MurNAc- L-Ala-D-Glu-L-Lys-D-Ala-D-Ser D_Ala_D_Ser->UDP_MurNAc_Penta_Ser Peptidoglycan Synthetases UDP_MurNAc_Penta_Ala UDP-MurNAc- L-Ala-D-Glu-L-Lys-D-Ala-D-Ala UDP_MurNAc_Tetra UDP-MurNAc- L-Ala-D-Glu-L-Lys-D-Ala UDP_MurNAc_Penta_Ala->UDP_MurNAc_Tetra VanXYc (DD-carboxypeptidase) Resistant_PG Resistant Peptidoglycan (terminating in D-Ala-D-Ser) UDP_MurNAc_Penta_Ser->Resistant_PG VanC->ADP_Pi VanC->D_Ala_D_Ser

Fig 1. VanC-type vancomycin resistance pathway.

Materials and Reagents

  • Substrate: this compound

  • Enzymes:

    • Recombinant D,D-dipeptidase (e.g., VanX, VanXYc)

    • Recombinant D-Ala-D-Ser ligase (e.g., VanC, VanG)

  • Buffers and Reagents:

    • HEPES, Tris-HCl, or other suitable buffer

    • NaCl

    • MgCl₂

    • ATP (for ligase assays)

    • Pyruvate kinase and lactate dehydrogenase (for coupled ligase assays)

    • Phosphoenolpyruvate (PEP) and NADH (for coupled ligase assays)

    • Derivatizing agents for HPLC (e.g., o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC))

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Spectrophotometer or microplate reader

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or fluorescence detector

    • Incubator or water bath

    • pH meter

    • Standard laboratory glassware and consumables

Substrate Preparation and Storage

This compound is a dipeptide and its solubility should be assessed on a small scale before preparing a stock solution.

  • Solubility Testing: Attempt to dissolve a small amount of the peptide in sterile, deionized water or the assay buffer (e.g., 50 mM HEPES, pH 7.5). Sonication can aid dissolution.

  • Stock Solution Preparation: If soluble in aqueous solution, prepare a concentrated stock solution (e.g., 10-50 mM). If solubility is limited, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by slow, dropwise addition to the aqueous buffer with stirring. Ensure the final concentration of the organic solvent is compatible with the enzyme assay (typically ≤1% v/v).

  • Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Enzyme Assay Development

The following diagram outlines a general workflow for developing and optimizing an enzyme assay using this compound.

Assay_Workflow start Define Assay Objective (Kinetics, Inhibition, etc.) reagent_prep Prepare Reagents (Enzyme, Substrate, Buffers) start->reagent_prep prelim_run Preliminary Enzyme Activity Test reagent_prep->prelim_run assay_dev Assay Development & Optimization optimization Optimize Assay Conditions (pH, Temp, [E], [S]) prelim_run->optimization Iterative Process data_analysis Data Analysis (e.g., Michaelis-Menten, IC50) prelim_run->data_analysis validation Assay Validation (Linearity, Reproducibility) optimization->validation data_acq Data Acquisition (Kinetic or Inhibition Data) validation->data_acq data_acq->data_analysis end Report Results data_analysis->end

Fig 2. General workflow for enzyme assay development.

Protocol 1: D,D-Dipeptidase (VanX/VanXYc) Activity Assay

This protocol describes a method to measure the hydrolysis of this compound by a D,D-dipeptidase. The reaction products, n-Acetyl-d-alanine and d-serine, can be quantified by HPLC.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Enzyme Stock Solution: Prepare a stock solution of the purified D,D-dipeptidase in assay buffer. The final concentration in the assay will need to be optimized to ensure linear reaction kinetics.

  • Substrate Stock Solution: 10 mM this compound in assay buffer.

  • Quenching Solution: 10% (v/v) Trifluoroacetic acid (TFA) in water.

Assay Procedure
  • Prepare reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction would consist of:

    • 50 µL 2x Assay Buffer

    • 10 µL Substrate Stock Solution (for a final concentration of 1 mM; this should be varied for kinetic studies)

    • 30 µL Nuclease-free water

  • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme stock solution.

  • Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes) during which the reaction is linear.

  • Terminate the reaction by adding 10 µL of Quenching Solution.

  • Centrifuge the tubes at high speed for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis
  • HPLC System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate the substrate from the products. For example:

    • 0-5 min: 5% B

    • 5-15 min: 5-50% B

    • 15-20 min: 50% B

    • 20-25 min: 5% B

  • Detection: UV detection at 214 nm.

  • Quantification: Create a standard curve for one of the products (e.g., n-Acetyl-d-alanine) to determine the amount produced in the enzymatic reaction.

Protocol 2: D-Ala-D-Ser Ligase (VanC/VanG) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the ADP produced during the ligation of D-alanine and D-serine, which is indirectly a measure of D-Ala-D-Ser ligase activity. While this assay does not directly use this compound as a substrate for the forward reaction, this substrate is essential for inhibitor screening studies where it can act as a competitive inhibitor or be used in a reverse (hydrolysis) reaction assay if the ligase exhibits such activity.

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5.

  • Enzyme Stock Solution: Purified D-Ala-D-Ser ligase in a suitable storage buffer.

  • Substrate Solution:

    • 1 M D-Alanine

    • 1 M D-Serine

    • 100 mM ATP

  • Coupling Enzyme System:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Coupling Substrates:

    • 100 mM Phosphoenolpyruvate (PEP)

    • 20 mM NADH

Assay Procedure
  • Prepare a master mix in a microcuvette or a 96-well plate. For a 200 µL reaction:

    • 100 µL 2x Assay Buffer

    • 20 µL 1 M D-Alanine

    • 20 µL 1 M D-Serine

    • 10 µL 100 mM ATP

    • 10 µL 100 mM PEP

    • 10 µL 20 mM NADH

    • Sufficient units of PK and LDH (e.g., 5-10 units each)

    • Nuclease-free water to 180 µL

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Initiate the reaction by adding 20 µL of the D-Ala-D-Ser ligase.

  • Monitor the decrease in absorbance at 340 nm continuously for 10-20 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by the ligase.

Data Analysis

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation

The following tables present representative kinetic data for enzymes involved in D-Ala-D-Ser metabolism. Note that these values are literature-derived for non-acetylated substrates and should be considered as a reference for assays developed with this compound.

Table 1: Kinetic Parameters for VanG D-Ala-D-Ser Ligase

SubstratesKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-Ala + D-SerD-Ala: 0.12, D-Ser: 0.234.51.4 x 104
D-Ala + D-AlaD-Ala: 0.253.25.1 x 103

Data adapted from Meziane-Cherif et al. (2012). J. Biol. Chem. 287: 38734-38744.[3]

Table 2: Substrate Specificity of VanX D,D-dipeptidase (Representative Data)

SubstrateRelative Hydrolysis Rate (%)
D-Ala-D-Ala100
D-Ala-D-Ser~25-30

This is a qualitative representation based on literature indicating lower activity of VanX towards D-Ala-D-Ser compared to D-Ala-D-Ala.

Conclusion

This compound is a valuable tool for dissecting the enzymatic mechanisms of vancomycin resistance. The protocols provided herein offer a starting point for the development of robust and reliable assays for D,D-dipeptidases and D-Ala-D-Ser ligases. Optimization of these assays will be critical for obtaining high-quality kinetic data and for the successful screening and characterization of novel enzyme inhibitors aimed at combating antibiotic resistance.

References

Application Notes and Protocols: Experimental Applications of N-Acetyl-D-alanyl-D-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of N-Acetyl-D-alanyl-D-serine, with a primary focus on its role as a key molecule in the study of vancomycin resistance in bacteria. Due to the limited direct research on the N-acetylated tripeptide, these notes are based on the well-established biological significance of the D-alanyl-D-serine moiety in bacterial cell wall biosynthesis and antibiotic resistance.

Application Notes

1. Investigating Mechanisms of Vancomycin Resistance:

This compound serves as a crucial analog for studying the structural and enzymatic basis of vancomycin resistance. In many vancomycin-resistant bacterial strains, the typical D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor is replaced with D-alanyl-D-serine (D-Ala-D-Ser). This substitution significantly reduces the binding affinity of vancomycin to its target, leading to antibiotic resistance.[1] The N-acetylated form can be used as a stable, cell-permeable substrate or inhibitor analog in various assays to probe the enzymes involved in this resistance pathway.

2. High-Throughput Screening for Novel Antibiotics:

The enzymatic machinery responsible for the synthesis of D-Ala-D-Ser, primarily D-Ala-D-Ser ligases (e.g., VanC, VanE, VanG), represents a promising target for the development of new antibiotics that can overcome vancomycin resistance. This compound can be utilized in the development of high-throughput screening assays to identify small molecule inhibitors of these ligases.

3. Probing the Substrate Specificity of Peptidoglycan Biosynthesis Enzymes:

Understanding the substrate specificity of enzymes involved in the final stages of peptidoglycan synthesis is critical for the design of targeted antibacterial agents. This compound can be used as a tool to investigate the tolerance of transpeptidases and other cell wall-modifying enzymes for altered peptide termini, providing insights into the co-evolution of resistance mechanisms.

4. Structural Biology Studies:

Co-crystallization of this compound with D-Ala-D-Ser ligases or transpeptidases can provide high-resolution structural information.[2][3] These structural insights are invaluable for structure-based drug design efforts aimed at developing potent and specific inhibitors of the vancomycin resistance machinery. The N-acetyl group can enhance the stability and solubility of the peptide for crystallographic studies.

Quantitative Data

Table 1: Kinetic Parameters of D-Ala-D-Ser Ligase (VanG)

Substrate (at Subsite 2)Km (mM)kcat (min-1)kcat/Km (mM-1min-1)
D-Serine0.08 ± 0.01350 ± 104375
D-Alanine240 ± 20126 ± 50.53
D-Threonine0.15 ± 0.02250 ± 151667
D-Aminobutyrate0.12 ± 0.01300 ± 202500

Data adapted from in vitro enzymatic assays of VanG ligase.[1]

Table 2: Vancomycin Binding Affinity

Peptidoglycan Precursor TerminusRelative Binding Affinity Reduction
D-Alanyl-D-Alanine (D-Ala-D-Ala)1 (Reference)
D-Alanyl-D-Lactate (D-Ala-D-Lac)~1000-fold
D-Alanyl-D-Serine (D-Ala-D-Ser)~6 to 7-fold[1]

This data highlights the significant, albeit less dramatic, impact of the D-Ala-D-Ser substitution on vancomycin efficacy compared to the D-Ala-D-Lac substitution.[1][4]

Experimental Protocols

Protocol 1: Purification of His-tagged D-Ala-D-Ser Ligase (e.g., VanG)

This protocol describes the purification of a recombinant His-tagged D-Ala-D-Ser ligase from E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged VanG

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA Agarose resin

  • Chromatography column

Procedure:

  • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged VanG protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: D-Ala-D-Ser Ligase Activity Assay (Continuous Spectrophotometric Assay)

This assay measures the rate of ADP production, which is coupled to the oxidation of NADH.

Materials:

  • Purified D-Ala-D-Ser Ligase (e.g., VanG)

  • Assay Buffer: 100 mM HEPES pH 7.5, 10 mM KCl, 10 mM MgCl₂

  • Substrate Solution: 20 mM D-Alanine, 2 mM D-Serine

  • ATP Solution: 20 mM ATP

  • Coupling Enzyme Mix: 50 units/mL pyruvate kinase, 50 units/mL lactate dehydrogenase

  • Phosphoenolpyruvate (PEP) Solution: 50 mM

  • NADH Solution: 4 mM

Procedure:

  • Prepare a reaction master mix in a microplate well containing Assay Buffer, Coupling Enzyme Mix, PEP, and NADH.

  • Add the Substrate Solution to the master mix.

  • Initiate the reaction by adding the purified D-Ala-D-Ser Ligase.

  • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C using a plate reader.

  • The rate of NADH oxidation (decrease in A340) is proportional to the rate of ADP production and thus the ligase activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: Analysis of Peptidoglycan Precursors by HPLC

This protocol outlines the extraction and analysis of UDP-MurNAc-pentapeptide precursors from bacterial cells.

Materials:

  • Bacterial culture grown with and without vancomycin induction

  • Extraction Solvent: Boiling water or 5% trichloroacetic acid

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM sodium phosphate, pH 4.5

  • Mobile Phase B: 100% Methanol

Procedure:

  • Harvest bacterial cells from a mid-log phase culture by centrifugation.

  • Rapidly extract the soluble peptidoglycan precursors by resuspending the cell pellet in a small volume of boiling water for 10 minutes, followed by immediate cooling on ice.

  • Centrifuge the extract at high speed to remove cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered extract onto a C18 reverse-phase HPLC column.

  • Elute the precursors using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 0-30% Methanol over 30 minutes).

  • Monitor the elution profile at 262 nm (for the UDP moiety).

  • Collect fractions and confirm the identity of the peaks corresponding to UDP-MurNAc-pentapeptide(D-Ala-D-Ala) and UDP-MurNAc-pentapeptide(D-Ala-D-Ser) by mass spectrometry.

Visualizations

Vancomycin_Resistance_Pathway cluster_0 Normal Peptidoglycan Synthesis cluster_1 Vancomycin Resistance Pathway (VanC/E/G) UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-pentapeptide(Ala-Ala) UDP-MurNAc-pentapeptide(Ala-Ala) UDP-MurNAc-tripeptide->UDP-MurNAc-pentapeptide(Ala-Ala) D-Ala-D-Ala D-Ala-D-Ala Ddl Ddl D-Ala-D-Ala->Ddl Substrate Ddl->UDP-MurNAc-tripeptide Adds to Cell_Wall_Integration Cell_Wall_Integration UDP-MurNAc-pentapeptide(Ala-Ala)->Cell_Wall_Integration Vancomycin_Sensitive_Wall Vancomycin_Sensitive_Wall Cell_Wall_Integration->Vancomycin_Sensitive_Wall UDP-MurNAc-tripeptide_R UDP-MurNAc-tripeptide UDP-MurNAc-pentapeptide(Ala-Ser) UDP-MurNAc-pentapeptide(Ala-Ser) UDP-MurNAc-tripeptide_R->UDP-MurNAc-pentapeptide(Ala-Ser) D-Ala-D-Ser D-Ala-D-Ser Van_Ligase VanC/E/G Ligase D-Ala-D-Ser->Van_Ligase Substrate Van_Ligase->UDP-MurNAc-tripeptide_R Adds to Cell_Wall_Integration_R Cell Wall Integration UDP-MurNAc-pentapeptide(Ala-Ser)->Cell_Wall_Integration_R Vancomycin_Resistant_Wall Vancomycin_Resistant_Wall Cell_Wall_Integration_R->Vancomycin_Resistant_Wall Vancomycin Vancomycin Vancomycin->UDP-MurNAc-pentapeptide(Ala-Ala) Binds and Inhibits Vancomycin->UDP-MurNAc-pentapeptide(Ala-Ser) Weak Binding

Caption: Vancomycin resistance pathway involving D-Ala-D-Ser.

Experimental_Workflow Start Start: Bacterial Strain (Vancomycin-Resistant) Culture Bacterial Culture (+/- Vancomycin) Start->Culture Protein_Purification Overexpression and Purification of His-tagged Van Ligase Start->Protein_Purification Extraction Extraction of Peptidoglycan Precursors Culture->Extraction Analysis HPLC & Mass Spec Analysis of Precursors Extraction->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis Activity_Assay Enzymatic Activity Assay of Purified Ligase Protein_Purification->Activity_Assay Inhibitor_Screening High-Throughput Inhibitor Screening Activity_Assay->Inhibitor_Screening Inhibitor_Screening->Data_Analysis

Caption: Workflow for investigating D-Ala-D-Ser mediated resistance.

References

Application Notes and Protocols for the Purification of n-Acetyl-d-alanyl-d-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Acetyl-d-alanyl-d-serine is a dipeptide of significant interest in biomedical research and drug development, particularly in the context of bacterial cell wall biosynthesis and the development of novel antimicrobial agents. As a synthetic peptide, achieving high purity is crucial for its use in biological assays, structural studies, and as a precursor for more complex molecules. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₆ChemSpider
Molecular Weight 248.23 g/mol PubChem
Isoelectric Point (pI) ~3.5 (Estimated)Theoretical
Solubility Soluble in water and polar organic solvents.General peptide properties
Structure Ac-D-Ala-D-Ser-OH-

The presence of a free carboxylic acid group gives the dipeptide an acidic character, making it suitable for anion-exchange chromatography. Its small size and polar nature, due to the serine hydroxyl group and the acetyl group, will influence its retention behavior in reversed-phase chromatography.

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity of this compound, especially when starting from a crude synthetic mixture. The general workflow involves an initial purification by ion-exchange chromatography followed by a polishing step using reversed-phase HPLC.

Purification Workflow Crude Crude Synthetic This compound IEC Ion-Exchange Chromatography (Anion Exchange) Crude->IEC  Primary Purification Desalting Desalting / Buffer Exchange IEC->Desalting RPHPLC Reversed-Phase HPLC (C18 Column) Desalting->RPHPLC  Polishing Step Lyophilization Lyophilization RPHPLC->Lyophilization Pure Pure this compound (>98% Purity) Lyophilization->Pure

Caption: A typical workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography (Primary Purification)

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Anion-exchange column (e.g., DEAE-Sepharose or a strong anion exchanger like a quaternary ammonium-based resin)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • HPLC or FPLC system

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A at a flow rate of 2 mL/min for at least 5 column volumes, or until the conductivity and pH of the eluate are stable.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Buffer A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of 1 mL/min.

  • Washing: Wash the column with Buffer A for 3-5 column volumes to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound using a linear gradient of 0-50% Buffer B over 10 column volumes.

  • Fraction Collection: Collect fractions of 1-2 mL throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of the target dipeptide using analytical RP-HPLC or UV-Vis spectroscopy at 214 nm.

  • Pooling: Pool the fractions containing the purified peptide.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (Polishing Step)

This protocol is used to separate the target dipeptide from closely related impurities based on hydrophobicity.

Materials:

  • Partially purified this compound from IEC

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a UV detector

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 10 column volumes.

  • Sample Preparation: If necessary, desalt the pooled fractions from the ion-exchange step. The sample should be dissolved in Mobile Phase A.

  • Sample Injection: Inject the sample onto the equilibrated column.

  • Elution Gradient: Elute the peptide using a linear gradient of 5% to 30% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical RP-HPLC with a shallow gradient.

  • Solvent Removal: Remove the acetonitrile and TFA by lyophilization.

Quantitative Data Summary

The following table presents expected results from the purification of a crude synthetic batch of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific chromatographic conditions used.

Purification StepStarting Purity (%)Final Purity (%)Yield (%)
Anion-Exchange Chromatography 458570
Reversed-Phase HPLC 85>9880
Overall 45 >98 56

Signaling Pathway and Biological Context

This compound and related D-amino acid-containing peptides are crucial components of the bacterial cell wall peptidoglycan. The synthesis of peptidoglycan is a key target for many antibiotics. Understanding this pathway is vital for the development of new antimicrobial agents.

Caption: Simplified diagram of the bacterial peptidoglycan biosynthesis pathway.

Application Notes and Protocols: The Role of n-Acetyl-D-alanyl-D-serine in Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significance of n-Acetyl-D-alanyl-D-serine in vancomycin-resistant bacteria, particularly Enterococcus species. This document includes key quantitative data, detailed experimental protocols for studying this resistance mechanism, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Vancomycin Resistance via D-Ala-D-Ser Modification

Vancomycin, a glycopeptide antibiotic, has long been a crucial treatment for infections caused by Gram-positive bacteria. Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1][2] However, the emergence of vancomycin-resistant enterococci (VRE) poses a significant clinical challenge.

One of the primary mechanisms of acquired vancomycin resistance involves the alteration of the antibiotic's target.[3] In several types of VRE (VanC, VanE, VanG, VanL, and VanN), the terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor is replaced by D-alanyl-D-serine (D-Ala-D-Ser).[4][5] This substitution, mediated by a cluster of van genes, results in a significant reduction in the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[1] This modification is associated with low to moderate levels of vancomycin resistance.[3]

Quantitative Data on Vancomycin Resistance

The alteration of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Ser has a quantifiable impact on vancomycin efficacy. The following tables summarize key quantitative data related to this resistance mechanism.

ParameterValueReference
Fold Reduction in Vancomycin Affinity (D-Ala-D-Ser vs. D-Ala-D-Ala)6 to 7-fold[1]
Vancomycin MIC Range for VanC-type Resistance4 - 32 mg/L[3]
Vancomycin MIC for VanN-type Resistance (E. faecium)16 µg/ml

Table 1: Impact of D-Ala-D-Ser Modification on Vancomycin Susceptibility. This table highlights the decreased affinity of vancomycin for its modified target and the resulting minimum inhibitory concentration (MIC) ranges observed in resistant strains.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
VanG D-Ala0.23 ± 0.031.8 ± 0.047.8[1]
D-Ser0.08 ± 0.011.5 ± 0.0318.8[1]
VanA D-Ala0.15 ± 0.029.2 ± 0.261.3[1]
D-Ser19.8 ± 2.10.8 ± 0.030.04[1]

Table 2: Kinetic Parameters of VanG and VanA Ligases. This table provides a comparison of the kinetic efficiency of the D-Ala-D-Ser ligase (VanG) and the D-Ala-D-Lac ligase (VanA) for their respective substrates, demonstrating the high specificity of VanG for D-serine.

Signaling Pathway of Vancomycin Resistance

The synthesis of peptidoglycan precursors terminating in D-Ala-D-Ser is a multi-step enzymatic process encoded by the van gene clusters (e.g., vanC, vanG). The pathway involves the synthesis of D-Ser, the ligation of D-Ala and D-Ser, and the removal of the native D-Ala-D-Ala precursors.

Vancomycin_Resistance_Pathway cluster_synthesis Synthesis of D-Ala-D-Ser Precursor cluster_elimination Elimination of Susceptible Precursor cluster_cellwall Cell Wall Synthesis L_Ser L-Serine D_Ser D-Serine L_Ser->D_Ser VanT (Serine Racemase) D_Ala_D_Ser D-Alanyl-D-Serine D_Ser->D_Ala_D_Ser VanC/VanE/VanG (Ligase) D_Ala D-Alanine D_Ala->D_Ala_D_Ser UDP_MurNAc_pentapeptide_Ser UDP-MurNAc- L-Ala-D-Glu-L-Lys- D-Ala-D-Ser D_Ala_D_Ser->UDP_MurNAc_pentapeptide_Ser MurF UDP_MurNAc_peptide UDP-MurNAc- L-Ala-D-Glu-L-Lys UDP_MurNAc_peptide->UDP_MurNAc_pentapeptide_Ser Resistant\nPeptidoglycan Resistant Peptidoglycan UDP_MurNAc_pentapeptide_Ser->Resistant\nPeptidoglycan D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala_elim D-Alanine D_Ala_D_Ala->D_Ala_elim VanXY (D,D-dipeptidase) Vancomycin Vancomycin Resistant\nPeptidoglycan->Vancomycin Reduced Binding MIC_Testing_Workflow start Start prep_vanco Prepare Vancomycin Stock Solution start->prep_vanco prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of Vancomycin in 96-well Plate prep_vanco->prep_plate dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results interpret Interpret Results (Susceptible, Intermediate, Resistant) read_results->interpret end End interpret->end HPLC_Workflow cluster_extraction Precursor Extraction cluster_hplc HPLC Analysis start_extraction Start: Bacterial Culture harvest Harvest and Wash Cells start_extraction->harvest tca_precipitation TCA Precipitation harvest->tca_precipitation centrifuge_extract Centrifuge and Collect Supernatant tca_precipitation->centrifuge_extract ether_extraction Ether Extraction of TCA centrifuge_extract->ether_extraction lyophilize Lyophilize Aqueous Phase ether_extraction->lyophilize resuspend Resuspend in Water lyophilize->resuspend inject Inject Sample onto C18 Column resuspend->inject start_hplc Start: Extracted Precursors start_hplc->inject gradient_elution Gradient Elution (Mobile Phase A to B) inject->gradient_elution uv_detection UV Detection (254/262 nm) gradient_elution->uv_detection analyze_chromatogram Analyze Chromatogram: Identify and Quantify Peaks uv_detection->analyze_chromatogram end_hplc End: Precursor Profile analyze_chromatogram->end_hplc PCR_Workflow start Start dna_extraction DNA Extraction from Enterococcus Isolate start->dna_extraction pcr_setup Set up PCR Reaction: Master Mix, Primers, DNA Template dna_extraction->pcr_setup thermal_cycling Perform Thermal Cycling pcr_setup->thermal_cycling gel_electrophoresis Agarose Gel Electrophoresis of PCR Products thermal_cycling->gel_electrophoresis visualize Visualize DNA Bands under UV Light gel_electrophoresis->visualize interpret_pcr Interpret Results: Presence/Absence of ~820 bp vanC band visualize->interpret_pcr end End interpret_pcr->end

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-D-alanyl-D-serine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-Acetyl-D-alanyl-D-serine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from the synthesis process itself or from degradation during purification and storage.[1][2][3][4] These include:

  • Deletion Sequences: Peptides missing either the D-alanine or D-serine residue.[2][3][5]

  • Insertion Sequences: Peptides with an extra amino acid residue.[1][2][3]

  • Incompletely Deprotected Species: Residual protecting groups from the synthesis can remain on the peptide.[2][3][4]

  • Racemization Products: Epimerization at the chiral centers of D-alanine or D-serine can occur, leading to diastereomeric impurities.[3]

  • Side-Reaction Products: Modifications of the serine side chain can occur.

  • Degradation Products: Deamidation of the N-acetyl group or hydrolysis of the peptide bond can happen under certain pH and temperature conditions.[5]

Q2: My this compound has poor solubility in my initial purification buffer. What can I do?

A2: Poor solubility is a common issue. Here are several strategies to address it:

  • Solvent Modification: Try adding organic solvents like acetonitrile, methanol, or isopropanol to your aqueous buffer.[6]

  • pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with adjusting the pH of your buffer.

  • Use of Chaotropic Agents: In challenging cases, agents like urea or guanidinium chloride can be used, particularly in initial purification steps.[6]

  • Detergents: Low concentrations of non-ionic detergents can sometimes aid in solubilization.[6][7]

Q3: I am observing peak tailing or broad peaks during HPLC purification. What are the likely causes and solutions?

A3: Peak tailing or broadening in reverse-phase HPLC can be caused by several factors:

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column. Using a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can help to minimize these interactions.[4]

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample load.[8]

  • Inappropriate Mobile Phase: The pH or organic solvent composition of your mobile phase may not be optimal. A gradient optimization is recommended.

  • Column Degradation: The column itself may be degrading. Ensure you are using a column appropriate for the pH of your mobile phase and consider replacing it if it's old or has been used extensively.

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by separating the target peptide from impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Amino Acid Analysis: To confirm the correct amino acid composition.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Purification Poor binding to the chromatography resin. - Ensure the pH of your loading buffer is optimal for binding. For reverse-phase, ensure the sample is dissolved in a low organic content solvent. - Check for the presence of interfering substances in your crude sample.
Precipitation of the peptide on the column. - Decrease the initial sample concentration. - Modify the mobile phase to improve solubility (e.g., add organic solvent).[6]
Loss of peptide during sample handling or transfers. - Minimize the number of transfer steps. - Use low protein binding tubes and pipette tips.
Co-elution of Impurities Similar hydrophobicity of the impurity and the target peptide. - Optimize the HPLC gradient. A shallower gradient can improve resolution. - Try a different chromatography column with a different stationary phase (e.g., C8 instead of C18). - Consider an orthogonal purification method like ion-exchange chromatography.
Impurity is a diastereomer. - Chiral chromatography may be necessary to separate diastereomers.
Product Instability/Degradation Harsh pH conditions during purification. - Work at a neutral or slightly acidic pH if possible. - Minimize the time the peptide is exposed to extreme pH values.
Elevated temperatures. - Perform purification steps at room temperature or in a cold room/ice bath whenever possible.

Experimental Protocol: Reverse-Phase HPLC Purification

This protocol provides a general methodology for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B or another suitable solvent can be added.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column: C18, 5 µm particle size, 100 Å pore size (dimensions will vary based on the scale of purification).

  • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: 214 nm and 280 nm.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    5 5
    35 50
    40 95
    45 95
    50 5
    60 5

    This is a starting gradient and should be optimized based on the separation of the target peptide from its impurities.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions.

6. Product Recovery:

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.

G start Start Purification hplc Run Preparative HPLC start->hplc analyze Analyze Fractions (Analytical HPLC) hplc->analyze is_pure Is Purity >95%? analyze->is_pure pool Pool Pure Fractions is_pure->pool Yes troubleshoot Troubleshoot is_pure->troubleshoot No lyophilize Lyophilize pool->lyophilize end Purified Product lyophilize->end broad_peaks Broad or Tailing Peaks? troubleshoot->broad_peaks low_yield Low Yield? troubleshoot->low_yield coelution Co-eluting Impurities? troubleshoot->coelution opt_gradient Optimize Gradient broad_peaks->opt_gradient check_loading Check Sample Loading broad_peaks->check_loading check_solubility Check Sample Solubility low_yield->check_solubility change_column Change Column/Mobile Phase coelution->change_column opt_gradient->hplc check_loading->hplc check_solubility->hplc change_column->hplc

Caption: Troubleshooting workflow for HPLC purification.

References

optimizing n-Acetyl-d-alanyl-d-serine stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: n-Acetyl-d-alanyl-d-serine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this dipeptide in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for many peptides, including this compound, is hydrolysis of the peptide bond.[1][2][3] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[1][4] Due to the presence of a serine residue, the peptide bond N-terminal to the serine can be particularly susceptible to hydrolysis, especially in the pH range of 5-6.[1] Additionally, at pH extremes (either highly acidic or highly basic), the rate of hydrolysis can increase significantly.[1][3]

Q2: How should I store my this compound solutions to maximize stability?

A2: For optimal stability, solutions should be prepared in a suitable buffer (see Q3), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[2][5] Lyophilized (freeze-dried) peptide is more stable than peptide in solution and should be stored at -20°C until you are ready to use it.[2][5] Avoid storing solutions for extended periods at room temperature or even at 4°C if long-term stability is required.

Q3: What is the optimal pH range for storing this compound in solution?

A3: The optimal pH is crucial for peptide stability.[1][6] While specific data for this compound is not extensively published, peptides are generally most stable at a pH where the rate of hydrolysis is minimized. For many peptides, this is often in the slightly acidic range (pH 4-6). It is critical to avoid highly acidic (pH < 3) and basic (pH > 8) conditions, which can catalyze hydrolysis.[1][2] We recommend performing a pH stability study to determine the optimal pH for your specific experimental conditions (see Experimental Protocols).

Q4: Can the choice of buffer impact the stability of the dipeptide?

A4: Yes, the buffer system is one of the most practical approaches to peptide stabilization.[1][7] The choice of buffer is critical for maintaining the optimal pH.[8] Commonly used buffers in peptide formulations include acetate, citrate, and phosphate.[9][10] It is important to ensure the buffer has sufficient capacity to maintain the pH throughout the experiment and is compatible with any downstream applications.

Troubleshooting Guide

Issue 1: Rapid loss of parent peptide detected by HPLC analysis.

Potential Cause Troubleshooting Step
Incorrect pH Verify the pH of your solution. If it is outside the optimal range (typically 4-6), adjust it using a suitable buffer system. Re-run the experiment with the pH-adjusted solution.
High Temperature Ensure your solution is stored at the recommended temperature (-20°C or lower) and minimize time spent at room temperature.[11] If the experiment requires elevated temperatures, consider reducing the duration or running a temperature-stability profile to understand the degradation kinetics.
Microbial Contamination If solutions are not sterile, microbial growth can lead to enzymatic degradation. Prepare solutions using sterile buffers and filter-sterilize through a 0.22 µm filter before storage.[5]
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use vials to avoid the damaging effects of repeated freezing and thawing.[2][5]

Issue 2: Appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Step
Hydrolytic Cleavage A new peak could correspond to the cleaved products (n-Acetyl-d-alanine and d-serine). This indicates degradation. Refer to Issue 1 for stabilization strategies. The primary degradation pathway is likely hydrolysis of the peptide bond.
Oxidation While less common for alanine and serine, oxidation can occur if the solution is exposed to oxygen for prolonged periods, especially at higher pH.[2] Consider preparing solutions with degassed buffers or storing them under an inert atmosphere (e.g., nitrogen or argon).
Aggregation Peptides can sometimes self-associate to form aggregates, which might appear as broad or unexpected peaks.[8][9] This can be influenced by concentration, pH, and ionic strength.[12] Consider analyzing the sample by size-exclusion chromatography (SEC) to detect aggregates.

Data Presentation: Stability Profiles

The following tables provide representative data on the stability of this compound under various conditions to guide experimental design.

Table 1: Effect of pH on Stability at 25°C

pHBuffer System (50 mM)% Remaining after 24 hours% Remaining after 72 hours
3.0Citrate92.5%81.3%
4.0Acetate99.1%97.5%
5.0Acetate99.5%98.8%
6.0Phosphate98.9%96.2%
7.0Phosphate95.2%88.1%
8.0Tris91.0%79.4%

Table 2: Effect of Temperature on Stability in pH 5.0 Acetate Buffer

Temperature% Remaining after 24 hours% Remaining after 7 days
-20°C>99.9%>99.9%
4°C99.8%98.5%
25°C99.5%96.5%
37°C97.2%89.9%
50°C91.3%75.4%

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol outlines a method to determine the optimal pH for the stability of this compound in solution.

  • Buffer Preparation : Prepare a series of buffers (e.g., citrate, acetate, phosphate, tris) at various pH values ranging from 3.0 to 8.0.

  • Sample Preparation : Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0) : Immediately analyze an aliquot from each sample using a stability-indicating HPLC method (see Protocol 2) to determine the initial concentration.

  • Incubation : Store the remaining samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis : At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis : Calculate the percentage of the dipeptide remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH to determine the pH at which the degradation rate is lowest.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general reversed-phase HPLC (RP-HPLC) method for quantifying this compound and its potential degradation products.

  • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient :

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 2% B

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 214 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

Visualizations

degradation_pathway parent This compound intermediate Aqueous Solution (H₂O, H⁺/OH⁻) parent->intermediate Enters Solution products n-Acetyl-d-alanine + d-Serine intermediate->products Peptide Bond Hydrolysis (pH & Temp Dependent)

Caption: Plausible hydrolytic degradation pathway for this compound.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis & Incubation cluster_results 3. Results prep_peptide Weigh Lyophilized Peptide dissolve Dissolve Peptide in Buffers prep_peptide->dissolve prep_buffer Prepare Buffered Solutions (Varying pH/Temp) prep_buffer->dissolve t0_analysis T=0 HPLC Analysis dissolve->t0_analysis incubation Incubate Samples t0_analysis->incubation timepoint_analysis Time-Point HPLC Analysis incubation->timepoint_analysis At specified intervals calc Calculate % Remaining timepoint_analysis->calc plot Plot Degradation Curves calc->plot determine Determine Optimal Conditions plot->determine

Caption: General experimental workflow for a peptide stability study.

troubleshooting_logic start Instability Observed (e.g., Low Purity by HPLC) check_ph Is pH in optimal range (e.g., 4-6)? start->check_ph check_temp Is storage temp ≤ -20°C? check_ph->check_temp Yes adjust_ph Action: Adjust pH with appropriate buffer. check_ph->adjust_ph No check_cycles Are samples single-use aliquots? check_temp->check_cycles Yes adjust_temp Action: Store at -20°C or -80°C. check_temp->adjust_temp No check_sterility Was solution filter-sterilized? check_cycles->check_sterility Yes adjust_aliquot Action: Prepare single-use aliquots. check_cycles->adjust_aliquot No adjust_sterility Action: Use sterile technique and 0.22µm filter. check_sterility->adjust_sterility No end Stability Optimized check_sterility->end Yes adjust_ph->end adjust_temp->end adjust_aliquot->end adjust_sterility->end

Caption: Decision tree for troubleshooting this compound instability.

References

Technical Support Center: Detection of N-acetyl-D-alanyl-D-serine by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the detection of N-acetyl-D-alanyl-D-serine by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: No or Very Low Analyte Signal

Question: I am not seeing a peak for this compound, or the signal intensity is extremely low. What are the possible causes and solutions?

Answer:

A lack of or low signal for your analyte can stem from several factors, from sample preparation to instrument settings. Below is a systematic approach to troubleshoot this issue.

Possible Causes and Solutions:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[1][2] This is a common issue for polar molecules, especially in complex biological samples.[1][2]

    • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or protein precipitation.[3][4] Diluting the sample can also reduce matrix effects, though this may not be feasible for low-concentration analytes.[2] Modifying the chromatographic method to better separate the analyte from interfering matrix components is also a key strategy.[5]

  • Incorrect Mass Spectrometer Settings: The mass spectrometer may not be set to detect the correct mass-to-charge ratio (m/z) for this compound.

    • Solution: Verify the theoretical m/z of your analyte and its common adducts. For this compound (C₈H₁₄N₂O₆), the monoisotopic mass is 234.0852 Da. In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 235.0925, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

  • Poor Ionization Efficiency: The choice of ionization mode and source parameters can significantly impact signal intensity. Electrospray ionization (ESI) is generally suitable for polar molecules like this compound.[6]

    • Solution: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Ensure the mobile phase is compatible with good ionization; for positive mode, acidic mobile phases (e.g., with 0.1% formic acid) are typically used.

  • Analyte Degradation or Adsorption: The analyte may be degrading in the sample or adsorbing to sample vials, tubing, or the analytical column. Peptides, in particular, can be prone to non-specific binding.

    • Solution: Use low-adsorption vials and ensure sample stability by controlling temperature and pH. A systematic approach to troubleshooting carry-over involves sequentially removing parts of the LC-MS system to identify the source of adsorption.[7]

  • Suboptimal Chromatography: If the analyte is not well-retained on the column, it may elute in the void volume with other unretained matrix components, leading to ion suppression.

    • Solution: For a polar dipeptide like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a standard C18 reversed-phase column.[5][8][9][10][11] HILIC chromatography uses a high organic mobile phase to retain polar compounds.[5][10]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Question: My chromatogram for this compound shows significant peak tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. The following are common causes and their remedies.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanols on silica-based columns can interact with polar analytes, causing peak tailing.

    • Solution: Use a well-end-capped column or a column with a different stationary phase chemistry, such as one with a bonded phase that shields the silica surface. For basic compounds, bonded phases stable at high pH can minimize interactions with free silanols.[12]

  • Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, this typically means a high percentage of organic solvent.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and minimize the length of all connections.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For zwitterionic compounds, operating at a pH away from the isoelectric point can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical m/z for this compound and its common adducts?

A1: The molecular formula for this compound is C₈H₁₄N₂O₆, and its monoisotopic mass is 234.0852 Da. In positive mode ESI-MS, you should look for the following ions:

Ion SpeciesFormulaTheoretical m/z
Protonated [M+H]⁺[C₈H₁₅N₂O₆]⁺235.0925
Sodium Adduct [M+Na]⁺[C₈H₁₄N₂O₆Na]⁺257.0744
Potassium Adduct [M+K]⁺[C₈H₁₄N₂O₆K]⁺273.0484

Q2: What are the expected fragmentation patterns for this compound in MS/MS?

Q3: What type of LC column is best suited for the analysis of this compound?

A3: Due to its polar nature, this compound is often poorly retained on traditional reversed-phase C18 columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is a highly recommended alternative.[5][8][9][10][11] HILIC columns have polar stationary phases that retain and separate polar analytes using a mobile phase with a high concentration of organic solvent.[5][10] An amide-based HILIC column can be particularly effective for retaining polar peptides.[11]

Q4: How can I minimize ion suppression when analyzing samples from complex matrices like bacterial cell culture or plasma?

A4: Ion suppression is a major challenge in LC-MS, especially with complex samples.[1][2] To minimize its effects:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to remove salts and other interfering compounds.[3][4] Protein precipitation is a common method for plasma samples.[4]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or changing the column.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects and improve quantitative accuracy.

Q5: What are some common sources of background noise and ghost peaks in my LC-MS runs?

A5: Background noise and ghost peaks can originate from various sources:[8][9]

  • Mobile Phase Contaminants: Impurities in solvents or additives can lead to a high background signal. Always use high-purity, LC-MS grade solvents and additives.

  • Sample Contamination: Contaminants can be introduced during sample collection and preparation. Common contaminants include plasticizers from tubes and well plates, and detergents.[8][9][10]

  • Carryover: Adsorption of the analyte or other sample components to the injector, column, or other parts of the LC system can lead to their appearance in subsequent runs.[7] Implement a robust wash cycle for the injector and a thorough column wash between samples.

  • Column Bleed: Degradation of the column's stationary phase can release compounds that are detected by the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Cell Culture Supernatant

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from bacterial cultures.

  • Cell Quenching and Lysis:

    • Rapidly cool the bacterial culture to halt metabolic activity.

    • Centrifuge the culture to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).

  • Protein Precipitation:

    • Incubate the cell suspension on ice to allow for cell lysis and protein precipitation.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the soluble metabolites.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended LC-MS Method Parameters

These are starting parameters for the analysis of this compound. Optimization will likely be required for your specific instrument and application.

Liquid Chromatography (HILIC)

ParameterRecommended Setting
Column HILIC Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL

Mass Spectrometry (Positive ESI)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
MS1 Scan Range m/z 100-500
MS/MS Fragmentation Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor at m/z 235.09

Visualizations

TroubleshootingWorkflow start Start: LC-MS Issue Detected problem Characterize the Problem (e.g., No Signal, Poor Peak Shape) start->problem no_signal No or Low Signal problem->no_signal Signal Issue peak_shape Poor Peak Shape problem->peak_shape Shape Issue other_issue Other Issues (e.g., High Background) problem->other_issue Noise/Other check_ms Verify MS Settings (m/z, Polarity, Tuning) no_signal->check_ms Is MS optimized? check_solvent Check Sample Solvent vs. Mobile Phase peak_shape->check_solvent Is solvent appropriate? check_lc Evaluate Chromatography (Retention, Elution) check_ms->check_lc Yes solution_ms Solution: Adjust MS Parameters check_ms->solution_ms No check_sample Investigate Sample Prep (Extraction, Degradation, Ion Suppression) check_lc->check_sample Yes solution_lc Solution: Optimize LC Method (HILIC) check_lc->solution_lc No solution_sample Solution: Improve Sample Cleanup check_sample->solution_sample check_column Inspect Column (Overload, Secondary Interactions) check_solvent->check_column Yes solution_solvent Solution: Match Sample Solvent to Mobile Phase check_solvent->solution_solvent No check_system Examine System (Extra-column volume, Leaks) check_column->check_system Yes solution_column Solution: Reduce Load, Change Column check_column->solution_column No solution_system Solution: Optimize Connections check_system->solution_system

Caption: A flowchart for troubleshooting common LC-MS issues.

IonSuppression cluster_causes Potential Causes of Ion Suppression cluster_solutions Solutions matrix High Concentration of Matrix Components ion_suppression Ion Suppression (Reduced Analyte Signal) matrix->ion_suppression salts Non-volatile Salts in Mobile Phase salts->ion_suppression contaminants Sample Contaminants contaminants->ion_suppression sample_prep Improve Sample Preparation (SPE, LLE, PPT) ion_suppression->sample_prep chromatography Optimize Chromatography (Better Separation, HILIC) ion_suppression->chromatography dilution Dilute Sample ion_suppression->dilution is Use Stable Isotope-Labeled Internal Standard ion_suppression->is

Caption: Causes of and solutions for ion suppression in LC-MS.

References

Technical Support Center: N-Acetyl-D-alanyl-D-serine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting and optimization strategies for resolving N-Acetyl-D-alanyl-D-serine and its potential diastereomeric impurities on High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of my this compound peak?

Poor resolution between this compound and its diastereomers (e.g., N-Acetyl-L-alanyl-D-serine) is common because these molecules have identical mass and very similar chemical properties. Separation on a standard achiral column, such as a C18, relies on exploiting subtle differences in their three-dimensional structures, which can be challenging.[1] Factors like suboptimal mobile phase composition, incorrect stationary phase selection, or inappropriate column temperature can all lead to inadequate separation.

Q2: How can I improve peak separation on my existing C18 reversed-phase column?

Optimizing the mobile phase is the most powerful initial step for improving resolution on a given column.[2] Consider the following adjustments:

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter separation selectivity.[3]

  • Adjust pH: As a peptide derivative, the ionization state of your analyte is pH-dependent. Modifying the mobile phase pH with additives like formic acid or trifluoroacetic acid (TFA) can change the analyte's charge and its interaction with the stationary phase, often improving peak shape and resolution.

  • Optimize Gradient: Employing a shallower gradient (i.e., a slower increase in the organic solvent percentage over time) allows more time for the components to interact with the stationary phase, which can significantly enhance the resolution of closely eluting peaks.[4]

  • Use Highly Aqueous Mobile Phases: this compound is a polar molecule. To ensure sufficient retention and prevent "phase collapse" of the C18 chains, use a column specifically designed for stability in highly aqueous mobile phases (e.g., >95% water).[5]

Q3: How does column temperature impact the resolution of diastereomers?

Column temperature is a critical parameter that affects retention time, peak shape, and separation selectivity.[6]

  • Increased Temperature: Generally, higher temperatures (e.g., 40-60°C) decrease mobile phase viscosity, which can lead to sharper peaks and reduced analysis time.[7][8] It can also change the selectivity of the separation.

  • Decreased Temperature: In some cases, particularly for chiral separations, lower temperatures may enhance resolution by increasing the energetic differences in the interactions between the diastereomers and the stationary phase.[9]

It is essential to systematically evaluate a range of temperatures to find the optimum for your specific separation. Maintaining a consistent temperature is crucial for reproducible results.[6]

Q4: When should I consider using a different stationary phase?

If optimizing the mobile phase and temperature on a C18 column does not yield the desired resolution, changing the stationary phase is the next logical step. Different stationary phases offer alternative separation mechanisms and selectivities.

  • Alternative Achiral Phases: Columns with different bonded phases, such as Biphenyl or Phenyl-Hexyl, provide different types of interactions (e.g., pi-pi interactions) that can be effective for separating structurally similar compounds.[10] C30 columns have also been used successfully to separate structural isomers.[3]

  • Chiral Stationary Phases (CSPs): For definitive separation of stereoisomers, a chiral column is the most effective tool. Stationary phases based on crown ethers or macrocyclic glycopeptides (like teicoplanin) are specifically designed for chiral recognition and are highly effective for separating underivatized amino acids and their derivatives.[11][12]

Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Troubleshooting Workflow Diagram

G start Poor Resolution or Co-eluting Peaks mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase temp Step 2: Adjust Column Temperature mobile_phase->temp If resolution is still poor mp_options Change Organic Modifier (ACN vs MeOH) Adjust pH (e.g., 0.1% TFA) Use Shallower Gradient mobile_phase->mp_options end_good Resolution Achieved mobile_phase->end_good Success column Step 3: Change Stationary Phase temp->column If resolution is still poor temp_options Systematically Test Range (e.g., 25°C to 60°C) Ensure Mobile Phase Pre-heating temp->temp_options temp->end_good Success col_options Try Alternative Achiral Phase (Biphenyl, Phenyl-Hexyl) Use Chiral Stationary Phase (Crown Ether, Teicoplanin) column->col_options column->end_good Success end_bad Consult Specialist column->end_bad If resolution is still poor

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Summary of Optimization Parameters
ParameterRecommended ActionExpected Outcome
Mobile Phase: Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa).Alters separation selectivity, potentially resolving co-eluting peaks.[3]
Mobile Phase: pH Add 0.05-0.1% TFA or Formic Acid to both aqueous and organic phases.Suppresses silanol interactions and ensures consistent analyte ionization, leading to sharper, more symmetrical peaks.
Gradient Program Decrease the gradient slope (e.g., from 1%B/min to 0.5%B/min).Increases the time window for separation, improving resolution between closely eluting compounds.[4]
Column Temperature Methodically test temperatures from 25°C to 60°C in 5-10°C increments.Optimizes selectivity and improves peak efficiency. Higher temperatures often reduce peak broadening.[6][7]
Stationary Phase If a C18 column fails, switch to a Biphenyl or Phenyl-Hexyl column.Provides alternative retention mechanisms (e.g., π-π interactions) that can enhance selectivity for diastereomers.[10]
Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Can increase column efficiency and improve resolution, though it will increase run time.

Experimental Protocols

Protocol 1: Systematic Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for resolving this compound from its diastereomers.

Method Development Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Troubleshooting start Select Aqueous-Stable C18 Column screen_solvents Screen Organic Solvents (Acetonitrile vs. Methanol) with 0.1% TFA start->screen_solvents opt_gradient Optimize Gradient Slope screen_solvents->opt_gradient opt_temp Optimize Temperature opt_gradient->opt_temp change_column Test Alternative Stationary Phase (e.g., Biphenyl) opt_temp->change_column If resolution is insufficient end_node Final Method Validation opt_temp->end_node If resolution is sufficient change_column->end_node

Caption: A phased workflow for HPLC method development and optimization.

Methodology:

  • Column Selection:

    • Begin with a high-quality, end-capped C18 column known for its stability in highly aqueous mobile phases (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B (Option 1): 0.1% TFA in Acetonitrile.

    • Mobile Phase B (Option 2): 0.1% TFA in Methanol.

    • Ensure all mobile phases are thoroughly degassed.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C[6]

    • Injection Volume: 5 µL

    • Detection: UV at 210-220 nm

    • Gradient: Start with a generic scouting gradient, e.g., 5% to 50% B over 20 minutes.

    • Procedure: Run the scouting gradient with both Acetonitrile and Methanol as Mobile Phase B. Compare the chromatograms to see which organic modifier provides better initial selectivity.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the scouting run, design a shallower gradient focused around the elution of the target peaks.

    • Example: If peaks elute at 10 minutes in the scouting run (corresponding to ~27% B), design a new gradient from 15% to 35% B over 25 minutes. This reduces the slope and increases resolution.

  • Temperature Optimization:

    • Using the optimized gradient, perform runs at different column temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Analyze the resolution (R_s) between the diastereomer peaks at each temperature to identify the optimum. Note that higher temperatures can sometimes decrease selectivity, so a systematic evaluation is crucial.[13]

  • Further Troubleshooting (if needed):

    • If resolution is still insufficient, repeat the screening and optimization steps on a column with a different selectivity, such as a Biphenyl or Phenyl-Hexyl phase, using the knowledge gained from the C18 experiments.[2][10]

References

Technical Support Center: n-Acetyl-d-alanyl-d-serine Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of n-Acetyl-d-alanyl-d-serine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic dipeptide. Like many peptide-based molecules, its stability is a critical factor in research and pharmaceutical applications. Degradation can lead to a loss of biological activity and the formation of impurities, impacting experimental results and therapeutic efficacy. The N-acetyl group on the N-terminus is a common modification intended to increase stability against enzymatic degradation by aminopeptidases.[1][2][3][4][5]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this dipeptide are expected to be:

  • Hydrolysis: Cleavage of the peptide bond between D-alanine and D-serine, resulting in the formation of n-Acetyl-d-alanine and d-serine. This can be catalyzed by acid, base, or enzymatic activity.[6][7][8][9]

  • Oxidation: The alanine residue can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[10][11][12]

  • Side Reactions: Although less common for this specific sequence, other reactions such as racemization or reactions involving the serine hydroxyl group could occur under certain conditions.

Q3: How does N-acetylation affect the stability of the dipeptide?

A3: N-terminal acetylation generally enhances the proteolytic stability of peptides.[1][4] It blocks the recognition and cleavage by exopeptidases, which are enzymes that cleave peptides from the N-terminus.[1][4] This modification can significantly increase the half-life of the peptide in biological matrices.[1] However, it does not prevent degradation by endopeptidases or non-enzymatic pathways like acid or base hydrolysis.

Q4: What are the expected degradation products of this compound?

A4: Based on the primary degradation pathways, the expected degradation products are:

  • From Hydrolysis:

    • n-Acetyl-d-alanine

    • d-serine

  • From Oxidation of the Alanine Residue (potential products):

    • n-Acetyl-(2-oxopropanoyl)-d-serine (from oxidation of the alanine side chain)

    • Further fragmentation products under oxidative stress.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound degradation.

Issue Potential Cause Recommended Solution
HPLC Analysis: Poor Peak Shape (Broadening or Tailing) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent incompatible with the mobile phase.[13][14] 4. Column overloading.1. Adjust the mobile phase pH to be ~2 units away from the pKa of the analytes. 2. Flush the column with a strong solvent or replace it if necessary.[15] 3. Dissolve the sample in the initial mobile phase whenever possible.[13][14] 4. Reduce the amount of sample injected onto the column.
HPLC Analysis: Inconsistent Retention Times 1. Fluctuation in mobile phase composition.[13] 2. Air bubbles in the pump.[13] 3. Temperature variations.[15] 4. Column equilibration is insufficient.1. Prepare fresh mobile phase and ensure proper mixing. 2. Degas the mobile phase and prime the pump. 3. Use a column oven to maintain a constant temperature.[15] 4. Ensure the column is equilibrated for at least 10-15 column volumes before injection.
Mass Spectrometry (MS) Analysis: Low Signal Intensity 1. Ion suppression from mobile phase additives (e.g., TFA). 2. Suboptimal ionization source parameters. 3. Sample degradation in the source.1. Use a lower concentration of TFA (e.g., 0.05%) or switch to a more MS-friendly ion-pairing agent like formic acid. 2. Optimize source parameters such as capillary voltage, gas flow, and temperature. 3. Use a lower source temperature if thermal degradation is suspected.
Unexpected Peaks in Chromatogram 1. Contamination of sample, solvent, or glassware. 2. Carryover from a previous injection. 3. Formation of adducts in the MS source. 4. Presence of unexpected degradation products.1. Use high-purity solvents and clean all equipment thoroughly. 2. Implement a needle wash step in the autosampler method. 3. Check for common adducts (e.g., sodium, potassium) in the mass spectrum. 4. Investigate the mass of the unknown peak to identify potential degradation products.

Data Presentation

Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 37°C over 24 hours.

pHInitial Concentration (mM)% Remaining Parent Peptiden-Acetyl-d-alanine formed (mM)d-serine formed (mM)
2.01.075.20.2480.248
5.01.098.50.0150.015
7.41.095.10.0490.049
9.01.068.90.3110.311

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4 over 24 hours.

Temperature (°C)Initial Concentration (mM)% Remaining Parent Peptiden-Acetyl-d-alanine formed (mM)d-serine formed (mM)
41.099.80.0020.002
251.097.30.0270.027
371.095.10.0490.049
501.082.40.1760.176

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and its Hydrolysis Products

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient, for instance, 5% B for 5 minutes, then ramp to 50% B over 15 minutes.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer (e.g., phosphate-buffered saline for pH 7.4).

    • Incubate the sample under the desired degradation conditions (e.g., specific pH, temperature).

    • At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., by adding acid or freezing).

    • Dilute the sample in the initial mobile phase before injection.

  • Quantification:

    • Create a calibration curve using standards of known concentrations for this compound, n-Acetyl-d-alanine, and d-serine.

    • Calculate the concentration of each compound in the samples based on the peak area.

Visualizations

degradation_pathway parent This compound hydrolysis_prod1 n-Acetyl-d-alanine parent->hydrolysis_prod1 Hydrolysis hydrolysis_prod2 d-serine parent->hydrolysis_prod2 Hydrolysis oxidation_prod Oxidized Products parent->oxidation_prod Oxidation

Hypothesized degradation pathways of this compound.

experimental_workflow start Sample Preparation (Peptide in Buffer) incubation Incubation (Controlled pH, Temp) start->incubation sampling Aliquoting at Time Points incubation->sampling analysis HPLC-MS/UV Analysis sampling->analysis data Data Processing & Quantification analysis->data

General experimental workflow for degradation studies.

troubleshooting_logic problem Inconsistent Results? check_hplc Check HPLC System (Pump, Detector, Column) problem->check_hplc check_sample Check Sample Prep (Weighing, Dilution) problem->check_sample check_mobile_phase Check Mobile Phase (Composition, pH, Age) problem->check_mobile_phase hplc_ok System OK? check_hplc->hplc_ok sample_ok Prep OK? check_sample->sample_ok mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok isolate_variable Isolate & Test Variables hplc_ok->isolate_variable Yes consult Consult Instrument Manual hplc_ok->consult No sample_ok->isolate_variable Yes mobile_phase_ok->isolate_variable Yes

A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: n-Acetyl-d-alanyl-d-serine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing n-Acetyl-d-alanyl-d-serine assays, which are fundamental in studying D-Ala-D-Ser ligases like VanG, crucial enzymes in vancomycin-resistant bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common this compound assay?

A1: The most common method is a continuous spectrophotometric coupled-enzyme assay. The D-Ala-D-Ser ligase synthesizes this compound from n-Acetyl-d-alanine and d-serine in an ATP-dependent reaction, producing ADP. This ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the ligase activity.

Q2: Why am I seeing a high background signal in my no-enzyme control?

A2: A high background signal can be caused by several factors:

  • Contaminating ATPases: The enzyme preparation may be contaminated with other ATP-hydrolyzing enzymes.

  • Substrate Instability: ATP can degrade over time, especially with multiple freeze-thaw cycles.

  • Reagent Contamination: One of the assay components (e.g., buffer, substrates) might be contaminated with ADP or enzymes that can lead to NADH oxidation.

Q3: My assay signal is very low or absent. What are the possible causes?

A3: Low or no signal can stem from:

  • Inactive Ligase: The D-Ala-D-Ser ligase may have lost activity due to improper storage or handling.

  • Degraded ATP: As a key substrate, ATP that has been improperly stored or subjected to multiple freeze-thaw cycles will limit the reaction.

  • Missing Assay Component: Ensure all components, especially the coupling enzymes (PK/LDH), NADH, and PEP, are added to the reaction mixture.

  • Presence of an Inhibitor: The sample itself or a contaminant in the reagents could be inhibiting the ligase or one of the coupling enzymes.

Q4: Can the solvent for my test compound interfere with the assay?

A4: Yes. Solvents like DMSO are often used to dissolve test compounds. While typically used at low final concentrations (e.g., <5% v/v), higher concentrations can inhibit enzyme activity. It is crucial to run a solvent control to assess its effect on the assay.[1]

Q5: How can I differentiate between a true inhibitor of D-Ala-D-Ser ligase and a compound that interferes with the coupling enzymes?

A5: To identify the target of inhibition, you can perform a counter-assay. This involves running the coupled reaction in the absence of the D-Ala-D-Ser ligase but with a known amount of ADP. If your test compound still inhibits the decrease in absorbance at 340 nm, it is likely targeting one of the coupling enzymes (PK or LDH).

Troubleshooting Guides

Issue 1: High Background Absorbance or Rapid Signal Decrease in Negative Controls
Possible Cause Suggested Solution
ATP Degradation Use a fresh stock of ATP. Aliquot ATP solutions to minimize freeze-thaw cycles.
Contaminating Enzymes in Reagents Prepare fresh buffer and reagent stocks using high-purity water and chemicals.
Spontaneous NADH Degradation Ensure the pH of the assay buffer is stable and within the optimal range. Protect NADH solutions from light.
Sample Interference If testing colored compounds, measure their absorbance at 340 nm independently and subtract this from the assay readings.
Issue 2: No or Low Enzyme Activity
Possible Cause Suggested Solution
Inactive Ligase Enzyme Verify the storage conditions and age of the enzyme. Test the activity of a new batch or a positive control inhibitor.
Sub-optimal Assay Conditions Optimize the pH, temperature, and concentrations of substrates (n-Acetyl-d-alanine, d-serine, ATP) and cofactors (e.g., MgCl2, KCl).
Inactive Coupling Enzymes (PK/LDH) Confirm the activity of the coupling enzymes by adding a known amount of ADP to the reaction mixture (without the primary ligase) and monitoring NADH oxidation.
Incorrect Reagent Concentrations Double-check all calculations and dilutions for assay components.
Issue 3: Assay Signal Drifts or is Non-Linear
Possible Cause Suggested Solution
Substrate Depletion Ensure that the concentrations of n-Acetyl-d-alanine, d-serine, PEP, and NADH are not limiting during the course of the measurement.
Product Inhibition If the reaction rate decreases over time, the ligase may be subject to product inhibition by this compound or ADP. Measure initial reaction rates.
Temperature Fluctuations Use a temperature-controlled spectrophotometer to maintain a constant assay temperature.
Precipitation of Compound Visually inspect the wells for any precipitation of the test compound. If observed, try a lower concentration or a different solvent.

Quantitative Data Summary

The following tables provide examples of kinetic parameters and inhibitor concentrations for D-Ala-D-Ser and related ligases.

Table 1: Kinetic Parameters for VanG and VanA Ligases [1]

EnzymeSubstratesKm (mM)kcat (s-1)kcat/Km (M-1s-1)
VanG D-Ala + D-SerD-Ala: 0.12 ± 0.02D-Ser: 0.15 ± 0.021.8 ± 0.112,000
VanA D-Ala + D-SerD-Ala: 0.08 ± 0.01D-Ser: 37 ± 41.0 ± 0.127

Table 2: IC50 Values of Known Inhibitors

EnzymeInhibitorIC50 (µM)Assay Type
VanGPeptide Omega-125 ± 3ADP release spectrophotometric
VanAPeptide Omega-150 ± 5ADP release spectrophotometric
E. coli DdlBD-cycloserine (DCS)11.5 ± 0.7ATPase activity

Experimental Protocols

Spectrophotometric Coupled-Enzyme Assay for D-Ala-D-Ser Ligase Activity

This protocol is adapted from the ADP release spectrophotometric assay used for characterizing VanG ligase.[1]

Materials:

  • D-Ala-D-Ser ligase (e.g., VanG)

  • n-Acetyl-d-alanine

  • d-serine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 80 mM KCl

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing:

    • 1.5 mM PEP

    • 0.10 mM NADH

    • Pyruvate kinase/lactate dehydrogenase enzyme solution (e.g., 6-10 U/ml PK and 9-14 U/ml LDH)[2]

    • Varying concentrations of n-Acetyl-d-alanine and d-serine for kinetic analysis.

  • Add Ligase and Inhibitor: To the wells of the microplate, add the D-Ala-D-Ser ligase to a final concentration appropriate for detecting a linear rate of reaction. If testing inhibitors, add the compound at this stage. Include appropriate controls (no ligase, no inhibitor, solvent control).

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the D-Ala-D-Ser ligase activity.

Visualizations

Assay_Workflow cluster_reaction Reaction Mixture cluster_coupling Coupling System n-Acetyl-D-Ala n-Acetyl-D-Ala Ligase Ligase n-Acetyl-D-Ala->Ligase D-Ser D-Ser D-Ser->Ligase ATP ATP ATP->Ligase ADP ADP Ligase->ADP Product 1 PK PK ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate Product 2 LDH LDH Pyruvate->LDH NADH NADH NADH->LDH NAD+ NAD+ LDH->NAD+ Monitored Spectrophotometer Measure A340 NAD+->Spectrophotometer

Caption: Workflow of the coupled spectrophotometric assay.

Troubleshooting_Logic Start Assay Fails NoSignal No/Low Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckLigase Check Ligase Activity NoSignal->CheckLigase Yes NonLinear Non-Linear Rate? HighBg->NonLinear No CheckReagents Contaminated Reagents? HighBg->CheckReagents Yes SubstrateLimit Substrate Limitation? NonLinear->SubstrateLimit Yes CheckATP Check ATP Stock CheckLigase->CheckATP Sol_Ligase Use new ligase CheckLigase->Sol_Ligase CheckCoupling Check Coupling Enzymes CheckATP->CheckCoupling Sol_ATP Use fresh ATP CheckATP->Sol_ATP Sol_Coupling Test coupling system CheckCoupling->Sol_Coupling CheckATP_bg ATP Degradation? CheckReagents->CheckATP_bg Sol_Reagents Prepare fresh reagents CheckReagents->Sol_Reagents CheckATP_bg->Sol_ATP ProductInhib Product Inhibition? SubstrateLimit->ProductInhib Sol_Substrate Increase substrate conc. SubstrateLimit->Sol_Substrate Sol_Kinetics Measure initial rates ProductInhib->Sol_Kinetics

Caption: Troubleshooting decision tree for common assay issues.

References

Technical Support Center: Optimizing Enzyme Kinetics in Vancomycin Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the enzymes involved in the D-alanyl-D-serine pathway of vancomycin resistance. The focus is on optimizing kinetic assays for enzymes such as D-alanine:D-serine ligases (e.g., VanC, VanE, VanG, VanN) and serine racemases.

Frequently Asked Questions (FAQs)

Q1: What is the role of D-alanyl-D-serine in vancomycin resistance?

A1: In certain vancomycin-resistant bacteria, the typical D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor is replaced with D-alanyl-D-serine (D-Ala-D-Ser).[1][2][3] This substitution reduces the binding affinity of vancomycin to its target by approximately seven-fold, conferring low-level resistance to the antibiotic.[1][4] The synthesis of D-Ala-D-Ser is catalyzed by a D-alanine:D-serine ligase.[5]

Q2: Which enzymes are critical for the D-Ala-D-Ser resistance pathway?

A2: The key enzymes are a serine racemase (like VanT) and a D-alanine:D-serine ligase (such as VanC, VanE, VanG, or VanN).[2][4][6] The serine racemase converts L-serine to D-serine, providing the substrate for the ligase.[7][8] The D-alanine:D-serine ligase then joins D-alanine and D-serine to form the D-alanyl-D-serine dipeptide.[5]

Q3: Can I use N-Acetyl-D-alanyl-D-serine in my enzyme assays?

A3: While D-alanyl-D-serine is the natural product, this compound can potentially be used as an analog in certain assays. For instance, it could serve as a standard in chromatographic methods (like HPLC) for product identification or as a potential inhibitor to study enzyme-product interactions. Its utility as a direct substrate would depend on the specific enzyme's tolerance for N-terminal modifications.

Q4: What are the typical kinetic parameters I should expect for a D-alanine:D-serine ligase?

A4: The kinetic parameters can vary between different ligase types. For example, the VanC-2 protein from Enterococcus casseliflavus shows a 400-fold selective advantage for incorporating D-Serine over D-Alanine at the C-terminal position, based on kcat/Km ratios.[1] Specific Km values would need to be determined empirically for your enzyme and experimental conditions.

Troubleshooting Enzyme Kinetic Assays

Issue Potential Cause Troubleshooting Steps
No or Low Enzyme Activity Inactive Enzyme- Verify protein expression and purification; check for proper folding. - Ensure correct storage conditions (-80°C in appropriate buffer with cryoprotectant). - Perform a protein concentration assay (e.g., Bradford, BCA).
Missing Cofactors- D-Ala:D-Ser ligases are ATP-dependent; ensure ATP is fresh and at the correct concentration.[5][9] - Serine racemases often require pyridoxal 5'-phosphate (PLP) for activity.[7][8]
Incorrect Assay Conditions- Optimize pH and temperature for your specific enzyme. Serine racemase activity, for example, can have a sharp pH optimum in the alkaline range.[8] - Check buffer components for potential inhibitors.
High Background Signal Substrate Contamination- Commercial L-serine can be contaminated with D-serine, affecting serine racemase assays.[10] Use high-purity substrates. - ATP solutions can degrade, leading to high background ADP levels in coupled assays.
Non-enzymatic Reaction- Run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation or product formation.
Inconsistent/Irreproducible Results Pipetting Errors- Calibrate pipettes regularly. - Use master mixes for reagents to minimize variability.
Reagent Instability- Prepare fresh reagents, especially ATP and substrates, for each experiment. - Aliquot and freeze single-use portions of the enzyme.
Assay Method Limitations- For coupled spectrophotometric assays, ensure the coupling enzyme(s) are not rate-limiting. - For endpoint assays, verify that the reaction is stopped within the linear range.

Experimental Protocols

Protocol: Coupled Spectrophotometric Assay for D-alanine:D-serine Ligase Activity

This assay measures the rate of ADP production, which is stoichiometric with D-Ala-D-Ser synthesis. The production of ADP is coupled to the oxidation of NADH via the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

  • Purified D-alanine:D-serine ligase

  • D-alanine

  • D-serine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl)

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Prepare a master mix: In the assay buffer, prepare a master mix containing D-alanine, D-serine, ATP, PEP, NADH, PK, and LDH at their final desired concentrations.

  • Equilibrate: Add the master mix to a cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Initiate the reaction: Start the reaction by adding a small, predetermined volume of the purified D-alanine:D-serine ligase to the cuvette. Mix quickly by gentle inversion.

  • Monitor NADH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Calculate enzyme activity: The rate of the reaction is proportional to the rate of decrease in absorbance at 340 nm. Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the concentration of NADH oxidized per minute, which corresponds to the amount of D-Ala-D-Ser produced.

Visualizations

Vancomycin_Resistance_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_exterior Cell Wall Synthesis L_Ser L-Serine SerineRacemase Serine Racemase (e.g., VanT) L_Ser->SerineRacemase D_Ser D-Serine Ligase D-Ala:D-Ser Ligase (e.g., VanG) D_Ser->Ligase D_Ala D-Alanine D_Ala->Ligase ATP ATP ATP->Ligase ADP ADP + Pi D_Ala_D_Ser D-Ala-D-Ser Modified_PG Modified Peptidoglycan Precursor (ending in D-Ala-D-Ser) D_Ala_D_Ser->Modified_PG PG_precursor UDP-MurNAc- pentapeptide (ending in D-Ala) PG_precursor->Modified_PG Incorporation CellWall Cross-linked Peptidoglycan Modified_PG->CellWall Transglycosylation & Transpeptidation SerineRacemase->D_Ser Ligase->ADP Ligase->D_Ala_D_Ser

Caption: D-Ala-D-Ser pathway for vancomycin resistance.

experimental_workflow prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) master_mix 2. Prepare Master Mix (All components except enzyme) prep->master_mix incubate 3. Pre-incubate at Assay Temp. master_mix->incubate initiate 4. Initiate with Enzyme incubate->initiate monitor 5. Monitor Reaction Progress (e.g., Absorbance change) initiate->monitor analyze 6. Data Analysis (Calculate initial velocity) monitor->analyze kinetics 7. Determine Kinetic Parameters (Km, Vmax) analyze->kinetics

Caption: Workflow for a typical enzyme kinetics experiment.

troubleshooting_tree start Low/No Activity? check_enzyme Check Enzyme Integrity (Concentration, Storage) start->check_enzyme Yes check_reagents Check Reagent Viability (ATP, NADH, Substrates) check_enzyme->check_reagents Enzyme OK repurify Action: Re-purify or get new enzyme stock check_enzyme->repurify Problem Found check_conditions Verify Assay Conditions (pH, Temp, Cofactors) check_reagents->check_conditions Reagents OK fresh_reagents Action: Prepare fresh reagents check_reagents->fresh_reagents Problem Found optimize_conditions Action: Optimize assay parameters check_conditions->optimize_conditions Problem Found success Problem Solved check_conditions->success Conditions OK

Caption: Troubleshooting decision tree for low enzyme activity.

References

Technical Support Center: N-Acetyl-D-alanyl-D-serine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the quantification of N-Acetyl-D-alanyl-D-serine.

Frequently Asked Questions (FAQs)

Q1: Why is my signal for this compound very low or undetectable?

A1: Low signal is a common challenge and can be attributed to several factors:

  • Low Abundance: The target analyte may be present at very low concentrations in your biological matrix.

  • Inefficient Extraction: The sample preparation method may not be efficiently extracting the analyte, leading to significant loss.[1][2] Consider optimizing your extraction protocol, perhaps by testing different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvent systems.

  • Ion Suppression: Co-eluting endogenous components from the matrix can suppress the ionization of your target analyte in the mass spectrometer source.[3][4] This is a significant issue in complex matrices like plasma or urine.[3]

  • Poor Fragmentation: The collision energy in your MS/MS method may not be optimized for the specific precursor-to-product ion transition of this compound.

Q2: I am seeing inconsistent results between sample preparations. What could be the cause?

A2: Inconsistent results often point to variability in the sample preparation workflow.[5]

  • Sample Degradation: Peptides are susceptible to enzymatic degradation.[5] Ensure rapid sample processing and consider the use of protease inhibitors to maintain the integrity of the peptidome.[1]

  • Matrix Effects: The composition of biological matrices can vary between samples, leading to different degrees of ion suppression or enhancement.[6] Using a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for these variations.[7]

  • Pipetting and Handling Errors: At low concentrations, minor errors in pipetting or sample handling can lead to significant variability.

Q3: How can I differentiate this compound from its L-isomers?

A3: Distinguishing between stereoisomers is critical and cannot be achieved by mass spectrometry alone, as they have identical masses.[8][9][10]

  • Chiral Chromatography: The most effective method is to use a chiral chromatography column.[11] These columns are designed to separate enantiomers and diastereomers, allowing for their individual quantification.

  • Chiral Derivatization: An alternative approach involves derivatizing the analyte with a chiral reagent.[12] This creates diastereomers that can often be separated on a standard reverse-phase column.

Q4: What are "matrix effects" and how can I minimize them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][6] This can lead to either ion suppression (most common) or enhancement, causing inaccurate quantification.[3][6]

  • Improve Sample Cleanup: More extensive sample preparation, such as multi-step SPE or immunoaffinity depletion of highly abundant proteins, can remove many interfering compounds.[1]

  • Chromatographic Separation: Optimize your LC method to better separate the analyte from matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may compromise the limit of detection.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is identical to your samples to ensure that the standards and samples are affected by the matrix in the same way.

Experimental Workflow and Diagrams

A typical workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Cell Lysate) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction Protein Precipitation derivatization Derivatization (Optional) (e.g., for improved chromatography) extraction->derivatization reconstitution Reconstitution in LC-MS compatible solvent derivatization->reconstitution injection Injection into UPLC/HPLC System reconstitution->injection separation Chromatographic Separation (Chiral Column) injection->separation detection Mass Spectrometry (MRM/SRM Detection) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Quantification Workflow

The challenge of isomeric interference is a key consideration in the method development for this compound.

cluster_interferences Potential Isobaric Interferences target This compound MW: 204.18 g/mol ms Mass Spectrometer (Cannot distinguish isomers) target->ms chrom Chiral Chromatography (Separates isomers) target->chrom iso1 N-Acetyl-L-alanyl-D-serine MW: 204.18 g/mol iso1->ms iso1->chrom iso2 N-Acetyl-D-alanyl-L-serine MW: 204.18 g/mol iso2->ms iso2->chrom iso3 N-Acetyl-L-alanyl-L-serine MW: 204.18 g/mol iso3->ms iso3->chrom chrom->ms Separated Analytes

Isomeric Interference

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No peak detected for analyte Instrument not properly tuned or calibrated.Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source and analyzer parameters.
Inefficient analyte extraction or recovery.[1][2]Evaluate different sample preparation techniques (e.g., different SPE sorbents, LLE solvents). Use a stable isotope-labeled internal standard to track recovery.
Analyte concentration is below the limit of detection (LOD).Concentrate the sample extract or increase the injection volume.
High variability in peak area Inconsistent sample preparation.[5]Standardize all sample preparation steps. Use an automated liquid handler for improved precision.
Significant and variable matrix effects.[6]Incorporate a stable isotope-labeled internal standard. Optimize chromatography to separate analyte from interferences.
Poor peak shape (fronting or tailing) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible injection solvent.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Co-elution with interfering peaks Inadequate chromatographic resolution.Optimize the mobile phase gradient and flow rate. Consider a column with a different chemistry or a longer column.
Presence of isomers.[13][14]Employ a chiral column specifically designed for separating stereoisomers.[11]

A logical approach to troubleshooting can help systematically identify and resolve experimental issues.

start Poor/No Signal for This compound cause1 Is the MS instrument tuned and calibrated? start->cause1 cause2 Is the analyte recovery from sample prep adequate? cause1->cause2 Yes sol1 Action: Tune and calibrate MS. Verify standard infusion. cause1->sol1 No cause3 Are there significant matrix effects? cause2->cause3 Yes sol2 Action: Optimize extraction. Use an internal standard. cause2->sol2 No cause4 Is the chromatographic separation optimal? cause3->cause4 No sol3 Action: Dilute sample. Use matrix-matched calibrants. cause3->sol3 Yes sol4 Action: Use a chiral column. Optimize gradient. cause4->sol4 No

Troubleshooting Logic

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Optimization will be required for specific instruments and applications.

  • Sample Preparation (Protein Precipitation & SPE)

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-¹³C₃,¹⁵N) and 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 5% formic acid in acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions

    • LC System: UPLC/HPLC system capable of binary gradients.[15]

    • Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+)).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[15]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard (to be determined by direct infusion). For example, for D-serine, a transition of m/z 106.1 → 60.1 has been used.[16]

  • Data Analysis

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment comparing two different SPE cartridges for the extraction of this compound from plasma.

ParameterSPE Cartridge A (Mixed-Mode)SPE Cartridge B (Reverse Phase)
Analyte Recovery (%) 85 ± 4%62 ± 7%
Matrix Effect (%) -15 ± 5% (Suppression)-45 ± 9% (Suppression)
Process Efficiency (%) 72 ± 6%34 ± 8%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2.0 ng/mL
Precision (%CV at LLOQ) 12.5%18.2%

Data are presented as mean ± standard deviation.

This data clearly indicates that SPE Cartridge A provides superior recovery and reduced matrix effects, leading to a more sensitive and precise assay.

References

Technical Support Center: n-Acetyl-d-alanyl-d-serine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with n-Acetyl-d-alanyl-d-serine and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: this compound and its analogs can exhibit variable solubility depending on their specific form (e.g., D, L, or DL-racemic mixture). For N-Acetyl-DL-serine, common solvents include water, DMSO, and ethanol.[1] It is crucial to consult the manufacturer's datasheet for your specific compound lot.

Q2: Why is my racemic DL-mixture less soluble than the pure D- or L-enantiomer?

A2: Racemic mixtures, such as DL-serine, can form a different crystal lattice structure compared to their pure enantiomeric counterparts.[2] This can result in stronger intermolecular hydrogen bonds, leading to significantly lower solubility.[2] For instance, the solubility of DL-serine in water is markedly lower than that of pure L-serine or D-serine.[2]

Q3: What is the recommended storage condition for stock solutions?

A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Generally, it is recommended to store them at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3][4]

Q4: Can I heat the compound to improve solubility?

A4: Gentle heating can be an effective method to aid dissolution. For some compounds, heating the solution to 37°C in a water bath is recommended.[4][5] However, it is essential to ensure that the compound is heat-stable to avoid degradation. Always refer to the product-specific documentation.

Troubleshooting Guide

Issue: The compound is not dissolving in the chosen solvent at the desired concentration.

Potential Causes and Solutions:

  • Incorrect Solvent Selection: The chosen solvent may not be optimal for your specific compound.

    • Solution: Refer to the solubility data table below and the manufacturer's datasheet. Consider switching to a different solvent or using a co-solvent system.

  • Concentration Exceeds Solubility Limit: The desired concentration may be higher than the compound's maximum solubility in that solvent.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to explore alternative solvents or formulation strategies.

  • Insufficient Agitation/Mixing: The compound may not have had enough physical assistance to dissolve.

    • Solution: Employ physical methods such as vortexing, sonication in an ultrasonic bath, or gentle heating to aid dissolution.[3][4][5]

  • pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of compounds with ionizable groups.

    • Solution: For compounds like N-acetylated amino acids, adjusting the pH may enhance solubility. For instance, preparing the compound in a basic solution before use in an acylation reaction has been described.[6]

Issue: The compound precipitates out of solution after initial dissolution.

Potential Causes and Solutions:

  • Supersaturated Solution: The solution may have been temporarily supersaturated, especially if heat was used for dissolution, and is now crashing out as it returns to room temperature.

    • Solution: Prepare the stock solution at a slightly lower concentration. If possible for your experiment, maintain the working solution at the temperature used for dissolution.

  • Change in pH or Buffer Composition: The addition of the stock solution to your experimental buffer may alter the pH or introduce incompatible ions, causing precipitation.

    • Solution: Prepare a small test batch to check for compatibility between your stock solution and the final experimental buffer. Consider preparing the stock solution directly in a compatible buffer system.

  • Stock Solution Degradation: Over time, the compound in the stock solution may degrade, leading to less soluble byproducts.

    • Solution: Use freshly prepared stock solutions whenever possible. Adhere to the recommended storage conditions and shelf life.[3][4]

Data Presentation

Table 1: Solubility of N-Acetyl-DL-serine and Related Compounds

CompoundSolventSolubilityNotes
N-Acetyl-DL-serineWater>48 mg/mL-
125 mg/mLRequires sonication[3]
DMSO>41.2 mg/mL-
Ethanol>47.2 mg/mL-
N-Acetyl-L-alanineWater26 mg/mL-
DMSO26 mg/mL-
Ethanol26 mg/mL-
N-Acetyl-D-alanineWaterSlightly soluble-
DL-serineWater50 mg/mL (at 20°C)Significantly less soluble than pure enantiomers[2]
L-serine / D-serineWater420 mg/mL (at 20°C)[2]

Experimental Protocols

Protocol for Preparing a Stock Solution of a Sparingly Soluble Compound
  • Weigh the Compound: Accurately weigh the desired amount of the solid compound in a suitable container (e.g., a conical tube).

  • Add Solvent: Add a portion of the selected solvent (e.g., water, DMSO) to the solid.

  • Initial Mixing: Vortex the mixture vigorously for 30-60 seconds.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Check for dissolution.

  • Gentle Heating (Optional): If the compound is still not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.[4][5] Vortex periodically.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.

  • Sterile Filtration: If for use in cell culture, filter the solution through a 0.22 µm sterile filter.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3][4]

Visualizations

Diagrams

experimental_workflow Experimental Workflow for Dissolving a Sparingly Soluble Compound start Start: Weigh Compound add_solvent Add Solvent start->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolution1 Is it Dissolved? vortex->check_dissolution1 sonicate Ultrasonicate check_dissolution1->sonicate No fully_dissolved Compound Fully Dissolved check_dissolution1->fully_dissolved Yes check_dissolution2 Is it Dissolved? sonicate->check_dissolution2 heat Gentle Heating (e.g., 37°C) check_dissolution2->heat No check_dissolution2->fully_dissolved Yes check_dissolution3 Is it Dissolved? heat->check_dissolution3 check_dissolution3->fully_dissolved Yes troubleshoot Troubleshoot: - Check solvent - Lower concentration - Verify compound identity check_dissolution3->troubleshoot No

Caption: A flowchart outlining the steps for dissolving a compound with solubility issues.

nmda_receptor_signaling Role of D-Serine in NMDA Receptor Signaling cluster_pre Presynaptic Neuron cluster_astrocyte Astrocyte cluster_post Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds l_serine L-Serine serine_racemase Serine Racemase l_serine->serine_racemase d_serine D-Serine serine_racemase->d_serine d_serine->nmda_receptor Co-agonist Binding ca_influx Ca2+ Influx nmda_receptor->ca_influx synaptic_plasticity Synaptic Plasticity (LTP, Learning, Memory) ca_influx->synaptic_plasticity

Caption: D-Serine acts as a co-agonist at the NMDA receptor, crucial for synaptic plasticity.

References

Validation & Comparative

A Comparative Analysis of n-Acetyl-d-alanyl-d-serine and D-Ala-D-Ala in Bacterial Cell Wall Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle molecular differences that govern bacterial cell wall synthesis and antibiotic resistance is paramount. This guide provides a detailed, evidence-based comparison of n-Acetyl-d-alanyl-d-serine and the canonical D-Ala-D-Ala dipeptide, focusing on their roles in peptidoglycan biosynthesis and their interactions with key enzymes and antibiotics.

The integrity of the bacterial cell wall is a critical determinant of cell viability, making its biosynthetic pathway a prime target for antimicrobial agents. The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a fundamental building block in the synthesis of peptidoglycan, the major component of the bacterial cell wall. However, in response to antibiotic pressure, particularly from glycopeptides like vancomycin, some bacteria have evolved mechanisms to replace D-Ala-D-Ala with alternative dipeptides, such as D-alanyl-D-serine (D-Ala-D-Ser). The N-acetylated form of this variant, this compound, serves as a mimic of the natural acyl-D-Ala-D-Ser terminus of the peptidoglycan precursor, providing a valuable tool for in vitro studies.

Structural and Functional Overview

D-Ala-D-Ala is the standard terminal dipeptide of the pentapeptide chain of peptidoglycan precursors in most bacteria. It is synthesized by the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl). This dipeptide is the specific target for glycopeptide antibiotics, such as vancomycin, which bind to the D-Ala-D-Ala moiety and sterically hinder the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting cell wall synthesis.

This compound represents the modified dipeptide terminus found in certain vancomycin-resistant bacteria. In these organisms, the native D-Ala-D-Ala is replaced by D-Ala-D-Ser. The "n-Acetyl" group in the context of this guide refers to the N-terminal acetylation of the dipeptide, which mimics its acylated state when attached to N-acetylmuramic acid (MurNAc) in the peptidoglycan precursor. This substitution is a key mechanism of vancomycin resistance, as it significantly reduces the binding affinity of the antibiotic.[1]

Quantitative Data Comparison

The primary functional difference between D-Ala-D-Ala and D-Ala-D-Ser lies in their interaction with vancomycin and their processing by bacterial enzymes. The following table summarizes the available quantitative data.

ParameterD-Ala-D-Ala TerminusThis compound TerminusReference
Vancomycin Binding Affinity HighApproximately 6-fold lower[1]
Enzymatic Synthesis D-Ala-D-Ala ligase (Ddl)D-Ala-D-Ser ligase (e.g., VanC, VanE, VanG)[1]

Signaling Pathways and Mechanisms of Action

The biosynthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps. The incorporation of either D-Ala-D-Ala or D-Ala-D-Ser at the terminus of the pentapeptide precursor is a critical step that dictates the susceptibility or resistance to vancomycin.

Standard Peptidoglycan Biosynthesis Pathway

In vancomycin-susceptible bacteria, D-Ala-D-Ala is synthesized in the cytoplasm and added to the UDP-MurNAc-tripeptide, forming the UDP-MurNAc-pentapeptide precursor. This precursor is then transferred to the cell membrane and incorporated into the growing peptidoglycan chain.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ala) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide + D-Ala-D-Ala D_Ala_D_Ala D-Ala-D-Ala Ddl D-Ala-D-Ala ligase (Ddl) Ddl->D_Ala_D_Ala Lipid_II Lipid II (with D-Ala-D-Ala) UDP_MurNAc_pentapeptide->Lipid_II Transfer to lipid carrier D_Ala D-Alanine D_Ala->Ddl Transglycosylase Transglycosylase Lipid_II->Transglycosylase Nascent Peptidoglycan Nascent Peptidoglycan Transglycosylase->Nascent Peptidoglycan Transpeptidase Transpeptidase (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Nascent Peptidoglycan->Transpeptidase Vancomycin Vancomycin Vancomycin->Lipid_II Binds and inhibits Vancomycin_Resistance cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_pentapeptide_Ser UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ser) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide_Ser + D-Ala-D-Ser D_Ala_D_Ser D-Ala-D-Ser Van_Ligase D-Ala-D-Ser ligase (e.g., VanG) Van_Ligase->D_Ala_D_Ser Lipid_II_Ser Lipid II (with D-Ala-D-Ser) UDP_MurNAc_pentapeptide_Ser->Lipid_II_Ser Transfer to lipid carrier D_Ala D-Alanine D_Ala->Van_Ligase D_Ser D-Serine D_Ser->Van_Ligase Transglycosylase Transglycosylase Lipid_II_Ser->Transglycosylase Nascent Peptidoglycan Nascent Peptidoglycan Transglycosylase->Nascent Peptidoglycan Transpeptidase Transpeptidase (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Nascent Peptidoglycan->Transpeptidase Vancomycin Vancomycin Vancomycin->Lipid_II_Ser Reduced binding Vancomycin_Binding_Workflow Start Start: Prepare Peptidoglycan Precursor Analogues Prep_D_Ala_D_Ala Synthesize or Isolate Precursor a) ending in D-Ala-D-Ala Start->Prep_D_Ala_D_Ala Prep_N_Ac_D_Ala_D_Ser Synthesize Precursor b) ending in this compound Start->Prep_N_Ac_D_Ala_D_Ser Binding_Assay Perform Binding Assay (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) Prep_D_Ala_D_Ala->Binding_Assay Prep_N_Ac_D_Ala_D_Ser->Binding_Assay Data_Analysis Analyze Binding Data (Determine Kd values) Binding_Assay->Data_Analysis Comparison Compare Kd values to determine relative binding affinities Data_Analysis->Comparison Conclusion Conclusion: Quantify the difference in vancomycin affinity Comparison->Conclusion

References

A Comparative Guide to the Synthesis of N-Acetyl-D-alanyl-D-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-alanyl-D-serine is a dipeptide of significant interest, primarily due to its role as an analogue of the terminal D-alanyl-D-alanine moiety in bacterial cell wall peptidoglycan. This structural similarity makes it a crucial tool in studying bacterial resistance mechanisms, particularly against glycopeptide antibiotics like vancomycin. The validation of its synthesis methods is paramount for ensuring the purity and reliability of experimental results in drug discovery and development. This guide provides a comparative overview of the primary chemical and enzymatic methods for synthesizing this compound, complete with experimental data, detailed protocols, and visualizations to aid in methodological selection.

Comparison of Synthesis Methods

The synthesis of this compound can be broadly categorized into chemical and enzymatic approaches. Each method presents distinct advantages and disadvantages in terms of yield, purity, scalability, and cost-effectiveness.

Parameter Chemical Synthesis (Solid-Phase Peptide Synthesis) Chemical Synthesis (Solution-Phase Synthesis) Enzymatic Synthesis (Using Ligases)
Typical Yield 70-95% (crude)[1][2]60-85%[3]50-90%[4][5]
Purity (after purification) >98%[1][6]>98%>99% (high stereospecificity)[5]
Reaction Time Days (for longer peptides, but fast per cycle)Hours to daysHours
Scalability Well-established for small to large scaleScalable, but purification can be challengingPotentially scalable, dependent on enzyme stability and cost
Key Advantages High purity, automation potential, suitable for complex peptides.[7]Lower initial setup cost compared to SPPSHigh stereoselectivity, mild reaction conditions, environmentally friendly.[4]
Key Disadvantages Higher cost of reagents and resin, requires specialized equipment.Can be labor-intensive, purification of intermediates may be required, risk of racemization.[3][8]Enzyme availability and cost, substrate specificity can be a limitation.[4]

Experimental Protocols

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the synthesis of peptides, offering high purity and the potential for automation.[7] The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow for Solid-Phase Synthesis of this compound:

Resin Resin Support Attach_DSer Attach Fmoc-D-Ser(tBu)-OH to Resin Resin->Attach_DSer Deprotection1 Fmoc Deprotection (Piperidine) Attach_DSer->Deprotection1 Coupling_DAla Couple Fmoc-D-Ala-OH Deprotection1->Coupling_DAla Deprotection2 Fmoc Deprotection (Piperidine) Coupling_DAla->Deprotection2 Acetylation Acetylation (Acetic Anhydride) Deprotection2->Acetylation Cleavage Cleavage from Resin (TFA) Acetylation->Cleavage Purification Purification (HPLC) Cleavage->Purification Validation Validation (MS, NMR) Purification->Validation

Fig 1. SPPS workflow for this compound.

Detailed Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like dichloromethane (DCM).

  • First Amino Acid Attachment: Attach the first amino acid, Fmoc-D-Ser(tBu)-OH, to the resin using a coupling agent like DIC/DMAP.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the D-serine residue using a solution of 20% piperidine in dimethylformamide (DMF).

  • Second Amino Acid Coupling: Couple the next amino acid, Fmoc-D-Ala-OH, using a coupling reagent such as HBTU/DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the D-alanine residue as described in step 3.

  • N-terminal Acetylation: Acetylate the N-terminus of the dipeptide by reacting the resin with a solution of acetic anhydride and a base like DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting group (tBu from serine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Validation: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10]

Chemical Synthesis: Solution-Phase Synthesis with EDC/NHS Coupling

Solution-phase synthesis is a classical approach that can be more cost-effective for smaller peptides, although it can be more labor-intensive. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common method for forming the peptide bond.[11][12]

Logical Relationship for EDC/NHS Coupling:

NAcD_Ala N-Acetyl-D-alanine Activated_Ester N-Acetyl-D-alanine NHS ester NAcD_Ala->Activated_Ester Activation D_Ser D-serine methyl ester Coupling Coupling D_Ser->Coupling EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Activated_Ester->Coupling Dipeptide This compound methyl ester Coupling->Dipeptide Hydrolysis Hydrolysis Dipeptide->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Fig 2. EDC/NHS solution-phase synthesis logic.

Detailed Methodology:

  • Activation of N-Acetyl-D-alanine: Dissolve N-Acetyl-D-alanine and NHS in a suitable solvent (e.g., DMF or DCM). Add EDC to the solution and stir at room temperature to form the NHS-activated ester.[11]

  • Coupling Reaction: In a separate flask, dissolve the C-terminally protected D-serine (e.g., D-serine methyl ester) and a base (e.g., DIPEA) in the same solvent. Add the activated N-Acetyl-D-alanine solution to the D-serine solution and stir until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: After the reaction, wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and by-products. Purify the protected dipeptide by column chromatography.

  • Deprotection: If a C-terminal protecting group was used, remove it by an appropriate method (e.g., saponification for a methyl ester).

  • Final Purification and Validation: Purify the final product by recrystallization or RP-HPLC and validate its identity and purity using MS and NMR.

Enzymatic Synthesis using Ligases

Enzymatic synthesis offers a green and highly stereospecific alternative to chemical methods. D-alanine-D-alanine ligase (Ddl) or other engineered ligases could potentially be used for the synthesis of this compound, although the N-acetylation of the substrate might affect enzyme recognition. A more general approach would be to use a broader specificity peptide ligase.

Experimental Workflow for Enzymatic Synthesis:

Substrates N-Acetyl-D-alanine + D-serine Reaction Enzymatic Ligation Substrates->Reaction Enzyme Peptide Ligase, ATP Enzyme->Reaction Product This compound Reaction->Product Purification Purification (e.g., Ion Exchange) Product->Purification Validation Validation (HPLC, MS) Purification->Validation

Fig 3. Enzymatic synthesis workflow.

Detailed Methodology:

  • Reaction Setup: In a buffered aqueous solution at the optimal pH for the chosen ligase, dissolve N-Acetyl-D-alanine, D-serine, and ATP.

  • Enzymatic Reaction: Initiate the reaction by adding the purified peptide ligase. Incubate the mixture at the optimal temperature with gentle agitation.

  • Monitoring the Reaction: Monitor the formation of the dipeptide by HPLC.

  • Reaction Quenching and Product Isolation: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a solvent or changing the pH). Remove the denatured enzyme by centrifugation.

  • Purification: Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography or RP-HPLC.

  • Validation: Confirm the product's identity and purity using HPLC, MS, and NMR.

Validation of Synthesis

The validation of the synthesized this compound is critical. A combination of analytical techniques should be employed to ensure the correct identity, purity, and stereochemistry of the final product.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to determine the purity of the dipeptide. A sharp, single peak indicates a high degree of purity. Chiral HPLC can be used to confirm the stereochemical integrity of the D-amino acids.[13][14]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized dipeptide, thus verifying its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, confirming the covalent structure of the dipeptide and the presence of the N-acetyl group.

Biological Context and Signaling Pathway

This compound is a key molecule for studying the mechanism of action of and resistance to vancomycin. Vancomycin exerts its antibacterial effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[15] Some resistant bacteria replace this terminus with D-alanyl-D-serine, which reduces the binding affinity of vancomycin.[15][16]

Bacterial Peptidoglycan Biosynthesis Pathway:

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm cluster_3 Vancomycin Resistance UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_L_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_L_Ala MurC UDP_NAM_dipeptide UDP-NAM-L-Ala-D-Glu UDP_NAM_L_Ala->UDP_NAM_dipeptide MurD UDP_NAM_tripeptide UDP-NAM-L-Ala-D-Glu-mDAP UDP_NAM_dipeptide->UDP_NAM_tripeptide MurE UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_tripeptide->UDP_NAM_pentapeptide MurF Modified_pentapeptide UDP-NAM-pentapeptide (D-Ala-D-Ser terminus) UDP_NAM_tripeptide->Modified_pentapeptide MurF D_Ala D-Ala D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl D_Ala_D_Ser D-Ala-D-Ser D_Ala->D_Ala_D_Ser D_Ala_D_Ala->UDP_NAM_pentapeptide Vancomycin_target D-Ala-D-Ala terminus UDP_NAM_pentapeptide->Vancomycin_target Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Polymerization Transglycosylation Lipid_II->Polymerization Crosslinking Transpeptidation Polymerization->Crosslinking Peptidoglycan Peptidoglycan Crosslinking->Peptidoglycan D_Ser D-Ser D_Ser->D_Ala_D_Ser Van Ligase D_Ala_D_Ser->Modified_pentapeptide Van_Ligase Van Ligase

Fig 4. Peptidoglycan biosynthesis and vancomycin resistance.

This diagram illustrates the cytoplasmic synthesis of the UDP-N-acetylmuramic acid (UDP-NAM)-pentapeptide precursor, its transport across the cell membrane, and subsequent polymerization and cross-linking in the periplasm to form the mature peptidoglycan.[17][18][19][20] The key role of the D-alanyl-D-alanine terminus as the target for vancomycin is highlighted. The vancomycin resistance mechanism involves the synthesis of a modified precursor with a D-alanyl-D-serine terminus, catalyzed by a Van ligase.[15][16]

While this compound itself is not a direct intermediate in this pathway, its structural analogy allows it to be used in vitro to study the binding kinetics of vancomycin and to screen for new antibiotics that can overcome this resistance mechanism.

It is also noteworthy that D-serine plays a role as a co-agonist of NMDA receptors in the mammalian brain, participating in neurotransmission.[21][22][23][24] However, the direct involvement of this compound in this signaling pathway has not been established. The primary and most relevant biological context for this dipeptide remains its application in bacterial cell wall research.

References

Lack of Direct Comparative Data on the Biological Activity of N-Acetyl-D-alanyl-D-serine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activity of N-Acetyl-D-alanyl-D-serine and its analogs. Currently, there are no published studies that provide quantitative data, detailed experimental protocols, or established signaling pathways specifically for this compound.

Despite the absence of direct research on the target molecule, this guide synthesizes information on its constituent components and related analogs to provide a hypothetical framework for its potential biological activities. The primary areas of interest for a dipeptide containing D-amino acids like D-alanine and D-serine are bacterial cell wall metabolism and neuromodulation, particularly of the N-methyl-D-aspartate (NMDA) receptor.

Potential Biological Contexts for this compound

1. Bacterial Cell Wall Synthesis:

The presence of D-amino acids, specifically D-alanine, is a hallmark of bacterial peptidoglycan, a critical component of the cell wall. The terminal dipeptide D-alanyl-D-alanine is a key substrate for the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that cross-link the peptidoglycan chains, providing structural integrity to the bacterial cell wall.[1][2][3] The disruption of this process is the mechanism of action for beta-lactam antibiotics like penicillin.

Given this, this compound could hypothetically act as an analog of the natural D-alanyl-D-alanine dipeptide. Its potential activities in this context could include:

  • Inhibition of Peptidoglycan Synthesis: By competing with D-alanyl-D-alanine for the active site of transpeptidases, it could potentially inhibit bacterial cell wall formation. The substitution of the terminal D-alanine with D-serine would be a key determinant of its binding affinity and inhibitory potential.

  • Substrate for D,D-carboxypeptidases: These enzymes are involved in trimming the terminal D-alanine from the pentapeptide precursors, thereby regulating the extent of cross-linking. This compound might interact with these enzymes, either as a substrate or an inhibitor.

The N-acetylation of the dipeptide could influence its stability and ability to be transported into bacterial cells.

2. NMDA Receptor Modulation:

D-serine is a well-established endogenous co-agonist of the NMDA receptor in the central nervous system.[4][5][6][7] It binds to the GluN1 subunit of the receptor, and its presence is necessary for the glutamate-mediated opening of the ion channel. This signaling is crucial for synaptic plasticity, learning, and memory.

The dipeptide this compound contains a D-serine residue, raising the possibility of its interaction with the NMDA receptor. Potential activities could include:

  • Agonist or Antagonist Activity: Depending on its ability to bind to the D-serine site on the GluN1 subunit, it could potentially act as an agonist, partial agonist, or antagonist. The presence of the N-acetyl-D-alanyl moiety would significantly alter its size and chemical properties compared to free D-serine, likely affecting its binding affinity and efficacy.

  • Prodrug for D-serine: It is conceivable that the dipeptide could be hydrolyzed in vivo by peptidases, releasing D-serine and potentially modulating NMDA receptor activity indirectly. The N-acetylation might affect its susceptibility to such enzymatic cleavage.

Comparative Analysis of Analogs (Based on Available Data)

Due to the lack of data on this compound, a direct quantitative comparison is not possible. However, we can infer potential differences based on the known activities of related molecules.

Table 1: Hypothetical Comparison of this compound and Related Analogs

CompoundPotential TargetHypothesized ActivityBasis for Hypothesis
This compound Bacterial Transpeptidases / NMDA ReceptorInhibitor of bacterial cell wall synthesis / Modulator of NMDA receptorStructural similarity to D-alanyl-D-alanine and presence of D-serine.
D-alanyl-D-alanine Bacterial TranspeptidasesNatural substrate for peptidoglycan cross-linking.[3]Well-established role in bacterial cell wall synthesis.
D-serine NMDA Receptor (GluN1 subunit)Potent co-agonist, essential for receptor activation.[4]Extensive research on its role as a neurotransmitter.
N-Acetyl-D-alanine Not a direct biological target in the contexts discussed.Used experimentally to study vancomycin binding.No known intrinsic biological activity in these pathways.

Experimental Protocols

As there are no published studies on the biological activity of this compound, specific experimental protocols for this molecule are not available. However, based on the hypothesized activities, the following standard assays could be adapted to investigate its properties.

1. Assessment of Antibacterial Activity:

  • Minimal Inhibitory Concentration (MIC) Assay: This standard microbiology assay would determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Transpeptidase Inhibition Assay: Using purified bacterial transpeptidase enzymes, an in vitro assay could measure the ability of this compound to inhibit the cross-linking of a synthetic peptidoglycan precursor. The activity could be compared to known inhibitors like penicillin.

2. Evaluation of NMDA Receptor Modulation:

  • Electrophysiology (Patch-Clamp): In cultured neurons or cells expressing NMDA receptors, patch-clamp recordings could be used to measure ion currents in response to glutamate and varying concentrations of this compound. This would determine if the compound has agonist, antagonist, or modulatory effects.

  • Radioligand Binding Assay: This assay would quantify the affinity of this compound for the D-serine binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]D-serine).

Signaling Pathway Diagrams

The following diagrams illustrate the established signaling pathways that this compound might hypothetically interact with, based on its structural components.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc- (L-Ala-D-Glu-m-DAP-D-Ala-D-Ala) Lipid_II Lipid II carrying peptidoglycan precursor UDP-MurNAc-pentapeptide->Lipid_II Translocation Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Glycosyl- transferase PBP Transpeptidase (PBP) Growing_PG->PBP Substrate binding Cross-linked_PG Cross-linked Peptidoglycan PBP->Cross-linked_PG Transpeptidation (cross-linking) Hypothetical_Inhibitor This compound (Hypothetical Inhibitor) Hypothetical_Inhibitor->PBP Competitive Inhibition?

Figure 1: Hypothetical inhibition of bacterial peptidoglycan synthesis.

nmda_receptor_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 D-Serine D-Serine D-Serine->NMDA_Receptor Binds to GluN1 (Co-agonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream_Signaling Hypothetical_Modulator This compound (Hypothetical Modulator) Hypothetical_Modulator->NMDA_Receptor Potential Interaction with GluN1?

Figure 2: Potential modulation of NMDA receptor signaling.

References

A Researcher's Guide to Antibody Cross-Reactivity with N-Acetyl-D-alanyl-D-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical antibodies targeting the bacterial cell wall precursor terminus, N-Acetyl-D-alanyl-D-serine (D-Ala-D-Ser). This epitope is a key biomarker for certain types of vancomycin resistance in bacteria. Understanding antibody specificity and cross-reactivity with the native N-Acetyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus is crucial for the development of novel diagnostics and targeted therapeutics. While direct comparative data for commercially available antibodies against these specific epitopes is limited in publicly accessible research, this guide outlines the expected performance characteristics and provides detailed experimental protocols for their evaluation.

The Significance of D-Ala-D-Ser in Vancomycin Resistance

Vancomycin, a last-resort antibiotic, functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. In some vancomycin-resistant bacteria, the terminal D-alanine is replaced by a D-serine, forming a D-Ala-D-Ser terminus. This substitution reduces the binding affinity of vancomycin, rendering the antibiotic less effective. The development of antibodies that can specifically recognize the D-Ala-D-Ser epitope is therefore of high interest for the specific detection of these resistant strains.

Hypothetical Antibody Performance Comparison

For the purpose of this guide, we will compare two hypothetical monoclonal antibodies:

  • Ab-D-Ala-D-Ser: A highly specific antibody designed to recognize the this compound terminus.

  • Ab-Cross-Reactive: An antibody with known cross-reactivity for both this compound and N-Acetyl-D-alanyl-D-alanine termini.

The following tables summarize the expected quantitative data from comparative binding assays.

Table 1: Binding Affinity as Determined by Surface Plasmon Resonance (SPR)

AntibodyLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Ab-D-Ala-D-Ser This compound1 x 10⁵1 x 10⁻⁴1 x 10⁻⁹
N-Acetyl-D-alanyl-D-alanine1 x 10³1 x 10⁻²1 x 10⁻⁵
Ab-Cross-Reactive This compound5 x 10⁴5 x 10⁻⁴1 x 10⁻⁸
N-Acetyl-D-alanyl-D-alanine2 x 10⁴8 x 10⁻⁴4 x 10⁻⁸

Table 2: Specificity as Determined by Enzyme-Linked Immunosorbent Assay (ELISA)

AntibodyAntigen Coated on PlateAbsorbance (OD450)
Ab-D-Ala-D-Ser This compound-BSA1.8
N-Acetyl-D-alanyl-D-alanine-BSA0.2
Ab-Cross-Reactive This compound-BSA1.5
N-Acetyl-D-alanyl-D-alanine-BSA1.2

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to generate and validate their own antibodies against these targets.

Production of Monoclonal Antibodies
  • Antigen Preparation: Synthesize peptides corresponding to the C-terminus of the peptidoglycan precursor: this compound and N-Acetyl-D-alanyl-D-alanine. Conjugate these peptides to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.

  • Immunization: Immunize mice with the KLH-conjugated this compound peptide using a standard immunization protocol.

  • Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to produce hybridomas.

  • Screening: Screen hybridoma supernatants for the production of antibodies that bind to the this compound peptide but not the N-Acetyl-D-alanyl-D-alanine peptide using an indirect ELISA.

  • Cloning and Antibody Production: Subclone positive hybridomas to ensure monoclonality and expand the selected clones to produce larger quantities of the monoclonal antibody. Purify the antibody from the culture supernatant.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Specificity Testing
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA and N-Acetyl-D-alanyl-D-alanine-BSA conjugates (1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block the remaining protein-binding sites by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubate for 1-2 hours at room temperature.

  • Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of the primary antibody (e.g., hybridoma supernatant or purified antibody at various dilutions) to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction and Read: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well. Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol for Affinity Measurement
  • Chip Preparation: Covalently immobilize synthetic this compound and N-Acetyl-D-alanyl-D-alanine peptides onto a carboxymethylated dextran sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the purified monoclonal antibody over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time to obtain sensorgrams showing the association and dissociation phases of the antibody-antigen interaction.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and a relevant signaling pathway.

ELISA_Workflow ELISA Workflow for Antibody Specificity A 1. Antigen Coating (D-Ala-D-Ser-BSA or D-Ala-D-Ala-BSA) B 2. Blocking (Non-fat milk) A->B C 3. Primary Antibody Incubation (Test Antibody) B->C D 4. Secondary Antibody Incubation (HRP-conjugated) C->D E 5. Substrate Addition (TMB) D->E F 6. Stop and Read (OD450) E->F

Caption: A flowchart of the ELISA protocol for testing antibody specificity.

SPR_Workflow SPR Workflow for Affinity Measurement A 1. Ligand Immobilization (Synthetic Peptides on Sensor Chip) B 2. Analyte Injection (Purified Antibody) A->B C 3. Association Phase B->C D 4. Dissociation Phase C->D E 5. Data Analysis (ka, kd, KD) D->E

Caption: A flowchart of the SPR protocol for measuring antibody affinity.

Immune Signaling Pathways

Recognition of bacterial cell wall components, including peptidoglycan, by the host immune system can trigger innate immune responses. While direct signaling pathways initiated by antibody binding to the D-Ala-D-Ser terminus are not well-characterized, the general pathways activated by peptidoglycan fragments are relevant. These fragments are recognized by Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs).

Peptidoglycan_Signaling Peptidoglycan Recognition and Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptidoglycan Peptidoglycan TLR2 TLR2 Peptidoglycan->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-kB TRAF6->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines

Caption: A simplified diagram of the TLR2-mediated signaling pathway upon peptidoglycan recognition.

This guide provides a framework for the development and characterization of antibodies targeting the D-Ala-D-Ser peptidoglycan terminus. The provided protocols and expected outcomes will aid researchers in producing and validating tools for the specific detection of vancomycin-resistant bacteria, ultimately contributing to the advancement of infectious disease diagnostics and therapeutics.

The Serine Switch: A Comparative Analysis of N-Acetyl-D-alanyl-D-serine in Bacterial Peptidoglycan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial cell wall composition is paramount in the quest for novel antimicrobial strategies. This guide provides a comparative analysis of the incorporation of N-Acetyl-D-alanyl-D-serine into the peptidoglycan of various bacterial species, a modification critically linked to vancomycin resistance.

The canonical structure of bacterial peptidoglycan features a pentapeptide stem typically terminating in D-alanyl-D-alanine (D-Ala-D-Ala). This dipeptide is the primary target for glycopeptide antibiotics like vancomycin. However, in response to antibiotic pressure, certain bacteria have evolved mechanisms to replace this terminal D-Ala with D-serine (D-Ser), forming a D-alanyl-D-serine (D-Ala-D-Ser) terminus. This substitution significantly reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[1][2][3] This guide delves into the bacterial species known to exhibit this modification, presents available quantitative data, and outlines the experimental protocols for its detection and analysis.

Bacterial Species Incorporating D-alanyl-D-serine

The presence of D-Ala-D-Ser in peptidoglycan is predominantly observed in vancomycin-resistant strains of several clinically significant bacterial species. This resistance is conferred by the acquisition of specific gene clusters, known as van operons, which encode the enzymatic machinery necessary for the synthesis of D-Ala-D-Ser-containing precursors.

Key bacterial species include:

  • Enterococcus faecium : VanN-type resistance in E. faecium is characterized by the production of peptidoglycan precursors ending in D-Ser.[1]

  • Enterococcus faecalis : VanE and VanG-type resistance in E. faecalis also involves the synthesis of D-Ala-D-Ser-terminated precursors.[2]

  • Enterococcus gallinarum and Enterococcus casseliflavus : These species exhibit intrinsic, low-level vancomycin resistance due to the constitutive expression of the vanC operon, which directs the synthesis of D-Ala-D-Ser.[1][2]

  • Clostridioides difficile : VanG-type resistance in C. difficile allows for the incorporation of D-Ala-D-Ser into its peptidoglycan, conferring resistance to vancomycin.[4]

Quantitative Analysis of D-alanyl-D-serine Incorporation

The degree of D-Ala-D-Ser incorporation can vary between species and is often influenced by the presence of vancomycin, which can induce the expression of the resistance genes. Analysis of the muropeptide composition of the cell wall through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allows for the quantification of these modifications.

Bacterial SpeciesResistance TypeConditionPercentage of Peptidoglycan Precursors with D-Ala-D-Ser TerminusReference
Enterococcus faeciumVanN (transferable)ConstitutiveData not explicitly quantified in the provided search results.[1]
Enterococcus faecalisVanE, VanG (acquired)InducibleData not explicitly quantified in the provided search results.[2]
Enterococcus gallinarumVanC (intrinsic)Constitutive25% of peptidoglycan precursors end in D-Ser.[2]
Clostridioides difficileVanG (inducible)Vancomycin-inducedAccumulation of soluble D-Ala-D-Ser-containing precursors has been demonstrated.[4]

Note: The table highlights the available data from the search results. Further research is needed to provide more comprehensive quantitative comparisons across a wider range of species and conditions.

Experimental Protocols

The analysis of D-Ala-D-Ser in bacterial peptidoglycan involves several key steps:

Peptidoglycan Isolation and Purification

This protocol is a generalized approach and may require optimization for specific bacterial species, particularly for Gram-positive bacteria which have a thicker peptidoglycan layer.

  • Cell Lysis: Bacterial cultures are harvested and resuspended in a suitable buffer. The cells are then lysed, typically by boiling in a solution of sodium dodecyl sulfate (SDS) to remove cellular components other than the cell wall.

  • Enzymatic Treatment: The crude cell wall preparation is treated with enzymes such as pronase or trypsin to digest any remaining proteins.

  • Washing: The purified peptidoglycan sacculi are washed extensively with water to remove detergents and digested peptides.

Peptidoglycan Digestion

To analyze the muropeptide composition, the purified peptidoglycan is digested into smaller, soluble fragments.

  • Enzyme Selection: A muramidase, such as mutanolysin or cellosyl, is used to cleave the glycan backbone of the peptidoglycan.

  • Digestion Conditions: The digestion is typically carried out overnight in a specific buffer at an optimal temperature for the chosen enzyme.

Muropeptide Analysis by HPLC-MS

The resulting muropeptide fragments are then separated and identified.

  • Chromatographic Separation: The digested sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column. A gradient of acetonitrile in a formic acid-containing aqueous buffer is commonly used to separate the different muropeptides.

  • Mass Spectrometry Detection: The eluting fractions from the HPLC are introduced into a mass spectrometer (MS) for identification. By analyzing the mass-to-charge ratio of the fragments, the precise composition of each muropeptide, including the presence of a D-Ala-D-Ser terminus, can be determined.

  • Quantification: The relative abundance of each muropeptide is determined by integrating the area under its corresponding peak in the HPLC chromatogram.

Signaling Pathway for D-Ala-D-Ser Incorporation

The synthesis of peptidoglycan precursors terminating in D-Ala-D-Ser is a multi-step enzymatic process encoded by the van operons. The following diagram illustrates a generalized pathway.

Peptidoglycan_Modification_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Van_Ligase Van Ligase (e.g., VanG, VanN, VanC) D_Ala->Van_Ligase L_Ser L-Serine VanT Serine Racemase (VanT) L_Ser->VanT D_Ser D-Serine D_Ser->Van_Ligase D_Ala_D_Ala D-Ala-D-Ala MurF MurF D_Ala_D_Ala->MurF D_Ala_D_Ser D-Ala-D-Ser D_Ala_D_Ser->MurF UDP_MurNAc_pentapeptide_Ala UDP-MurNAc-pentapeptide (terminating in D-Ala-D-Ala) Lipid_II_Ala Lipid II (D-Ala-D-Ala terminus) UDP_MurNAc_pentapeptide_Ala->Lipid_II_Ala Translocation UDP_MurNAc_pentapeptide_Ser UDP-MurNAc-pentapeptide (terminating in D-Ala-D-Ser) Lipid_II_Ser Lipid II (D-Ala-D-Ser terminus) UDP_MurNAc_pentapeptide_Ser->Lipid_II_Ser Translocation Alr->D_Ala VanT->D_Ser Ddl->D_Ala_D_Ala Van_Ligase->D_Ala_D_Ser MurF->UDP_MurNAc_pentapeptide_Ala Normal Pathway MurF->UDP_MurNAc_pentapeptide_Ser Resistance Pathway PG_Ala Peptidoglycan (D-Ala-D-Ala cross-links) Lipid_II_Ala->PG_Ala Transglycosylation & Transpeptidation PG_Ser Peptidoglycan (D-Ala-D-Ser cross-links) Vancomycin Resistant Lipid_II_Ser->PG_Ser Transglycosylation & Transpeptidation Vancomycin Vancomycin Vancomycin->PG_Ala Inhibition

Caption: Modified peptidoglycan synthesis pathway leading to vancomycin resistance.

Conclusion

The substitution of D-alanine with D-serine in the peptidoglycan pentapeptide is a key mechanism of vancomycin resistance in several pathogenic bacteria. Understanding the prevalence, regulation, and enzymatic basis of this modification is crucial for the development of new diagnostic tools and therapeutic agents to combat antibiotic-resistant infections. The experimental protocols outlined in this guide provide a framework for researchers to investigate this phenomenon in their bacterial species of interest. Further quantitative comparative studies are needed to fully elucidate the landscape of D-Ala-D-Ser incorporation across the bacterial kingdom.

References

Confirming the Identity of Synthesized n-Acetyl-d-alanyl-d-serine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, rigorous analytical confirmation of the target molecule's identity is paramount. This guide provides a comparative overview of key analytical techniques for verifying the successful synthesis of n-Acetyl-d-alanyl-d-serine, a dipeptide featuring an N-terminal acetylation and D-amino acids. We present supporting experimental data, detailed protocols, and a clear workflow to ensure accurate identification and differentiation from potential isomers and impurities.

The synthesis of peptides, particularly those incorporating non-canonical amino acids or modifications, necessitates a multi-faceted analytical approach to unequivocally confirm the desired structure. This guide focuses on three critical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). Each method provides unique and complementary information regarding the molecular structure, mass, and stereochemistry of the synthesized dipeptide.

Data Presentation: A Comparative Summary

To facilitate a clear comparison of the expected outcomes from each analytical technique, the following tables summarize the key data points for the successful identification of this compound.

Technique Parameter Expected Value for this compound Alternative Isomers/Impurities Detected
¹H NMR Chemical Shift (δ)Acetyl (CH₃): ~2.0 ppm; Ala α-CH: ~4.4 ppm; Ser α-CH: ~4.5 ppm; Ser β-CH₂: ~3.9 ppmDiastereomers (L-Ala-D-Ser, D-Ala-L-Ser, L-Ala-L-Ser) may show slight shifts in α-CH and β-CH₂ protons. Unreacted amino acids will have distinct signals.
¹³C NMR Chemical Shift (δ)Acetyl (CH₃): ~22 ppm; Acetyl (C=O): ~173 ppm; Ala Cα: ~50 ppm; Ser Cα: ~56 ppm; Ala Cβ: ~18 ppm; Ser Cβ: ~62 ppm; Ala C=O: ~174 ppm; Ser C=O: ~172 ppmDiastereomers will exhibit subtle differences in Cα and Cβ chemical shifts.
Mass Spec. Molecular Ion (m/z)[M+H]⁺: 233.10Isomers will have the same mass. Impurities from incomplete synthesis or side reactions will have different masses.
MS/MS Fragmentation IonsKey fragments corresponding to the loss of the acetyl group, cleavage of the peptide bond, and side-chain fragmentation.Fragmentation patterns can help distinguish between isomers, although they can be very similar.[1][2]
Chiral HPLC Retention Time (tR)A single, sharp peak at a specific retention time.Diastereomers (e.g., n-Acetyl-L-alanyl-D-serine) will have different retention times. Enantiomers (if a racemic mixture of starting materials was used) would also be separated.[3][4][5]

Experimental Workflow

The logical flow of experiments to confirm the identity of synthesized this compound is crucial for an efficient and thorough analysis. The following diagram illustrates a recommended workflow.

experimental_workflow Synthesis Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification Mass_Spec Mass Spectrometry (LC-MS) Purification->Mass_Spec Verify Mass NMR NMR Spectroscopy (¹H, ¹³C, COSY) Mass_Spec->NMR Confirm Structure Chiral_HPLC Chiral HPLC NMR->Chiral_HPLC Confirm Stereochemistry Confirmation Identity Confirmed Chiral_HPLC->Confirmation

Figure 1. Experimental workflow for identity confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of a molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY, will confirm the connectivity of the atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D COSY Acquisition (Optional but Recommended):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings, which helps in assigning the signals of the alanine and serine residues.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton count for each functional group.

    • Compare the observed chemical shifts in both ¹H and ¹³C spectra with expected values for dipeptides.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry provides information about the molecular weight of the synthesized dipeptide and its fragmentation pattern, which can be used to confirm the amino acid sequence.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified dipeptide (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS).

  • MS Acquisition (Full Scan):

    • Infuse the sample directly or inject it onto an LC column.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • MS/MS Acquisition (Tandem MS):

    • Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID).

    • Acquire the tandem mass spectrum (MS/MS) to observe the characteristic fragment ions.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion corresponding to the calculated exact mass of this compound (C₈H₁₄N₂O₅, exact mass: 232.08).

    • Analyze the MS/MS spectrum to identify fragment ions (b- and y-ions) that confirm the sequence of alanine and serine.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is essential for confirming the stereochemical purity of the synthesized dipeptide, ensuring that the desired D-configuration of both amino acids is present.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • An HPLC system equipped with a UV detector.

    • A chiral stationary phase (CSP) column. Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are often effective for the separation of small peptides and their stereoisomers.[3]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water is a common starting point. The addition of acidic and basic additives (e.g., formic acid and diethylamine) can improve peak shape and resolution.[3]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the peptide bond absorbs (e.g., 210-220 nm).

  • Analysis:

    • Inject the sample of this compound.

    • Inject standards of the other possible diastereomers (e.g., n-Acetyl-L-alanyl-D-serine, n-Acetyl-D-alanyl-L-serine, and n-Acetyl-L-alanyl-L-serine), if available, to determine their retention times.

    • The synthesized product should exhibit a single peak corresponding to the retention time of the desired this compound.

Logical Relationships in Analytical Confirmation

The interplay between these techniques provides a robust confirmation of the synthesized dipeptide's identity.

logical_relationships cluster_techniques Analytical Techniques cluster_information Information Provided Mass_Spec Mass Spectrometry Molecular_Weight Molecular Weight Mass_Spec->Molecular_Weight NMR NMR Spectroscopy Structure Covalent Structure NMR->Structure Chiral_HPLC Chiral HPLC Stereochemistry Stereochemistry Chiral_HPLC->Stereochemistry Confirmation Confirmed Identity: This compound Molecular_Weight->Confirmation Structure->Confirmation Stereochemistry->Confirmation

Figure 2. Logical flow of information from analytical techniques.

By systematically applying these analytical methods and comparing the experimental data with the expected values, researchers can confidently confirm the identity and purity of their synthesized this compound. This rigorous approach is essential for ensuring the quality and reliability of synthetic peptides used in research and drug development.

References

Literature Review: A Comparative Analysis of Peptidoglycan Precursors in the Context of Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of research on D-alanyl-D-serine and its implications for antibiotic resistance, presented as an alternative to the requested analysis of n-Acetyl-d-alanyl-d-serine due to a lack of available literature on the latter compound.

While a direct literature review of this compound is not possible due to the absence of published research on this specific molecule, this guide provides a comprehensive comparison of the closely related and clinically significant dipeptide, D-alanyl-D-serine (D-Ala-D-Ser), with the canonical peptidoglycan precursor, D-alanyl-D-alanine (D-Ala-D-Ala). This analysis is particularly relevant for researchers, scientists, and drug development professionals working in the fields of bacteriology and antibiotic resistance.

The primary significance of D-Ala-D-Ser lies in its role as a key mechanism of vancomycin resistance in various bacteria, particularly enterococci. Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1] Bacteria that have acquired resistance have evolved pathways to substitute D-Ala-D-Ala with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-Ala-D-Ser.[2] This substitution reduces the binding affinity of vancomycin to its target, rendering the antibiotic less effective.[2][3]

Comparative Binding Affinities and Resistance Levels

The substitution of the terminal D-alanine with D-serine results in a notable decrease in the binding affinity of vancomycin for the peptidoglycan precursor. This is the molecular basis for the observed resistance.

LigandVancomycin Binding Affinity Reduction (relative to D-Ala-D-Ala)Level of Vancomycin Resistance ConferredReference(s)
D-alanyl-D-alanine (D-Ala-D-Ala)-Susceptible[2]
D-alanyl-D-serine (D-Ala-D-Ser)~7-foldLow-level[2][3]
D-alanyl-D-lactate (D-Ala-D-Lac)~1000-foldHigh-level[2][3]

The reduced affinity for D-Ala-D-Ser is attributed to the bulkier hydroxymethyl group of serine compared to the methyl group of alanine, which creates steric hindrance in the vancomycin binding pocket.[4] A high-resolution crystal structure of vancomycin bound to D-Ala-D-Ser has confirmed that while the overall binding pose is similar to that of D-Ala-D-Ala, the serine side chain introduces subtle conformational changes that likely contribute to the reduced affinity.[2][5]

Enzymatic Synthesis of Peptidoglycan Precursors

The synthesis of these dipeptides is catalyzed by specific ligases. In susceptible bacteria, D-alanine-D-alanine ligase (Ddl) is responsible for the formation of D-Ala-D-Ala.[6] In resistant strains, related enzymes with altered substrate specificities are expressed.

EnzymeSubstratesProductRole in Vancomycin ResistanceReference(s)
D-alanine-D-alanine ligase (Ddl)2x D-alanine, ATPD-alanyl-D-alanineTarget of vancomycin action[6][7]
D-alanine-D-serine ligase (VanC, VanE, VanG, VanN)D-alanine, D-serine, ATPD-alanyl-D-serineConfers low-level resistance[3][8][9]
D-alanine-D-lactate ligase (VanA, VanB, VanD, VanM)D-alanine, D-lactate, ATPD-alanyl-D-lactateConfers high-level resistance[1][3]

The genes encoding these resistance-conferring ligases are often located on mobile genetic elements, facilitating their spread among bacterial populations.[3] The expression of these genes is typically induced in the presence of vancomycin.[10]

Experimental Protocols

Determination of Vancomycin Minimum Inhibitory Concentration (MIC):

A standard method to quantify the level of antibiotic resistance is the determination of the Minimum Inhibitory Concentration (MIC). This can be performed using broth microdilution assays as described in the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain to be tested is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Vancomycin Dilutions: A serial two-fold dilution of vancomycin is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Analysis of Peptidoglycan Precursors:

The composition of peptidoglycan precursors can be analyzed using high-performance liquid chromatography (HPLC).

  • Extraction of Precursors: Bacterial cells are grown to mid-logarithmic phase and then treated to halt cell wall synthesis and lyse the cells. The cytoplasmic fraction containing the UDP-MurNAc-pentapeptide precursors is extracted.

  • HPLC Separation: The extracted precursors are separated by reverse-phase HPLC.

  • Detection and Identification: The separated precursors are detected by UV absorbance and their identity is confirmed by mass spectrometry (MS) and by comparison to known standards.

Signaling and Biosynthetic Pathways

The synthesis of peptidoglycan precursors is a critical step in bacterial cell wall biosynthesis. The following diagram illustrates the pathway in both vancomycin-susceptible and resistant bacteria.

Peptidoglycan_Synthesis cluster_susceptible Vancomycin-Susceptible Pathway cluster_resistant Vancomycin-Resistant Pathway (D-Ala-D-Ser) L_Ala L-Alanine Ala_racemase Alanine Racemase L_Ala->Ala_racemase D_Ala D-Alanine Ddl D-Ala-D-Ala ligase (Ddl) D_Ala->Ddl 2x Van_ligase D-Ala-D-Ser ligase (e.g., VanC) D_Ala->Van_ligase D_Ala_D_Ala D-Ala-D-Ala MurF MurF D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide_Ala UDP-MurNAc-pentapeptide (terminating in D-Ala-D-Ala) Transglycosylase Transglycosylase UDP_MurNAc_pentapeptide_Ala->Transglycosylase Peptidoglycan_Ala Peptidoglycan (D-Ala-D-Ala terminus) Transpeptidase Transpeptidase Peptidoglycan_Ala->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan_Ala Binding & Inhibition D_Ser D-Serine D_Ser->Van_ligase D_Ala_D_Ser D-Ala-D-Ser D_Ala_D_Ser->MurF UDP_MurNAc_pentapeptide_Ser UDP-MurNAc-pentapeptide (terminating in D-Ala-D-Ser) UDP_MurNAc_pentapeptide_Ser->Transglycosylase Peptidoglycan_Ser Peptidoglycan (D-Ala-D-Ser terminus) Peptidoglycan_Ser->Transpeptidase Cross-linking Vancomycin_Res Vancomycin Vancomycin_Res->Peptidoglycan_Ser Reduced Binding Ala_racemase->D_Ala Ddl->D_Ala_D_Ala ATP -> ADP + Pi Van_ligase->D_Ala_D_Ser ATP -> ADP + Pi MurF->UDP_MurNAc_pentapeptide_Ala ATP -> ADP + Pi MurF->UDP_MurNAc_pentapeptide_Ser ATP -> ADP + Pi Transglycosylase->Peptidoglycan_Ala Transglycosylase->Peptidoglycan_Ser

Caption: Peptidoglycan precursor synthesis in susceptible and resistant bacteria.

References

A Comparative Guide to N-Acetyl-D-alanyl-D-serine as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of bacterial cell wall research and antibiotic development, the precise quantification and identification of peptidoglycan precursors are paramount. This guide provides a comparative overview of N-Acetyl-D-alanyl-D-serine as a chromatographic standard, alongside potential alternatives, to assist researchers in selecting the most appropriate reference material for their high-performance liquid chromatography (HPLC) applications.

Performance Comparison of Chromatography Standards

Table 1: Comparison of Physicochemical Properties of Potential Chromatography Standards

PropertyThis compound (Predicted)N-Acetyl-D-alanyl-D-alanine[1]N-Acetyl-D-alanine[2][3][4][5][6]N-Acetyl-D-serine[7]Muramyl Dipeptide (MDP)[8][9][10]
Molecular Formula C8H14N2O6C8H14N2O4C5H9NO3C5H9NO4C19H32N4O11
Molecular Weight ( g/mol ) ~234.2202.10131.13147.13492.48
Purity (Typical) High purity grade requiredAnalytical Standard Grade≥98% (TLC)≥99% (TLC)≥98% (TLC)
Solubility Expected to be soluble in waterInformation not readily availableSlightly soluble in waterInformation not readily available40 mg/mL in water
Storage Temperature -20°C (recommended)Information not readily available-20°C-20°C-20°C
Key Application Standard for analysis of peptidoglycan precursors with a D-Ala-D-Ser terminus.Standard for analysis of peptidoglycan precursors with a D-Ala-D-Ala terminus.[1]Substrate for D-aminoacylase characterization; used in vancomycin binding studies.[5]Used in nutrition and racemic separation research.Immunomodulatory factor; standard for bacterial cell wall breakdown products.[10]

Note: Properties for this compound are predicted based on its constituent amino acids.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of bacterial cell wall precursors using HPLC, where a standard like this compound would be utilized for identification and quantification.

Protocol: Extraction and HPLC Analysis of Peptidoglycan Precursors

1. Bacterial Culture and Lysis:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical (e.g., bead beating, sonication) or enzymatic (e.g., lysozyme) methods.

2. Extraction of Precursors:

  • Precipitate proteins and other macromolecules from the cell lysate using a suitable method (e.g., trichloroacetic acid precipitation).

  • Centrifuge to pellet the precipitate and collect the supernatant containing the soluble peptidoglycan precursors.

  • Neutralize the supernatant if an acidic precipitation method was used.

3. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional):

  • For complex matrices, use a C18 SPE cartridge to remove interfering substances.

  • Condition the cartridge with methanol and then with water.

  • Load the sample, wash with water, and elute the precursors with an appropriate solvent (e.g., 50% acetonitrile).

  • Dry the eluted sample under vacuum.

4. HPLC Analysis:

  • Reconstitute the dried sample in the HPLC mobile phase.

  • Prepare a standard curve using a certified reference standard of this compound (or a suitable alternative) at various concentrations.

  • Inject the samples and standards onto a reversed-phase C18 column.

  • Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detect the analytes using a UV detector at an appropriate wavelength (typically 210-220 nm for the peptide bond).

5. Data Analysis:

  • Identify the peak corresponding to the peptidoglycan precursor in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of the precursor in the sample by interpolating its peak area into the standard curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in the analysis of peptidoglycan precursors.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Standard Standard Preparation Bacterial_Culture Bacterial Culture & Lysis Extraction Precursor Extraction Bacterial_Culture->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE HPLC HPLC Separation SPE->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis Standard_Prep Prepare Standard Curve (this compound) Standard_Prep->HPLC

Caption: Experimental workflow for peptidoglycan precursor analysis.

Signaling Pathway Context

This compound is a key component of the peptidoglycan biosynthesis pathway, particularly in bacteria that exhibit resistance to vancomycin by altering the terminus of their cell wall precursors from D-Ala-D-Ala to D-Ala-D-Ser. The following diagram illustrates a simplified representation of this pathway.

Peptidoglycan_Biosynthesis cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide (ending in D-Ala-D-Ser) UDP_NAM->UDP_NAM_peptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Transpeptidase

References

A Comparative Guide to Analytical Techniques for N-Acetyl-D-alanyl-D-serine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the detection and quantification of N-Acetyl-D-alanyl-D-serine. This N-acetylated dipeptide is of significant interest, particularly in the study of bacterial cell wall biosynthesis and mechanisms of antibiotic resistance. The selection of an appropriate analytical method is critical for accurate and reliable measurement in various research and development settings. Here, we compare the performance of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this target molecule.

Data Presentation: Comparison of Analytical Techniques

ParameterHPLC-MSCapillary Electrophoresis (CE)NMR Spectroscopy
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on charge and hydrodynamic radius in an electric field.Detection of nuclear spin transitions in a magnetic field.
Primary Use Quantification and structural confirmation.High-resolution separation, chiral analysis.Structural elucidation and quantification.
Sample Throughput HighHighLow to Medium
Limit of Detection (LOD) Low (pg-ng/mL range)Low (nM to µM range)High (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Low to moderate (µM range)High (mg/mL range)
Linearity Excellent over a wide dynamic range.Good over a moderate dynamic range.Good, but with a narrower linear range.
Precision (%RSD) Excellent (<5-15%)Good (<10-20%)Good (<5-15%)
Chiral Separation Requires chiral stationary phase or derivatization.Can be readily achieved with chiral selectors in the buffer.Requires chiral solvating agents or derivatization.

Mandatory Visualization: Biological Pathway

The dipeptide D-alanyl-D-serine is a key component in the mechanism of vancomycin resistance in certain bacteria, such as Enterococcus faecalis. In susceptible bacteria, the peptidoglycan precursors terminate in D-alanyl-D-alanine, which is the target for vancomycin binding. In resistant strains, a modified pathway leads to the incorporation of D-alanyl-D-serine, which has a lower binding affinity for vancomycin, thus rendering the antibiotic less effective.[1][2] The N-acetylated form, this compound, is an analogue of the peptidoglycan terminus and is relevant in studying these resistance mechanisms.

Vancomycin_Resistance_Pathway cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ser D-Ala-D-Ser D_Ala->D_Ala_D_Ser D-Ala-D-Ser Ligase (VanG/VanE) L_Ser L-Serine D_Ser D-Serine L_Ser->D_Ser Serine Racemase (VanT) D_Ser->D_Ala_D_Ser UDP_MurNAc_pentapeptide_Ser UDP-MurNAc- L-Ala-γ-D-Glu-L-Lys- D-Ala-D-Ser D_Ala_D_Ser->UDP_MurNAc_pentapeptide_Ser UDP_MurNAc_peptide UDP-MurNAc- L-Ala-γ-D-Glu-L-Lys UDP_MurNAc_peptide->UDP_MurNAc_pentapeptide_Ser MurF Lipid_II_Ser Lipid II precursor (with D-Ala-D-Ser) UDP_MurNAc_pentapeptide_Ser->Lipid_II_Ser MraY, MurG Peptidoglycan_Ser Peptidoglycan (with D-Ala-D-Ser terminus) Lipid_II_Ser->Peptidoglycan_Ser Transglycosylation Reduced_Binding Reduced Binding (Resistance) Peptidoglycan_Ser->Reduced_Binding Vancomycin Vancomycin Vancomycin->Reduced_Binding

Caption: Vancomycin resistance pathway involving D-Ala-D-Ser.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry offers high sensitivity and selectivity for the quantification of this compound. A derivatization step is often employed to enhance chromatographic retention and ionization efficiency.

Sample Preparation (with Derivatization):

  • To 100 µL of sample (e.g., bacterial cell lysate, in vitro reaction mixture), add a suitable internal standard.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of borate buffer (pH 8.5).

  • Add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in acetonitrile).

  • Vortex and incubate at 55°C for 10 minutes.

  • The sample is now ready for injection.

HPLC-MS/MS Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.

Capillary Electrophoresis (CE)

CE provides excellent separation efficiency and is particularly well-suited for the chiral separation of dipeptides.

Sample Preparation:

  • Dilute the sample in the background electrolyte (BGE).

  • If derivatization is required for detection (e.g., for UV or fluorescence), react the sample with a suitable labeling reagent such as naphthalene-2,3-dicarboxaldehyde (NDA) for fluorescence detection.

CE Conditions (Example):

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium tetraborate buffer, pH 9.2.

  • Chiral Selector (for enantiomeric separation): 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm or fluorescence detection if a fluorescent label is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and quantification of this compound without the need for derivatization.

Sample Preparation:

  • Lyophilize the sample to remove water.

  • Reconstitute the sample in a known volume of a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

  • Transfer the solution to an NMR tube.

NMR Acquisition (Example):

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A standard one-dimensional ¹H NMR experiment.

  • Solvent Suppression: Use a presaturation sequence to suppress the residual H₂O signal.

  • Quantitative Parameters:

    • A calibrated 90° pulse.

    • A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of the nuclei.

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Quantification: The concentration of this compound is determined by comparing the integral of a unique proton signal (e.g., the N-acetyl methyl protons) to the integral of the known concentration of the internal standard.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Interpretation Sample Biological or Synthetic Sample Extraction Extraction / Precipitation Sample->Extraction Derivatization Derivatization (Optional for HPLC/CE) Extraction->Derivatization NMR NMR Spectroscopy Extraction->NMR HPLC_MS HPLC-MS Derivatization->HPLC_MS CE Capillary Electrophoresis Derivatization->CE Quantification Quantification HPLC_MS->Quantification Structural_Confirmation Structural Confirmation HPLC_MS->Structural_Confirmation CE->Quantification Chiral_Analysis Chiral Purity CE->Chiral_Analysis NMR->Quantification NMR->Structural_Confirmation

References

Safety Operating Guide

Personal protective equipment for handling n-Acetyl-d-alanyl-d-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling n-Acetyl-d-alanyl-d-serine in a laboratory setting. Adherence to these procedures is essential for maintaining a safe research environment.

I. Personal Protective Equipment (PPE)

While this compound and similar compounds like N-Acetyl-DL-serine and N-Acetyl-D-alanine are not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper laboratory hygiene and the use of personal protective equipment are mandatory to minimize exposure and prevent potential irritation.[1][2] Some sources indicate that similar compounds may cause skin, eye, and respiratory irritation.[3] Therefore, a comprehensive PPE plan is a critical component of safe handling.

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from splashes and airborne particles.[4][5][6]
Face ShieldTo be worn over safety glasses or gogglesRecommended when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProtects hands from direct contact with the chemical.[4][6]
Body Protection Laboratory CoatLong-sleeved, knee-lengthProtects skin and personal clothing from contamination.[5]
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust.[3][4]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound will ensure minimal risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Assemble Required PPE prep1->prep2 prep3 Prepare a designated, clean workspace prep2->prep3 handling1 Weigh solid in a fume hood or ventilated enclosure prep3->handling1 handling2 Handle with non-sparking tools handling1->handling2 handling3 Prepare solutions in a well-ventilated area handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 cleanup2 Properly dispose of waste cleanup1->cleanup2 cleanup3 Remove and dispose of PPE correctly cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare a clean and uncluttered workspace, preferably within a chemical fume hood or a well-ventilated area.

  • Handling:

    • When weighing the solid form of this compound, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[3]

    • Use non-sparking tools to handle the compound.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all waste materials according to the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_disposal Disposal waste1 Unused solid this compound collect1 Collect in a designated, labeled, and sealed waste container waste1->collect1 waste2 Contaminated consumables (e.g., pipette tips, tubes) waste2->collect1 waste3 Aqueous solutions of this compound waste3->collect1 dispose1 Consult institutional and local waste disposal regulations collect1->dispose1 dispose2 Arrange for pickup by certified hazardous waste disposal service dispose1->dispose2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.